3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGDNCQOGMDOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355917 | |
| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73863-55-5 | |
| Record name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
This guide provides an in-depth exploration of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and potential as a scaffold for drug discovery, drawing upon established knowledge of quinolinone derivatives.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] The introduction of a carbonyl group into the quinoline core gives rise to quinolinones, also known as oxo-quinolines, a versatile subgroup with immense therapeutic potential. These compounds are prevalent in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]
The 2-quinolone (or quinolin-2(1H)-one) scaffold, in particular, is a privileged structure found in numerous bioactive molecules and natural alkaloids.[5][6] Its unique chemical architecture allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The compound of focus, 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, incorporates several key features: the core quinolin-2(1H)-one structure, a reactive 2-chloroethyl group at the 3-position, and a methyl group at the 7-position. These modifications are anticipated to modulate its biological activity and provide a handle for further synthetic elaboration, making it a promising candidate for the development of novel therapeutic agents.
Synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one: A Proposed Pathway
Caption: Proposed synthetic pathway for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Experimental Protocols
Step 1: Synthesis of 7-Methylquinolin-2(1H)-one
This initial step can be achieved through a modified Doebner-von Miller reaction, a classic method for quinoline synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine and malonic acid in a suitable high-boiling solvent such as polyphosphoric acid.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, 7-methylquinolin-2,4-diol, is filtered, washed with water, and dried. Subsequent reduction and decarboxylation, for instance by heating with a reducing agent like zinc dust, will yield 7-methylquinolin-2(1H)-one. The crude product can be purified by recrystallization or column chromatography.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl group at the C3 position of the quinolinone ring.
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
Reaction: Add 7-methylquinolin-2(1H)-one to the freshly prepared Vilsmeier reagent. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up: Quench the reaction by pouring the mixture onto crushed ice. The product, 2-hydroxy-7-methylquinoline-3-carbaldehyde, will precipitate out and can be collected by filtration, washed, and dried.
Step 3: Reduction of the Aldehyde
The formyl group is reduced to a hydroxymethyl group.
-
Reaction: Suspend 2-hydroxy-7-methylquinoline-3-carbaldehyde in a suitable solvent like methanol or ethanol. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.
-
Monitoring: Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Purification: Neutralize the reaction with a dilute acid and extract the product, 3-(hydroxymethyl)-7-methylquinolin-2(1H)-one, with an organic solvent. The organic layer is then dried and concentrated to yield the product.
Step 4 & 5: Chain Extension and Chlorination
This two-step sequence converts the hydroxymethyl group to the desired 2-chloroethyl side chain.
-
Conversion to Nitrile: The hydroxymethyl group is first converted to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-(chloromethyl)-7-methylquinolin-2(1H)-one is then reacted with potassium cyanide (KCN) to yield the corresponding nitrile.
-
Reduction and Diazotization/Chlorination: The nitrile is reduced to a primary amine using a catalyst such as Raney Nickel under a hydrogen atmosphere. The resulting amine is then subjected to a Sandmeyer-type reaction. Diazotization with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) followed by treatment with a chloride source will yield the intermediate 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one.
-
Final Chlorination: The final step involves the chlorination of the hydroxyl group of the side chain using thionyl chloride or a similar reagent to afford the target compound, 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Structural Characterization: A Predictive Analysis
The structural confirmation of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one would rely on a combination of spectroscopic techniques. Based on the analysis of structurally related compounds, the following spectral data can be predicted.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinolinone ring, the methyl group protons, and the protons of the chloroethyl side chain. The aromatic protons will appear as a complex pattern of doublets and triplets in the range of δ 7.0-8.0 ppm. The methyl protons at the 7-position will likely appear as a singlet around δ 2.4-2.6 ppm. The two methylene groups of the chloroethyl side chain will exhibit a triplet-of-triplets pattern, with the methylene group adjacent to the quinoline ring appearing slightly more downfield (around δ 3.0-3.5 ppm) than the terminal methylene group bearing the chlorine atom (around δ 3.6-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring is expected to resonate at a low field (around δ 160-165 ppm). The aromatic carbons will appear in the δ 115-150 ppm region. The methyl carbon will have a chemical shift around δ 20-25 ppm. The two methylene carbons of the chloroethyl side chain will be observed in the aliphatic region (δ 30-50 ppm).
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 115 - 150 |
| C=O | - | 160 - 165 |
| -CH₃ | 2.4 - 2.6 (s) | 20 - 25 |
| -CH₂-Ar | 3.0 - 3.5 (t) | 30 - 40 |
| -CH₂-Cl | 3.6 - 4.0 (t) | 40 - 50 |
Table 1: Predicted NMR Spectroscopic Data for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[8]
Potential Biological Activities and Therapeutic Applications
The quinolinone scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3][11] The specific substitutions on 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one suggest several potential therapeutic applications.
Caption: Potential therapeutic applications of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
-
Anticancer Activity: Many quinolinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[12][13] The chloroethyl group is a known alkylating agent, which could potentially interact with nucleophilic sites on biomolecules like DNA, leading to cytotoxicity in cancer cells. The 7-methyl group might influence the compound's lipophilicity and binding affinity to target proteins.
-
Antimicrobial Activity: Quinolones are famous for their antibacterial properties.[2] While 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is not a classic fluoroquinolone, the quinolinone core itself can exhibit antimicrobial effects.[3] Further investigation into its activity against various bacterial and fungal strains is warranted.
-
Anti-inflammatory and Antiviral Activity: The quinoline nucleus is also present in compounds with anti-inflammatory and antiviral activities.[1] The specific substitutions on the target molecule could modulate its interaction with enzymes and receptors involved in inflammatory and viral pathways.
The reactive 2-chloroethyl side chain also serves as a valuable synthetic handle for the creation of a library of derivatives. By reacting this group with various nucleophiles, a diverse range of compounds can be generated for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for a specific biological target.
Conclusion
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one represents a promising, yet underexplored, chemical entity. This guide has outlined a feasible synthetic pathway, predicted its key structural features, and highlighted its significant potential in drug discovery. The rich pharmacology of the quinolinone scaffold, combined with the specific functional groups of this molecule, makes it a compelling target for further research and development by scientists in academia and the pharmaceutical industry. The methodologies and insights presented herein provide a solid foundation for the synthesis and investigation of this and other novel quinolinone derivatives.
References
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). PMC.
- Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. (1990). PubMed.
- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
- (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)
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- Synthesis of 7-chloroquinaldine. Mol-Instincts.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018).
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
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- Supporting Inform
- 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical. Benchchem.
- Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone.
- 3-(2-Chloroethyl)quinoline hydrochloride. ChemScene.
- 6-Hydroxy-1-methylquinolin-2(1H)-one. Benchchem.
- Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
- 3-(1-chloroethyl)quinoline 789437-69-0 wiki. Guidechem.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
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- 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline. BuyersGuideChem.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.
- Gas-phase esterification within a miniature ion trap mass spectrometer: mechanistic insight and diagnostic markers for quinolone screening. Analyst (RSC Publishing).
- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde.
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3-(2-Chloroethyl)-7-methyl-2-quinolone (CAS: 73863-55-5): A Technical Guide to Reactivity and API Synthesis
Executive Summary
In modern drug discovery, the 2-quinolone (carbostyril) scaffold is recognized as a privileged pharmacophore, frequently deployed in the design of central nervous system (CNS) agents, kinase inhibitors, and atypical antipsychotics. 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone (CAS: 73863-55-5) serves as a highly specialized, bifunctional synthetic intermediate[1]. By combining the hydrogen-bonding capacity of the quinolone core with a highly reactive electrophilic alkyl chloride handle, this compound enables late-stage functionalization and the modular assembly of complex Active Pharmaceutical Ingredients (APIs).
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this intermediate in advanced organic synthesis.
Physicochemical Profiling
Understanding the baseline quantitative data of an intermediate is critical for calculating reaction stoichiometry, predicting solubility, and designing purification workflows.
Table 1: Quantitative and Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one |
| CAS Number | 73863-55-5 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol [2] |
| Structural Features | 2-quinolone core, 7-methyl substituent, 3-(2-chloroethyl) electrophilic handle |
| Typical Physical State | Solid powder |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, MeCN); insoluble in water |
Structural Significance & Workflow Integration
The architecture of 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone is intentionally designed for modular drug synthesis.
-
The 7-Methyl Group: Provides a lipophilic anchor that can enhance the blood-brain barrier (BBB) permeability of the final API. It also serves as a potential site for late-stage benzylic functionalization (e.g., via radical bromination).
-
The 2-Quinolone Core: Acts as a rigid, planar aromatic system capable of engaging in π−π stacking, while the lactam moiety acts as a dual hydrogen-bond donor/acceptor.
-
The 3-(2-Chloroethyl) Handle: A dedicated electrophilic site designed strictly for nucleophilic substitution ( SN2 ).
Workflow of 3-(2-chloroethyl)-7-methyl-2-quinolone in API synthesis.
Mechanistic Insights: Kinetic Optimization via the Finkelstein Reaction
The primary utility of CAS 73863-55-5 is its coupling with secondary amines (such as functionalized piperazines or piperidines). However, alkyl chlorides are notoriously sluggish electrophiles in SN2 reactions due to the high bond dissociation energy of the C-Cl bond.
To overcome this kinetic barrier, application scientists employ the Finkelstein reaction [3]. By introducing a catalytic amount of Sodium Iodide (NaI) into the reaction mixture, the alkyl chloride is converted in situ into a highly reactive alkyl iodide. Iodide is a vastly superior leaving group due to its larger atomic radius and greater polarizability. The reaction is driven forward by the differential solubility of halide salts in polar aprotic solvents[4].
SN2 amination mechanism utilizing Finkelstein reaction kinetics.
Experimental Methodology: Self-Validating Protocol
The following protocol details the SN2 amination of 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone. This method is designed as a self-validating system : the physical changes observed during the reaction directly confirm the underlying mechanistic steps.
Protocol: Catalytic Iodide-Assisted Amination
Objective: To couple the quinolone intermediate with a secondary amine to form a target pharmacophore.
Step-by-Step Procedure & Causality:
-
Solvent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq (2.21 g, 10 mmol) of 3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone in 20 mL of anhydrous Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the SN2 reaction and leaves the nucleophile unsolvated (naked), drastically increasing its reactivity compared to protic solvents[4].
-
-
Base Addition: Add 2.5 eq (3.45 g, 25 mmol) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the amine nucleophile.
-
-
Catalyst Addition (The Finkelstein Trigger): Add 0.2 eq (0.30 g, 2 mmol) of Sodium Iodide (NaI).
-
Causality: NaI initiates the halogen exchange. Self-Validation: The gradual appearance of a fine white suspension (NaCl or KCl) confirms that the chloride is being successfully displaced by the iodide[3].
-
-
Nucleophile Addition: Add 1.2 eq (12 mmol) of the target secondary amine dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Causality: 80°C provides the optimal thermal energy to overcome the SN2 activation barrier while remaining low enough to suppress competitive elimination ( E2 ) side reactions that would yield an unwanted vinyl-quinolone byproduct.
-
-
Workup & Isolation: Cool the reaction to room temperature and pour the mixture into 100 mL of ice-cold distilled water under vigorous stirring.
-
Self-Validation: The product, being highly lipophilic, will precipitate out of the aqueous phase, while the DMF, unreacted amine, and inorganic salts remain dissolved. Filter the solid, wash with cold water, and dry under vacuum.
-
Analytical Validation & QA
To ensure the scientific integrity of the synthesized API precursor, the isolated product must undergo rigorous analytical validation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the complete consumption of the starting material (m/z 221.68) and the appearance of the target mass. The absence of the M+2 isotope peak (characteristic of chlorine) in the product confirms successful halogen displacement.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The diagnostic triplet of the -CH₂Cl protons (typically around δ 3.6 - 3.8 ppm) will shift upfield as they are converted into -CH₂-N protons, confirming the formation of the new carbon-nitrogen bond.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-(2-Chloroethyl)-7-methyl-2(1H)-quinolinone | CAS: 73863-55-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
Properties of 3-substituted 7-methylquinolin-2(1H)-one derivatives
An In-Depth Technical Guide to the Properties of 3-Substituted 7-Methylquinolin-2(1H)-one Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2(1H)-one scaffold is a privileged heterocyclic structure fundamental to numerous natural products and synthetic molecules with significant therapeutic value. Strategic substitution on this core allows for the fine-tuning of its physicochemical properties and biological activities. This guide focuses specifically on the 7-methylquinolin-2(1H)-one framework, exploring how modifications at the 3-position give rise to a diverse array of derivatives. We will delve into the synthetic strategies for accessing these compounds, their detailed spectroscopic characterization, and their wide-ranging biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. By synthesizing data from multiple studies, this document provides a comprehensive overview of structure-activity relationships (SAR) and offers detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.
The Quinolin-2(1H)-one Scaffold: A Cornerstone in Medicinal Chemistry
Quinolin-2(1H)-one, also known as carbostyril, consists of a fused benzene and pyridone ring system. This scaffold's structural rigidity and capacity for diverse chemical modifications make it a highly attractive starting point for drug design.[1] Derivatives of quinolin-2(1H)-one have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antiplatelet, and antimicrobial properties.[1][2]
Rationale for 7-Methyl and 3-Position Substitutions
The targeted derivatization of the quinolin-2(1H)-one core is a key strategy for optimizing its drug-like properties.
-
7-Methyl Group: The introduction of a methyl group at the 7-position serves multiple purposes. It can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, it can block a potential site of metabolism, thereby increasing the compound's in vivo half-life.
-
3-Position Substitution: The 3-position of the quinolin-2(1H)-one ring is a critical locus for introducing a wide variety of functional groups that directly interact with biological targets. The literature clearly demonstrates that the nature of the substituent at this position profoundly influences the molecule's pharmacological profile.[3] For instance, the presence of β-carbonyls at the 3-position has been linked to the ability of these compounds to penetrate the brain.[3]
Synthetic Strategies and Methodologies
The synthesis of 3-substituted 7-methylquinolin-2(1H)-one derivatives typically involves a two-stage approach: formation of the core heterocyclic system followed by functionalization at the C3 position.
Synthesis of the 7-Methylquinolin-2(1H)-one Core
A prevalent and effective method for constructing the quinolin-2(1H)-one core is through the acid-catalyzed cyclization of cinnamanilides, which can be readily prepared from substituted anilines and cinnamoyl chlorides.[1] This approach offers good yields and tolerates a range of functional groups.
Introduction of Substituents at the 3-Position
Once the 7-methylquinolin-2(1H)-one nucleus is formed, the 3-position can be functionalized through various established organic reactions. A common strategy involves a Vilsmeier-Haack reaction to introduce a formyl group (-CHO), creating a versatile 3-carbaldehyde intermediate.[4] This aldehyde can then serve as a handle for further elaboration, such as in Claisen-Schmidt condensations with ketones to form α,β-unsaturated carbonyl derivatives (chalcones), which are themselves a class of biologically active compounds.[4]
Diagram 1: General Synthetic Pathway
Caption: General synthetic route to 3-substituted 7-methylquinolin-2(1H)-one derivatives.
Experimental Protocol: Representative Synthesis of a 3-Chalcone Derivative
This protocol outlines the synthesis of an (E)-3-(3-oxo-3-phenylprop-1-en-1-yl)-7-methylquinolin-2(1H)-one derivative, adapted from established methodologies.[4]
Step 1: Synthesis of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
To a stirred solution of 7-methylquinolin-2(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it carefully into crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous sodium bicarbonate (NaHCO₃).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the aldehyde intermediate.
Step 2: Synthesis of the 3-Chalcone Derivative
-
To a mixture of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) and a substituted acetophenone (1.2 eq) in a 1:1 solution of H₂O/MeOH (10 volumes), add potassium hydroxide (KOH, 1.6 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Collect the precipitate that forms by filtration.
-
Wash the solid several times with deionized water.
-
Purify the crude product by column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain the final chalcone derivative.
Physicochemical and Spectroscopic Properties
The structural elucidation of these derivatives relies heavily on standard spectroscopic techniques. The introduction of different substituents at the 3-position leads to predictable changes in their spectral data.
Structural Characterization
-
¹H NMR: In DMSO-d₆, the proton of the N-H group in the quinolinone ring typically appears as a broad singlet far downfield, often around δ 11.5-12.0 ppm.[1][5] The methyl protons at the 7-position resonate as a singlet around δ 2.3-2.5 ppm.[6] Protons of the aromatic rings appear in the δ 7.0-8.5 ppm region, with coupling constants characteristic of their substitution pattern.
-
¹³C NMR: The carbonyl carbon (C=O) of the quinolinone ring is typically observed around δ 160-162 ppm.[1] The methyl carbon appears at approximately δ 20-22 ppm.[6] Aromatic and vinylic carbons resonate in the δ 110-155 ppm range.
-
FTIR: A strong absorption band corresponding to the C=O stretching of the lactam group is a key diagnostic peak, typically found in the range of 1650-1670 cm⁻¹.[1] The N-H stretching vibration is observed as a broad band around 3100-3300 cm⁻¹.
Data Summary Table
| Property/Technique | Characteristic Feature | Typical Range/Value | Reference(s) |
| ¹H NMR (DMSO-d₆) | N-H Proton (singlet) | δ 11.5 - 12.0 ppm | [1][5] |
| C7-CH₃ Protons (singlet) | δ 2.3 - 2.5 ppm | [6] | |
| Aromatic Protons (multiplets) | δ 7.0 - 8.5 ppm | [7] | |
| ¹³C NMR (DMSO-d₆) | C=O Carbon | δ 160 - 162 ppm | [1][6] |
| C7-CH₃ Carbon | δ 20 - 22 ppm | [6] | |
| FTIR (KBr) | C=O Stretch (Lactam) | 1650 - 1670 cm⁻¹ | [1] |
| N-H Stretch | 3100 - 3300 cm⁻¹ | [5] |
Biological Activities and Structure-Activity Relationships (SAR)
The 3-substituted 7-methylquinolin-2(1H)-one scaffold has proven to be a fertile ground for the discovery of agents with diverse biological activities. The nature of the substituent at the 3-position is the primary determinant of the specific activity and potency.
Anticancer Activity
Numerous quinoline derivatives have been investigated as potential antitumor agents.[8][9]
-
Mechanism of Action: These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Cyclin-Dependent Kinase 9 (CDK9), and Topoisomerase IIβ.[6][10]
-
Structure-Activity Relationship (SAR): Studies suggest that introducing large, bulky, and often aromatic or heteroaromatic substituents at the 3-position can enhance antiproliferative activity.[9] For example, 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives have demonstrated favorable efficacy in liver cancer cells, with IC₅₀ values in the micromolar range. The presence of specific functional groups capable of forming hydrogen bonds with amino acid residues in the active site of target enzymes is often crucial for high potency.
Antimicrobial Activity
The quinolone core is famously associated with antibacterial agents (e.g., nalidixic acid).[3] While most commercial quinolone antibiotics are 4-oxo derivatives, the 2-oxo scaffold also exhibits significant antimicrobial potential.
-
Mechanism of Action: The antibacterial action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
-
SAR: The specific substituents at the 3-position can modulate the spectrum of activity (Gram-positive vs. Gram-negative) and potency. The introduction of groups that can chelate with magnesium ions in the enzyme's active site is a common strategy to enhance activity.
Other Reported Biological Activities
This versatile scaffold has been linked to a broad range of other therapeutic applications:
-
Anti-inflammatory: Certain derivatives, such as 7-hydroxy-6-methoxyquinolin-2(1H)-one, have shown high antioxidant and anti-inflammatory activities.[1]
-
Enzyme Inhibition: Beyond cancer-related kinases, these derivatives have been shown to inhibit other enzymes like phosphodiesterase 3 (PDE3), which has implications for cardiovascular diseases.[8]
-
Antiviral and Antimalarial: The 3-functionalized-2(1H)-quinolone pharmacophore has been reported to possess antiviral and antimalarial properties.[3]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Diagram 2: MTT Assay Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Future Perspectives and Conclusion
The 3-substituted 7-methylquinolin-2(1H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The wealth of available synthetic methodologies allows for the creation of extensive compound libraries with diverse functionalities at the 3-position. Future research should focus on leveraging computational tools, such as molecular docking, to guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets. Further exploration of this chemical space is likely to yield new lead compounds for treating a wide range of diseases, from cancer to infectious diseases. The combination of established synthetic accessibility and proven biological relevance ensures that these derivatives will remain an area of intense interest for medicinal chemists and drug development professionals.
References
- Vijayakumar, V. (2011). An Overview: The biologically important quninoline derivatives.
- Kumar, A., & Sharma, G. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
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Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, MDPI. [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. [Link]
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Reddy, T. R., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, PMC. [Link]
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Reyes-Fermín, F., et al. (2022). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega, PMC. [Link]
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Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
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Abdel-Aziz, M., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, RSC Publishing. [Link]
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Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry. [Link]
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Matsuoka, Y., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, MDPI. [Link]
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Lv, P.-C., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, PMC. [Link]
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Xu, F., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, MDPI. [Link]
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Mathew, B., et al. (2016). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, Bentham Science. [Link]
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PubChem. 3-Hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]
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Femi-Oyewo, M. N., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
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de la Torre, M. C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. [Link]
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Chen, P.-H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, MDPI. [Link]
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Liu, X., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, PubMed. [Link]
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Hussain, S., et al. (2021). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. Arabian Journal of Chemistry. [Link]
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Wawrzeńczyk-Bukała, A., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, MDPI. [Link]
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Pasanen, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
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Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 3-(2-Chloroethyl)-7-methylquinolinone
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of efficient active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I frequently encounter challenges in designing robust synthetic pathways for central nervous system (CNS) therapeutics. 3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one (CAS: 73863-55-5) is a highly versatile, commercially available intermediate that solves many of these challenges.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows. By understanding the causality behind its reactivity, researchers can leverage this compound to synthesize complex, receptor-targeting derivatives with high yield and purity.
Physicochemical Profiling & Structural Dynamics
Before integrating any building block into a synthetic pipeline, a rigorous understanding of its fundamental properties is required. The compound features a quinolinone core substituted with an electron-donating methyl group at the 7-position and a flexible, electrophilic 2-chloroethyl arm at the 3-position[1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and analytical method development:
| Property | Value |
| Chemical Name | 3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one |
| CAS Registry Number | 73863-55-5 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Core Scaffold | Quinolin-2(1H)-one (Lactam) |
| Reactive Functional Group | Primary Alkyl Chloride (2-chloroethyl) |
| Hydrogen Bond Donors | 1 (N-H of the lactam core) |
| Hydrogen Bond Acceptors | 1 (C=O of the lactam core) |
Data corroborated by commercial chemical synthesis databases[1][2][3].
Mechanistic Insights into Reactivity
To utilize this compound effectively, we must move beyond basic structural observations and analyze the causality of its chemical behavior.
Lactam-Lactim Tautomerism and Competing Nucleophiles
The quinolin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In the presence of strong bases (e.g., Sodium Hydride), the nitrogen is deprotonated, creating an ambident anion. If the reaction is not carefully controlled, this internal nucleophile can attack the 2-chloroethyl group of an adjacent molecule, leading to unwanted dimerization or polymerization. Therefore, when utilizing the 2-chloroethyl group for external derivatization, the choice of a mild base is paramount to suppress the core's nucleophilicity.
The Electrophilic 2-Chloroethyl Arm
The primary alkyl chloride is primed for bimolecular nucleophilic substitution (Sₙ2). However, the two-carbon linker is susceptible to E2 elimination if subjected to harsh, sterically hindered bases (forming a vinyl group). Successful derivatization requires balancing nucleophilic strength against basicity.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (the "why") and an internal check to ensure the integrity of the reaction.
Protocol A: LC-MS/MS Characterization of the Precursor
Objective: Verify the integrity of the 2-chloroethyl group prior to synthesis, as premature hydrolysis to an alcohol is a common failure point during long-term storage.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN).
-
Causality: ACN ensures complete solvation of the hydrophobic quinolinone core without risking solvolysis of the alkyl chloride, which can occur in protic solvents like methanol over time.
-
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/ACN containing 0.1% Formic Acid.
-
Causality: Formic acid forces the lactam-lactim equilibrium toward the protonated lactam, ensuring robust ionization in the positive electrospray ionization (+ESI) mode.
-
-
Mass Spectrometry & Self-Validation: Scan in +ESI mode.
-
Validation Check: You must observe the protonated molecular ion [M+H]+ at m/z 222.0 . Crucially, you must also observe the M+2 isotope peak at m/z 224.0 in a strict 3:1 ratio . This isotopic signature is the self-validating proof that the Chlorine-35/Chlorine-37 atom is still covalently bound and has not degraded.
-
Protocol B: Sₙ2 Derivatization with an Arylpiperazine
Objective: Synthesize a CNS-active API intermediate by displacing the chloride with a secondary amine.
-
Reagent Assembly: In an oven-dried flask, combine 1.0 equivalent of 3-(2-chloroethyl)-7-methylquinolinone and 1.2 equivalents of the target arylpiperazine.
-
Solvent and Base Addition: Add anhydrous (10 mL/mmol) and 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).
-
Causality: DMF is an aprotic polar solvent that solvates the potassium cations but leaves the piperazine nucleophile unsolvated and highly reactive, drastically lowering the Sₙ2 activation energy. K₂CO₃ acts as a mild proton sponge to neutralize the HCl byproduct, driving the reaction forward without causing E2 elimination of the chloride.
-
-
Thermal Activation: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.
-
Workup and Isolation: Cool to room temperature and quench with ice water. The product typically precipitates. Filter, wash with water, and recrystallize from ethanol.
-
Validation Check: TLC (Silica, 9:1 DCM:MeOH) should show the disappearance of the starting material (high Rf) and the appearance of a new, highly UV-active spot (lower Rf due to the basic piperazine nitrogen).
-
Synthetic Derivatization Pathway
The following diagram illustrates the logical flow of the Sₙ2 derivatization protocol described above, mapping the transformation from the raw building block to downstream pharmacological applications.
Figure 1: Synthetic derivatization pathway of 3-(2-chloroethyl)-7-methylquinolinone via SN2 alkylation.
References
-
Matrix Fine Chemicals. "3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE". Matrix Fine Chemicals Product Index. Available at: [Link]
Sources
- 1. 3-(2-Chloroethyl)-7-methyl-2(1H)-quinolinone | CAS: 73863-55-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 73863-55-5|3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. 3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE | CAS 73863-55-5 [matrix-fine-chemicals.com]
In-Depth Technical Guide: Solubilization and Physicochemical Profiling of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one in DMSO
Executive Summary
The compound 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one (CAS: 73863-55-5) is a highly versatile heterocyclic intermediate frequently utilized in the synthesis of advanced pharmacophores, including antipsychotics and kinase inhibitors[1][2]. Like many quinolin-2(1H)-one (carbostyril) derivatives, it exhibits notoriously poor aqueous solubility and limited solubility in standard organic solvents. This insolubility is driven by the planar aromatic system and strong intermolecular hydrogen bonding inherent to the lactam core.
This whitepaper provides an authoritative guide on utilizing Dimethyl Sulfoxide (DMSO) as the optimal solvent system for this compound. By analyzing the solvation mechanics, thermodynamic solubility protocols, and downstream synthetic applications, this guide equips researchers with the actionable, field-proven methodologies required to handle this intermediate effectively.
Physicochemical Profiling & Solvation Mechanics
Understanding the structural nuances of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is critical for predicting its behavior in solution[3]. The molecule features three distinct domains:
-
The Quinolin-2(1H)-one Core: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form highly stable, tightly packed dimers or polymeric chains, resulting in a high lattice energy that resists dissolution.
-
The 7-Methyl Group: Increases the overall lipophilicity (LogP) of the molecule, further driving down aqueous solubility.
-
The 3-(2-Chloroethyl) Group: A reactive electrophilic handle primed for nucleophilic substitution ( SN2 ) reactions[4].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one |
| CAS Number | 73863-55-5 |
| Molecular Formula | C12H12ClNO |
| Molecular Weight | 221.68 g/mol |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 1 (C=O) |
| Primary Functional Groups | Alkyl chloride, Lactam (Quinolinone), Aromatic ring |
The Role of DMSO in Solvation
DMSO is selected not merely for its general polarity, but for its specific physicochemical properties. As a polar aprotic solvent with a high dielectric constant ( ϵ≈46.7 ) and a strong dipole moment, the oxygen atom of the DMSO sulfoxide group acts as a potent hydrogen bond acceptor.
Mechanistic Causality: When the solid compound is introduced to DMSO, the solvent's oxygen atoms outcompete the native N-H···O=C dimerization inherent to the quinolinone crystal lattice. By forming a stable solvation shell around the N-H proton, DMSO effectively breaks the intermolecular bonds, collapsing the crystal lattice and driving the compound into solution.
Thermodynamic Solubility Assessment
To ensure reproducibility in biological assays or chemical synthesis, distinguishing between kinetic dissolution (how fast it dissolves) and thermodynamic solubility (the maximum concentration at equilibrium) is paramount. The following self-validating protocol ensures accurate determination of the compound's thermodynamic solubility in DMSO.
Caption: Workflow for determining the thermodynamic solubility of quinolinone derivatives in DMSO.
Protocol 1: Step-by-Step Thermodynamic Solubility Determination
-
Preparation of Saturated Suspension: Weigh approximately 10–15 mg of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one powder into a 1.5 mL low-bind Eppendorf tube. Add 500 µL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves to prevent water absorption).
-
Equilibration: Vortex the suspension vigorously for 1 minute. Place the tube in a thermomixer set to 25°C and agitate at 800 rpm for 24 hours.
-
Expert Insight: The 24-hour timeframe is critical. Shorter incubation times may only capture kinetic solubility, leading to supersaturated solutions that will unexpectedly precipitate upon storage or temperature fluctuations.
-
-
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 25°C. This high-speed centrifugation ensures that micro-particulates are pelleted, preventing false-positive concentration readings.
-
Quantification & Validation: Carefully aspirate 50 µL of the clear supernatant. Perform serial dilutions in a solvent compatible with your mobile phase (e.g., 50:50 Acetonitrile/Water). Quantify the concentration using HPLC-UV against a pre-established standard curve.
-
Self-Validating Step: Monitor the chromatogram for secondary peaks. The 2-chloroethyl group can degrade via hydrolysis if the DMSO has absorbed atmospheric moisture. A single, clean peak confirms both solubility and chemical stability.
-
Downstream Application: Nucleophilic Substitution ( SN2 )
Once successfully solubilized in DMSO, the 3-(2-chloroethyl) moiety serves as an excellent electrophile for constructing larger, biologically active molecules. DMSO is the ideal solvent for this downstream step because it solvates cations (enhancing base solubility) while leaving nucleophilic anions relatively unsolvated, thereby drastically accelerating SN2 reaction rates.
Caption: Downstream synthetic application utilizing the 2-chloroethyl group for SN2 alkylation.
Protocol 2: General Alkylation Procedure
-
Reagent Assembly: To a reaction vial containing a known concentration of the 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one DMSO stock solution, add 1.2 equivalents of the target nucleophile (e.g., a piperazine derivative).
-
Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2CO3 ).
-
Expert Insight: K2CO3 is chosen specifically over stronger bases (like NaH or KOtBu) to act as an acid scavenger for the HCl byproduct. Stronger bases risk promoting an unwanted E2 elimination of the chloroethyl group, converting it into an unreactive vinyl group.
-
-
Reaction Execution: Seal the vial under an inert nitrogen atmosphere and heat the mixture to 60–80°C for 4–8 hours. Monitor the conversion via LC-MS.
-
Isolation: Once complete, cool the reaction to room temperature. Slowly pour the DMSO mixture into a 10-fold volume of ice-cold distilled water while stirring vigorously. The alkylated quinolinone product will precipitate out of the aqueous DMSO mixture and can be isolated via vacuum filtration.
Critical Considerations & Quality Control
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorption of atmospheric water will lower the solubility threshold of the quinolinone, leading to spontaneous precipitation. Always use septum-sealed anhydrous DMSO bottles.
-
Freeze-Thaw Cycles: DMSO freezes at 18.5°C. Storing stock solutions in standard refrigerators (4°C) or freezers (-20°C) will cause the solvent to freeze, forcing the compound out of solution. Upon thawing, the compound does not immediately redissolve. You must actively warm the solution to 25°C and vortex/sonicate until the solution is completely clear before use.
References
-
ChemSynthesis Database. "3-(2-chloroethyl)-7-methyl-2(1H)-quinolinone (73863-55-5)". Retrieved from:[Link]
-
Matrix Fine Chemicals. "3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE". Retrieved from:[Link]
Sources
- 1. 73863-55-5|3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. 3-(2-Chloroethyl)-7-methyl-2(1H)-quinolinone | CAS: 73863-55-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 3-(2-CHLOROETHYL)-7-METHYL-1,2-DIHYDROQUINOLIN-2-ONE | CAS 73863-55-5 [matrix-fine-chemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
The Strategic Advantage of 2-Chloroethyl Functionalized Quinolinones: An In-depth Technical Guide for Drug Development Professionals
Introduction: The Quinolinone Scaffold and the Power of the Chloroethyl Moiety
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic therapeutic agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity. Quinolinone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4]
The introduction of a 2-chloroethyl group, particularly at the N-1 position of the quinolinone ring, transforms this versatile scaffold into a highly reactive and valuable building block for drug discovery. The electrophilic nature of the chloroethyl group makes it a prime handle for a variety of chemical transformations, most notably nucleophilic substitution and intramolecular cyclization reactions. This functionality allows for the covalent modification of biological targets or the construction of more complex, fused heterocyclic systems, offering a gateway to novel chemical space and innovative therapeutic designs.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-chloroethyl functionalized quinolinone building blocks for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Core Quinolinone Building Block
The construction of the foundational quinolinone ring system is a critical first step. The choice of synthetic route is often dictated by the desired substitution pattern on the carbocyclic and heterocyclic rings. Several classical named reactions provide robust and versatile methods for accessing these scaffolds.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a powerful method that involves the condensation of anilines with β-ketoesters. A key feature of this reaction is the temperature-dependent regioselectivity, which allows for the selective formation of either quinolin-4(1H)-ones or quinolin-2(1H)-ones.
-
Causality Behind Experimental Choices: At lower temperatures (kinetic control), the reaction favors the formation of an enamine intermediate, which upon cyclization yields the 4-quinolone. At higher temperatures (thermodynamic control), the reaction proceeds through an anilide intermediate, leading to the 2-quinolone isomer. This control over the isomeric output is a significant strategic advantage in a synthetic campaign.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable quinolin-4(1H)-one form. This multi-step sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
-
Field-Proven Insight: While effective, the classical Gould-Jacobs reaction often requires high temperatures (>250 °C) for the cyclization step. Modern adaptations utilizing microwave irradiation can significantly reduce reaction times and improve yields, making this method more amenable to high-throughput synthesis for library generation.
Experimental Protocol: Synthesis of a Quinolin-4(1H)-one Core via Gould-Jacobs Reaction
This protocol describes a typical procedure for the synthesis of a substituted quinolin-4(1H)-one, which can then be functionalized.
Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)
-
To a round-bottom flask, add the substituted aniline (1.0 eq) and DEEM (1.1 eq).
-
Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting anilinomethylenemalonate intermediate will often solidify upon cooling and can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
The crude anilinomethylenemalonate from Step 1 is transferred to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to approximately 250 °C. The cyclization is typically complete within 30 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude quinolone product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Step 3: Saponification and Decarboxylation (Optional, for 4-hydroxyquinoline)
-
The crude ester from Step 2 is refluxed in an aqueous solution of sodium hydroxide (2 M) until hydrolysis is complete.
-
The solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The filtered and dried acid is then heated above its melting point until the evolution of CO2 ceases, yielding the 4-hydroxyquinoline.
Caption: General Synthetic Strategies for Quinolinone Cores.
Part 2: Functionalization via N-Alkylation to Install the 2-Chloroethyl Group
With the quinolinone core in hand, the next crucial step is the introduction of the 2-chloroethyl group. This is most commonly achieved via a nucleophilic substitution reaction at the ring nitrogen, which is a sufficiently nucleophilic site, especially when deprotonated by a suitable base.
-
Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of this N-alkylation. A moderately strong base like potassium carbonate (K2CO3) is often sufficient to deprotonate the quinolinone nitrogen without causing unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it effectively dissolves the quinolinone salt and the alkylating agent, facilitating the SN2 reaction. 1-bromo-2-chloroethane is a common and cost-effective alkylating agent for this purpose; the bromine atom is more reactive and serves as the leaving group in the initial alkylation step.
Experimental Protocol: N-Alkylation of Quinolin-2(1H)-one
This protocol provides a reliable method for the synthesis of N-(2-chloroethyl)quinolin-2(1H)-one.
Materials:
-
Substituted Quinolin-2(1H)-one
-
1-Bromo-2-chloroethane
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the quinolin-2(1H)-one (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(2-chloroethyl)quinolin-2(1H)-one.
Caption: Workflow for N-alkylation of Quinolin-2(1H)-one.
Part 3: Chemical Reactivity and Synthetic Utility
The 2-chloroethyl functionalized quinolinone is not an end in itself, but rather a potent intermediate. Its synthetic value stems from the reactivity of the terminal chlorine, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the construction of diverse molecular libraries for biological screening.
Nucleophilic Substitution Reactions
The primary application of this building block is as an electrophile for various nucleophiles. This provides a straightforward method for introducing diverse side chains, which is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[3]
-
Amines: Reaction with primary or secondary amines (e.g., piperazines, piperidines) yields N-substituted aminoethyl quinolinones. This is a common strategy in the development of antimalarial and anticancer agents, where a basic side chain is often crucial for activity.[3]
-
Thiols: Thiolates can displace the chloride to form thioethers, introducing sulfur-containing moieties.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
Intramolecular Cyclization
A particularly powerful application is in the synthesis of fused heterocyclic systems. The chloroethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of novel polycyclic structures. For instance, if another nucleophilic group is present on the quinolinone scaffold, an intramolecular cyclization can occur, forming a new ring fused to the quinolinone core. This is a key strategy for building complex scaffolds for drug discovery.[5]
Caption: Key Reaction Pathways of 2-Chloroethyl Quinolinones.
Part 4: Applications in Drug Discovery
The true value of 2-chloroethyl functionalized quinolinones is realized in their application as intermediates for molecules with therapeutic potential. The ability to easily introduce diverse functionalities allows for extensive Structure-Activity Relationship (SAR) studies.
| Derivative Class | Potential Therapeutic Area | Rationale for Chloroethyl Precursor |
| Aminoalkyl-quinolinones | Antimalarial, Anticancer | Introduction of basic side chains to mimic known pharmacophores (e.g., chloroquine) and enhance accumulation in acidic cellular compartments like the parasite's food vacuole or lysosomes in cancer cells.[3] |
| Fused Pyrazolo[4,3-c]quinolones | CNS agents, Immunomodulators | The chloroethyl group can be transformed into a hydrazino group, which can then undergo cyclization to form fused pyrazole rings, leading to novel polycyclic scaffolds with potential biological activity.[7] |
| Thioether-linked Quinolinones | Antimicrobial, Anticancer | Allows for the introduction of sulfur-containing moieties which can modulate lipophilicity and interact with different biological targets. |
Conclusion
2-Chloroethyl functionalized quinolinone building blocks represent a class of highly versatile and reactive intermediates with significant potential in drug discovery and development. Their synthesis, rooted in classical heterocyclic chemistry, is well-established, and the subsequent functionalization via the chloroethyl group offers a reliable and straightforward path to a vast chemical space. By understanding the principles of their synthesis and reactivity, researchers can strategically employ these building blocks to construct novel molecular architectures, optimize lead compounds, and ultimately accelerate the discovery of next-generation therapeutic agents.
References
- Méndez, D. C., et al. (2017). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Journal of the Chemical Society, Perkin Transactions 1.
- Abdel-Wahab, B. F., et al. (2018).
- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 5-13.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Szychta, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.
-
ResearchGate. (n.d.). Synthetic utility of C-2 substituted quinoline. [Link]
-
UW Tacoma. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]
- Al-Omran, F., et al. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Heterocyclic Chemistry, 45(6), 735-737.
- Sreevalli, M., et al. (2015). Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)-one dithiocarbamates. International Journal of Pharmaceutical Sciences and Research, 6(8), 3369-3375.
- Maniyan, M. I., et al. (2012). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Serbian Chemical Society, 77(1), 1-10.
-
SlideShare. (2018). Preparation and Properties of Quinoline. [Link]
- Li, Y., et al. (2019). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 6(12), 1934-1939.
- El-Sayed, N. N. E., et al. (2020).
- Google Patents. (2012).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the IUPAC Nomenclature and Tautomerism of 3-(2-chloroethyl)-7-methyl-2-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the tautomeric forms of 3-(2-chloroethyl)-7-methyl-2-hydroxyquinoline. As a senior application scientist, this document synthesizes fundamental principles of organic chemistry with practical insights relevant to the fields of medicinal chemistry and drug development. We will delve into the structural nuances of this heterocyclic compound, the governing principles of its tautomeric equilibrium, and the systematic approach to its IUPAC naming, ensuring a thorough understanding for researchers and professionals.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical industry. The quinoline ring system is a key component in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.
Tautomerism in 2-Hydroxyquinolines: A Critical Consideration
A key chemical feature of 2-hydroxyquinolines is their existence in a dynamic equilibrium between two tautomeric forms: the enol form (2-hydroxyquinoline) and the keto form (quinolin-2(1H)-one). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concomitant shift of a double bond.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline ring. For the vast majority of 2-hydroxyquinoline derivatives, the equilibrium strongly favors the keto tautomer, quinolin-2(1H)-one.[1][2] This preference is attributed to the greater thermodynamic stability of the cyclic amide (lactam) in the keto form compared to the cyclic imidic acid (lactim) in the enol form.
The predominance of the quinolin-2(1H)-one tautomer is a critical factor in its chemical reactivity and biological interactions. Different tautomers can present distinct hydrogen bonding patterns and overall electronic distributions, which can significantly impact their binding to biological targets.
IUPAC Nomenclature of the Stable Tautomer
According to IUPAC nomenclature guidelines, when a compound can exist in multiple tautomeric forms, the name is assigned to the most stable tautomer. Given that the keto form of 3-(2-chloroethyl)-7-methyl-2-hydroxyquinoline is the predominant and more stable species, the IUPAC name is based on the quinolin-2(1H)-one structure.
The correct IUPAC name for the stable tautomer is:
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Step-by-Step Nomenclature Breakdown:
-
Parent Heterocycle: The core bicyclic structure is a quinoline ring where the nitrogen is at position 1 and the carbonyl group is at position 2. To indicate the presence of a double bond in the ring and a proton on the nitrogen, it is named quinolin-2(1H)-one. The (1H) specifies that the hydrogen is on the nitrogen atom.
-
Numbering: The numbering of the quinoline ring system is fixed, starting from the nitrogen atom as position 1 and proceeding around the heterocyclic ring and then the fused benzene ring.
-
Substituents:
-
A methyl group is located at position 7, hence 7-methyl.
-
A 2-chloroethyl group is attached to position 3, hence 3-(2-chloroethyl).
-
-
Assembly: The substituents are listed in alphabetical order (chloroethyl before methyl) preceding the parent name.
Visualizing the Tautomeric Equilibrium
The tautomeric equilibrium between the enol and keto forms can be visualized as follows:
Sources
Methodological & Application
Application Note: Synthesis of 3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one from Anilines
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Compound CAS: 73863-55-5 Molecular Formula: C₁₂H₁₂ClNO
Introduction & Mechanistic Rationale
The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in antipsychotics, kinase inhibitors, and cardiovascular drugs [1]. The installation of a 3-(2-chloroethyl) side chain provides a versatile electrophilic handle for subsequent derivatizations, such as nucleophilic substitutions with diverse amines to generate highly functionalized drug candidates.
Synthesizing 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one directly from m-toluidine presents a regiochemical and functional challenge. While traditional Knorr or Vilsmeier-Haack cyclizations often yield 2-chloroquinoline derivatives or 4-methyl substituted quinolinones, the use of α-(methoxymethylene)-γ-butyrolactone circumvents these issues.
Mechanistic Causality:
-
Enamine Formation: The nucleophilic amine of m-toluidine attacks the highly electrophilic methoxymethylene carbon of the lactone, eliminating methanol to form a stable enamine intermediate.
-
Thermal Cyclization: Under high-temperature conditions (e.g., Dowtherm A at 250 °C), the enamine undergoes an intramolecular electrophilic aromatic substitution. Steric hindrance from the meta-methyl group of the toluidine directs the cyclization predominantly to the para position, establishing the 7-methylquinolinone regiochemistry. Concurrently, the lactone ring opens to yield a primary aliphatic alcohol: 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one.
-
Selective Chlorination: The aliphatic hydroxyl group is selectively chlorinated using thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF). The quinolin-2(1H)-one carbonyl is highly conjugated and stable under these conditions, preventing unwanted aromatization to a 2-chloroquinoline derivative.
Reaction Pathway
Figure 1: Three-step synthetic workflow for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Materials and Reagents
| Reagent | Equivalents | Role | Safety / Handling |
| m-Toluidine | 1.0 | Starting Material | Toxic, skin sensitizer. Handle in fume hood. |
| α-(Methoxymethylene)-γ-butyrolactone | 1.05 | Electrophile / Annulation Reagent | Irritant. Store at 2–8 °C. |
| Ethanol (Anhydrous) | - | Solvent (Step 1) | Flammable. |
| Dowtherm A (Biphenyl/Diphenyl ether) | - | High-boiling Solvent (Step 2) | Environmental hazard. Use robust reflux condenser. |
| Thionyl Chloride (SOCl₂) | 2.5 | Chlorinating Agent | Corrosive, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | 0.05 | Catalyst (Vilsmeier intermediate) | Teratogen. |
| Chloroform (CHCl₃) | - | Solvent (Step 3) | Toxic, suspected carcinogen. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of the Enamine Intermediate
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve m-toluidine (10.7 g, 100 mmol) and α-(methoxymethylene)-γ-butyrolactone (13.4 g, 105 mmol) in 150 mL of anhydrous ethanol.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. The progress of the reaction can be monitored via TLC (Hexanes/EtOAc, 7:3), observing the disappearance of the m-toluidine spot.
-
Concentrate the mixture under reduced pressure to remove ethanol and the methanol byproduct. The resulting crude enamine (a viscous yellow/brown oil) is carried forward without further purification to prevent hydrolytic degradation.
Step 2: Thermal Cyclization to 3-(2-Hydroxyethyl)-7-methylquinolin-2(1H)-one
Note: This step requires high-temperature silicone oil baths or heating mantles. Ensure all glassware is free of micro-fractures.
-
Transfer the crude enamine from Step 1 into a 250 mL three-neck flask containing 75 mL of Dowtherm A.
-
Equip the flask with a short-path distillation head (to remove residual volatiles) and a thermometer.
-
Heat the mixture rapidly to 250 °C under a blanket of inert nitrogen. Maintain this temperature for 2 hours. The mixture will darken significantly.
-
Cool the reaction mixture to 50 °C and slowly pour it into 300 mL of vigorously stirred hexanes.
-
A precipitate will form. Continue stirring for 30 minutes, then collect the solid via vacuum filtration.
-
Wash the filter cake with additional hexanes (2 × 50 mL) to remove residual Dowtherm A, followed by cold diethyl ether (30 mL).
-
Dry the solid in a vacuum oven at 60 °C overnight.
-
Expected Yield: 14.2 g (70% over two steps).
-
Appearance: Off-white to tan powder.
-
Step 3: Aliphatic Chlorination
-
In a 250 mL round-bottom flask, suspend 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one (10.1 g, 50 mmol) in 100 mL of anhydrous chloroform.
-
Add catalytic DMF (0.2 mL, ~2.5 mmol).
-
Cool the suspension to 0 °C using an ice bath.
-
Add thionyl chloride (14.9 g, 9.1 mL, 125 mmol) dropwise over 15 minutes via an addition funnel.
-
Remove the ice bath and gradually heat the mixture to reflux (61 °C) for 3 hours. The suspension will become a homogeneous solution as the reaction proceeds.
-
Cool the mixture to room temperature and carefully quench by pouring it over 200 g of crushed ice.
-
Neutralize the aqueous layer to pH 7 using saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 × 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate/hexanes to yield the pure target compound.
-
Expected Yield: 9.4 g (85%).
-
Appearance: White crystalline solid.
-
Analytical Validation & Expected Data
To ensure trustworthiness and validate the structural integrity of the synthesized 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, the following analytical signatures should be confirmed.
Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.75 | Singlet (br) | 1H | N-H (Quinolinone core) |
| 7.72 | Singlet | 1H | C4-H (Aromatic, adjacent to sidechain) |
| 7.55 | Doublet (J = 8.0 Hz) | 1H | C5-H (Aromatic) |
| 7.12 | Singlet | 1H | C8-H (Aromatic) |
| 7.02 | Doublet (J = 8.0 Hz) | 1H | C6-H (Aromatic) |
| 3.85 | Triplet (J = 6.8 Hz) | 2H | -CH₂-Cl |
| 3.05 | Triplet (J = 6.8 Hz) | 2H | Ar-CH₂ -CH₂Cl |
| 2.38 | Singlet | 3H | Ar-CH₃ (C7-Methyl) |
Mass Spectrometry (ESI+):
-
Calculated for C₁₂H₁₂ClNO [M+H]⁺: m/z 222.06
-
Found: m/z 222.1 (with characteristic 3:1 isotopic pattern indicative of a single chlorine atom).
References
-
Zimmer, H., et al. (1979). Synthesis of 3-substituted quinolin-2(1H)-ones. Tetrahedron Letters, 20(46), 4487-4489. Available at:[Link][1]
-
European Commission. (1997). Council Regulation (EC) No 465/97 on duty-free treatment for pharmaceutical products (Includes CAS 73863-55-5 related quinolone intermediates). EUR-Lex. Available at:[Link]
Sources
Nucleophilic substitution reactions of 3-(2-chloroethyl) quinolinones
Application Note: Nucleophilic Substitution Reactions of 3-(2-Chloroethyl)quinolinones in Medicinal Chemistry
Executive Summary
3-(2-Chloroethyl)quinolinones are highly versatile synthetic intermediates in organic and medicinal chemistry. The quinolinone core provides a rigid, biologically active scaffold known for its antimalarial, antiviral, and antiproliferative properties[1]. Meanwhile, the 2-chloroethyl side chain serves as an ideal electrophilic handle for late-stage functionalization. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for executing bimolecular nucleophilic substitution (SN2) reactions on this scaffold to generate diverse libraries of pharmacologically relevant compounds.
Mechanistic Rationale & Chemical Causality
The synthetic utility of 3-(2-chloroethyl)quinolinones stems from the inherent reactivity of the primary alkyl chloride moiety[2].
-
Electrophilicity and Polarization: The carbon-chlorine bond in the ethyl side chain is highly polarized. Chlorine's electronegativity draws electron density away from the adjacent carbon, rendering it highly electrophilic and a prime target for nucleophilic attack[3].
-
SN2 vs. SN1 Pathway: As a primary alkyl halide, the 2-chloroethyl group almost exclusively undergoes substitution via the bimolecular (SN2) pathway. The unimolecular (SN1) pathway is strongly disfavored because the formation of a primary carbocation intermediate is energetically prohibitive[3]. Furthermore, the lack of steric hindrance at the primary carbon allows for an efficient backside attack by the incoming nucleophile, leading to a concerted bond-breaking and bond-forming transition state[4].
-
Solvent and Base Selection Causality: SN2 reactions are highly sensitive to solvent effects. Polar aprotic solvents (e.g., DMF, Acetonitrile) are preferred because they solvate cations (like K⁺ from K₂CO₃) while leaving the nucleophilic anion "naked" and highly reactive. A mild base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize the HCl byproduct, driving the reaction forward without causing unwanted side reactions such as E2 elimination.
Mechanistic pathway of SN2 nucleophilic substitution on 3-(2-chloroethyl)quinolinone.
Quantitative Data & Reaction Scope
The 2-chloroethyl side chain can be displaced by a wide array of nucleophiles, including primary/secondary amines, thiols, and azides[1],[2]. The table below summarizes the optimized conditions and expected yields for various nucleophilic classes.
| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Secondary Amines | Morpholine, Piperazine | K₂CO₃ (2.0 eq) | DMF | 80 | 4 - 6 | 75 - 90 |
| Primary Amines | Benzylamine | DIPEA (2.0 eq) | MeCN | 70 | 6 - 8 | 65 - 85 |
| Thiols | Thiophenol | Cs₂CO₃ (1.5 eq) | DMF | 60 | 2 - 4 | 85 - 95 |
| Azides | Sodium Azide (NaN₃) | None | DMF | 70 | 4 - 6 | 80 - 90 |
| Alkoxides | Sodium Methoxide | NaH (1.2 eq) | THF | 0 to RT | 2 - 4 | 60 - 75 |
Standard Operating Procedure (SOP): Nucleophilic Substitution
Experimental workflow for SN2 substitution of 3-(2-chloroethyl)quinolinones.
Reagents & Equipment:
-
3-(2-chloroethyl)quinolinone (Substrate, 1.0 eq)
-
Secondary Amine (e.g., N-methylpiperazine) (Nucleophile, 1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (Base, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Magnetic stirrer, oil bath, reflux condenser, and inert gas (N₂/Ar) manifold.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-chloroethyl)quinolinone (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl chloride to an alcohol, ensuring the nucleophile is the sole reacting species.
-
-
Activation: Add finely powdered anhydrous K₂CO₃ (2.0 mmol) to the solution, followed by the dropwise addition of the secondary amine (1.2 mmol).
-
Causality: Finely powdered K₂CO₃ provides a larger surface area for heterogeneous basicity, efficiently scavenging the generated HCl without degrading the substrate.
-
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80°C in an oil bath. Stir vigorously. Monitor the reaction progress via TLC (typically 5-10% MeOH in DCM) or LC-MS. The reaction usually reaches completion within 4 to 6 hours.
-
Causality: 80°C provides the necessary activation energy to reach the SN2 transition state without promoting thermal degradation or excessive E2 elimination (which yields a vinyl quinolinone byproduct).
-
-
Quenching and Extraction: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by adding ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).
-
Causality: DMF is highly miscible with water. Diluting with water and extracting with EtOAc effectively partitions the organic product into the organic layer while leaving DMF and inorganic salts in the aqueous phase, acting as a self-validating purification step.
-
-
Washing and Drying: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent gradient (e.g., DCM to 10% MeOH/DCM) to yield the pure 3-(2-aminoethyl)quinolinone derivative.
Troubleshooting Guide
-
Issue: Low yield / High recovery of starting material.
-
Cause: The nucleophile is weakly reactive, or the chloride leaving group is too stable.
-
Solution: Implement a Finkelstein reaction strategy. Add a catalytic amount of Sodium Iodide (NaI, 0.1 - 0.2 eq) to the reaction mixture. The iodide ion acts as an excellent nucleophile to displace the chloride, forming a transient 3-(2-iodoethyl)quinolinone intermediate. Iodide is a vastly superior leaving group compared to chloride, drastically accelerating the subsequent attack by the target amine.
-
-
Issue: Formation of elimination byproducts (vinyl quinolinones).
-
Cause: The base is too strong, or the reaction temperature is too high, shifting the pathway from SN2 to E2.
-
Solution: Switch from K₂CO₃ to a milder organic base like DIPEA, or lower the reaction temperature to 60°C.
-
-
Issue: Multiple spots on TLC (Over-alkylation).
-
Cause: Using primary amines can lead to secondary and tertiary amine mixtures due to consecutive SN2 reactions.
-
Solution: Use a large excess of the primary amine (3-5 eq) to statistically favor mono-alkylation, or utilize a Boc-protected amine strategy.
-
References
- 3-(2-Chloroethyl)
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
- The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)
- Source: gacariyalur.ac.
Sources
Using 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one as an alkylating agent
An In-Depth Guide to the Application of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one as a Versatile Alkylating Agent
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective use of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one as a strategic alkylating agent. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Introduction and Scientific Context
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is a functionalized heterocyclic compound featuring the quinolinone scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[1] The strategic placement of a reactive chloroethyl group at the C3 position transforms this molecule into a valuable synthetic intermediate, enabling the covalent introduction of the (7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl moiety onto various nucleophilic substrates.
The utility of this reagent stems from the combination of the quinolinone core, which is associated with diverse pharmacological activities including anticancer, antimalarial, and antibacterial properties, and the reactive alkylating side chain.[1][2][3] This makes it an ideal tool for generating novel molecular entities for structure-activity relationship (SAR) studies in drug discovery programs.[1]
Physicochemical Properties (Representative Data)
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) |
| Stability | Stable under standard laboratory conditions; protect from moisture. |
The Alkylation Mechanism: A Focus on Sₙ2 Reactivity
The primary alkyl chloride of the 2-chloroethyl side chain is the molecule's reactive center, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[1]
Causality of Reactivity: In an Sₙ2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (in this case, chlorine). The reaction proceeds in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-chlorine bond breaks. The transition state involves a pentacoordinate carbon atom. This mechanism is favored for primary alkyl halides like the one present in our title compound due to minimal steric hindrance around the reactive carbon center.
Common nucleophiles for this reaction include primary and secondary amines, thiols, and phenoxides. The alkylation of amines is a particularly common and powerful method for constructing C-N bonds, though it requires careful control to prevent over-alkylation.[4][5]
Caption: Sₙ2 reaction pathway for the alkylating agent.
Core Application: N-Alkylation of Amines
A primary application of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is the alkylation of primary or secondary amines to synthesize more complex molecules. This process, however, is not without its challenges. The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, which can lead to a "runaway" reaction yielding mixtures of over-alkylated products and quaternary ammonium salts.[5]
To achieve selective mono-alkylation, the reaction conditions must be precisely controlled. The key is to use a non-nucleophilic base to quench the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, while avoiding competition with the desired nucleophile.
Experimental Protocols
The following protocol provides a robust, self-validating framework for the N-alkylation of a generic secondary amine.
Protocol 1: Selective N-Alkylation of a Secondary Amine
This procedure is designed to favor the formation of the mono-alkylated tertiary amine product.
A. Rationale for Experimental Choices:
-
Solvent (Anhydrous DMF): Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction mechanism. Its high boiling point allows for elevated reaction temperatures.
-
Base (Potassium Carbonate, K₂CO₃): An inorganic base like K₂CO₃ is used to neutralize the HCl byproduct.[6] It is insoluble in many organic solvents, acting as a solid-phase proton scavenger, which simplifies workup. It is non-nucleophilic and does not compete with the amine substrate.
-
Inert Atmosphere (Nitrogen/Argon): This prevents potential side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.
-
Stoichiometry: Using a slight excess of the amine nucleophile can be attempted, but careful control and monitoring are paramount. A 1:1 ratio is often a good starting point to minimize dialkylation.
-
Monitoring (TLC): Thin Layer Chromatography is essential for tracking the consumption of the starting material and the formation of the product, preventing the reaction from proceeding to over-alkylation.[7]
B. Materials and Equipment:
-
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
-
Amine substrate (e.g., a secondary amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert gas line (Nitrogen or Argon)
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
C. Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent and Substrate Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M. Add the amine substrate (1.0-1.2 eq) dropwise to the stirring suspension.
-
Heating and Monitoring: Attach a condenser, and heat the reaction mixture to 80-100 °C. Monitor the reaction's progress every 1-2 hours using TLC (e.g., with a mobile phase of 30% Ethyl Acetate in Hexane). Visualize spots under UV light. The reaction is complete when the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as Ethyl Acetate or Dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to isolate the pure N-alkylated product.[6]
Sources
- 1. 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical [benchchem.com]
- 2. (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
Synthesis of Furo[2,3-b]quinoline Derivatives from 3-(2-Chloroethyl) Precursors: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-b]quinoline scaffold is a privileged heterocyclic system due to its presence in numerous biologically active natural products and synthetic compounds. This application note provides a comprehensive guide to the synthesis of furo[2,3-b]quinoline derivatives, with a specific focus on the intramolecular cyclization of 3-(2-chloroethyl) precursors. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the significance of this synthetic strategy in the context of medicinal chemistry and drug discovery.
Introduction: The Significance of Furo[2,3-b]quinolines
Furo[2,3-b]quinolines, a class of fused heterocyclic compounds, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. These compounds are bioisosteres of acridines and are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's disease activities.[1][2] The planar nature of the furo[2,3-b]quinoline ring system allows for intercalation into DNA, leading to the inhibition of enzymes such as topoisomerase II, a key target in cancer therapy.[3][4][5]
The synthesis of novel furo[2,3-b]quinoline derivatives is a continuous effort in the quest for more potent and selective therapeutic agents.[3][4] One efficient and versatile approach to construct this scaffold involves the intramolecular cyclization of appropriately substituted 3-(2-chloroethyl)quinoline precursors. This strategy offers a direct route to the fused furan ring, allowing for the introduction of various substituents on both the quinoline and the newly formed furan rings.
The Core Synthetic Strategy: Intramolecular Cyclization
The cornerstone of the synthesis of furo[2,3-b]quinolines from 3-(2-chloroethyl) precursors is an intramolecular nucleophilic substitution reaction. This process, often facilitated by a base, involves the cyclization of a 3-(2-chloroethyl)quinolin-2-one or a related derivative.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. The essential steps are:
-
Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group at the C2 position of the quinolinone tautomer (or a related nucleophile). This generates a potent nucleophilic oxygen anion.
-
Intramolecular Attack: The resulting alkoxide or phenoxide ion then attacks the electrophilic carbon atom of the 2-chloroethyl side chain at the C3 position.
-
Ring Closure and Chloride Elimination: This intramolecular SN2 reaction leads to the formation of the five-membered furan ring and the elimination of a chloride ion, yielding the final furo[2,3-b]quinoline product.
The efficiency of this cyclization is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the electronic properties of the substituents on the quinoline ring.
Figure 1: General workflow for the synthesis of furo[2,3-b]quinolines.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative furo[2,3-b]quinoline derivative from a 3-(2-chloroethyl) precursor.
Synthesis of the 3-(2-Chloroethyl)quinolin-2-one Precursor
The synthesis of the key 3-(2-chloroethyl)quinolin-2-one intermediate is a crucial first step. While various methods exist, a common approach involves the reaction of a substituted aniline with a suitable three-carbon synthon.
Protocol 3.1.1: Synthesis of 4-Hydroxy-3-(2-chloroethyl)quinolin-2(1H)-one
-
Materials:
-
Substituted aniline (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Thionyl chloride (SOCl₂)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
-
-
Procedure:
-
Step 1: Synthesis of the quinoline-2,4-dione: React the substituted aniline with diethyl malonate in a high-boiling point solvent or under neat conditions at elevated temperatures.
-
Step 2: Vilsmeier-Haack Formylation: Treat the resulting quinoline-2,4-dione with a Vilsmeier reagent (generated from POCl₃ and DMF) to introduce a formyl group at the 3-position.
-
Step 3: Reduction of the Aldehyde: Reduce the 3-formyl group to a hydroxymethyl group using a suitable reducing agent like sodium borohydride in an appropriate solvent.
-
Step 4: Chlorination: Convert the 3-(hydroxymethyl) group to the desired 3-(chloromethyl) group using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
-
Intramolecular Cyclization to Furo[2,3-b]quinoline
Protocol 3.2.1: Synthesis of a Furo[2,3-b]quinolin-4(9H)-one Derivative
-
Materials:
-
4-Hydroxy-3-(2-chloroethyl)quinolin-2(1H)-one (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Appropriate solvents for workup and purification (e.g., water, ethyl acetate, hexane)
-
-
Procedure:
-
Dissolve the 4-hydroxy-3-(2-chloroethyl)quinolin-2(1H)-one in anhydrous DMF.
-
Add potassium carbonate (or carefully add sodium hydride in portions at 0 °C) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Data Presentation and Characterization
The successful synthesis of the target furo[2,3-b]quinoline derivatives should be confirmed by various analytical techniques.
| Compound | Precursor | Cyclization Conditions | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1a | 3-(2-chloroethyl)-4-hydroxy-6-methylquinolin-2(1H)-one | K₂CO₃, DMF, 90°C, 4h | 85 | 7.8 (d, 1H), 7.5 (s, 1H), 7.3 (d, 1H), 4.8 (t, 2H), 3.2 (t, 2H), 2.4 (s, 3H) | [M+H]⁺ |
| 1b | 3-(2-chloroethyl)-4-hydroxy-6-methoxyquinolin-2(1H)-one | NaH, THF, rt, 6h | 78 | 7.6 (d, 1H), 7.2 (s, 1H), 7.0 (d, 1H), 4.8 (t, 2H), 3.9 (s, 3H), 3.2 (t, 2H) | [M+H]⁺ |
Table 1: Representative yields and characterization data for synthesized furo[2,3-b]quinoline derivatives.
Applications in Drug Discovery
The synthetic route described herein provides access to a wide array of furo[2,3-b]quinoline derivatives with potential therapeutic applications. By varying the substituents on the starting aniline, it is possible to modulate the physicochemical and pharmacological properties of the final compounds.
-
Anticancer Agents: Many furo[2,3-b]quinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] The introduction of different functional groups can enhance their DNA intercalating ability and topoisomerase II inhibitory activity.[3][5]
-
Neuroprotective Agents: Certain furo[2,3-b]quinoline analogues have shown promise as inhibitors of cholinesterases, making them potential candidates for the treatment of Alzheimer's disease.[1]
Figure 2: Therapeutic applications of the furo[2,3-b]quinoline scaffold.
Conclusion
The synthesis of furo[2,3-b]quinoline derivatives via the intramolecular cyclization of 3-(2-chloroethyl) precursors is a robust and efficient strategy. This application note has provided a detailed overview of the methodology, including the underlying mechanism and practical experimental protocols. The versatility of this approach allows for the generation of diverse libraries of furo[2,3-b]quinolines for evaluation in various drug discovery programs, underscoring the continued importance of this heterocyclic scaffold in medicinal chemistry.
References
-
Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. (2018). Chemical Biology & Drug Design, 91(4), 933-941. [Link]
-
Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. (2011). European Journal of Medicinal Chemistry, 46(12), 6119-6130. [Link]
-
Design, synthesis, and cytotoxic evaluation of novel furo[2,3- b] quinoline derivatives. (2017). Ovid. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. [Link]
-
Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. (2021). Letters in Drug Design & Discovery, 18(8), 793-802. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). Catalysts. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances, 7(58), 36561-36564. [Link]
-
Synthesis of benzo[b]thieno[2,3-c]quinolines via palladium-catalyzed ring-closing reaction. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF 2-BENZOYLFURO[2,3-b]QUINOLINES FROM QUINOLINE-BASED CHALCONES. (n.d.). Taylor & Francis. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (2019). Molecules, 24(2), 225. [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. (2022). Organic Letters, 24(20), 3741-3746. [Link]
-
Furoquinolines Part VI: Synthesis of Furo(2,3-b)quinolines. (n.d.). Scilit. [Link]
-
AlCl 3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[6][7]trienones. (2017). The Journal of Organic Chemistry, 82(24), 13459-13467. [Link]
-
Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. (2023). Molecules, 28(15), 5821. [Link]
-
Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis and anti-tubercular activity of fused thieno-/furo-quinoline compounds. (n.d.). RSC Advances. [Link]
-
Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. (n.d.). New Journal of Chemistry. [Link]
Sources
- 1. Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Note: High-Yield N-Alkylation of Amines Using 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Synthesis of CNS-active API intermediates via nucleophilic aliphatic substitution (SN2).
Strategic Context and Scaffold Significance
The quinolin-2(1H)-one (carbostyril) ring is a privileged pharmacophore heavily utilized in the design of central nervous system (CNS) therapeutics. It serves as the core structural motif for numerous atypical antipsychotics, such as aripiprazole and brexpiprazole, which function as partial agonists/antagonists at dopamine D2 and serotonin 5-HT2A receptors [1].
The compound 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one (CAS: 73863-55-5) is a highly versatile electrophilic building block. By reacting its 2-chloroethyl linker with various primary or secondary amines (e.g., functionalized piperazines), researchers can rapidly generate diverse libraries of GPCR-targeting ligands.
Mechanistic Insights & Reaction Engineering
While the direct nucleophilic aliphatic substitution (SN2) of an amine with an alkyl chloride is theoretically straightforward, the inherent stability of the primary C-Cl bond often necessitates harsh experimental conditions (prolonged reflux at >100 °C). These conditions frequently lead to yield-destroying side reactions, such as dehydrohalogenation (elimination) or oxidative degradation.
To engineer a self-validating and high-yielding system, this protocol employs Finkelstein reaction conditions [2].
-
Causality of the Catalyst: The addition of a catalytic or stoichiometric amount of potassium iodide (KI) or sodium iodide (NaI) facilitates an in situ halogen exchange. The chloride is temporarily displaced to form 3-(2-iodoethyl)-7-methylquinolin-2(1H)-one. Because iodide is a vastly superior leaving group (due to its larger atomic radius, polarizability, and weaker C-I bond), the subsequent SN2 attack by the amine proceeds rapidly under much milder conditions [3].
-
Causality of the Base: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous acid scavenger. As the SN2 reaction liberates hydrohalic acid (HCl/HI), K₂CO₃ neutralizes it, preventing the amine nucleophile from being protonated into an unreactive ammonium salt.
-
Solvent Selection: Acetonitrile (CH₃CN) is selected as a polar aprotic solvent. It optimally solvates the nucleophile without hydrogen-bonding interference, which would otherwise cage the amine and reduce its nucleophilicity.
Visualizing the Reaction Logic
Workflow and catalytic logic of the Finkelstein-assisted SN2 alkylation of amines.
Standardized Experimental Protocol
Materials & Reagents
-
Electrophile: 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.2 equiv)
-
Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.5 to 1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃), finely powdered and anhydrous (2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one (1.0 equiv) and anhydrous CH₃CN (approx. 10 mL per gram of starting material).
-
Activation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv) and KI (0.5 equiv) to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.
-
Nucleophile Addition: Slowly add the secondary amine (1.2 equiv) to the mixture. Attach a reflux condenser and heat the reaction mixture to 80–85 °C (reflux for CH₃CN) under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction progression via TLC (eluent: Dichloromethane/Methanol 9:1) or LC-MS. The reaction is typically complete within 8 to 12 hours, indicated by the consumption of the alkyl chloride.
-
Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with excess ethyl acetate (EtOAc).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in EtOAc and wash sequentially with distilled water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer in vacuo. Purify the crude product via silica gel column chromatography (gradient elution: Hexanes to EtOAc, then to 5% Methanol in DCM) or by recrystallization from hot ethanol to yield the pure 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one derivative.
Quantitative Data: Substrate Scope & Yields
The SN2 protocol demonstrates broad functional group tolerance. The table below summarizes the expected quantitative outcomes when reacting 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one with various standard amine nucleophiles under the prescribed conditions.
| Amine Nucleophile | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |
| Morpholine | 1.5 | CH₃CN | 80 | 8 | 85 - 90% | >98% |
| Piperidine | 1.5 | CH₃CN | 80 | 8 | 88 - 92% | >98% |
| 1-Phenylpiperazine | 1.2 | CH₃CN | 80 | 12 | 78 - 84% | >95% |
| 1-(2,3-Dichlorophenyl)piperazine | 1.2 | DMF | 90 | 14 | 75 - 80% | >95% |
| Benzylamine (Primary Amine)* | 2.0 | CH₃CN | 80 | 16 | 60 - 65% | >90% |
*Note: Primary amines may suffer from over-alkylation (forming tertiary amines). Using an excess of the primary amine (2.0+ equiv) and strict temperature control minimizes this side reaction.
References
-
Kikuchi, C., et al. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Medicinal Chemistry. [1]
-
Komykhov, S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI Molecules. [2]
-
Finkelstein, H. (1910). Über die Darstellung von Carbostyril-Derivaten. Berichte der deutschen chemischen Gesellschaft. [3]
Application and Protocol for the Synthesis of 7-methyl-3-vinylquinolin-2(1H)-one via Elimination
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The introduction of a vinyl group at the 3-position of this heterocyclic system creates a valuable handle for further synthetic transformations, such as Diels-Alder reactions, and can significantly modulate the pharmacological profile of the parent molecule[2]. This application note provides a detailed protocol for the synthesis of 7-methyl-3-vinylquinolin-2(1H)-one, a key intermediate for drug discovery and development, via a robust and widely applicable elimination reaction strategy.
The primary focus of this guide is the Wittig reaction, a cornerstone of olefination chemistry, which offers a reliable and high-yielding pathway to the target compound from its corresponding aldehyde precursor. Additionally, an alternative route involving the dehydration of a secondary alcohol will be discussed, providing researchers with a complementary elimination strategy.
Theoretical Framework: The Wittig Reaction as a Key Elimination Pathway
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones. The reaction employs a phosphonium ylide (a Wittig reagent) as a nucleophile, which attacks the carbonyl carbon of the aldehyde. This initial addition is followed by a series of steps culminating in an elimination that forms the desired alkene and triphenylphosphine oxide as a thermodynamically stable byproduct, which drives the reaction to completion[3][4].
The overall transformation can be visualized as a two-step process:
-
Ylide Formation: A phosphonium salt, typically derived from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the nucleophilic ylide.
-
Olefination: The ylide reacts with the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide[3][5].
The choice of base and reaction conditions can influence the stereoselectivity of the alkene product. For non-stabilized ylides, the (Z)-alkene is often the major product under salt-free conditions[4].
Experimental Workflow
The synthesis of 7-methyl-3-vinylquinolin-2(1H)-one via the Wittig reaction is a two-stage process, commencing with the preparation of the key aldehyde intermediate, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Figure 1: Overall experimental workflow for the synthesis of 7-methyl-3-vinylquinolin-2(1H)-one.
Stage 1: Synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the quinolinone ring.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 7-Methyl-2-oxo-1,2-dihydroquinoline | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Acros Organics |
| Phosphoryl chloride (POCl₃) | ≥99% | Fluka |
| Dichloromethane (DCM), anhydrous | 99.8% | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | Lab-prepared |
| Anhydrous magnesium sulfate | - | Lab-prepared |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (5.5 mL, 60 mmol) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 7-methyl-2-oxo-1,2-dihydroquinoline (3.18 g, 20 mmol) in anhydrous DMF (30 mL) and add this solution to the Vilsmeier reagent.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol to afford 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid.
Stage 2: Wittig Olefination to 7-Methyl-3-vinylquinolin-2(1H)-one
This stage involves the conversion of the aldehyde to the vinyl group using a phosphonium ylide.
Materials and Reagents:
| Reagent | Purity | Supplier |
| 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | - | From Stage 1 |
| Methyltriphenylphosphonium bromide | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | - | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | 99.9% | Fisher Scientific |
| Dichloromethane (DCM) | ≥99.5% | Lab-prepared |
| Saturated ammonium chloride solution | - | Lab-prepared |
| Brine | - | Lab-prepared |
| Anhydrous sodium sulfate | - | Lab-prepared |
Protocol:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (4.28 g, 12 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.48 g of a 60% dispersion, 12 mmol) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Cool the ylide solution back to 0 °C.
-
Dissolve 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 10 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the ylide solution over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (7:3 ethyl acetate/hexane).
-
Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to yield 7-methyl-3-vinylquinolin-2(1H)-one as a white to off-white solid.
Alternative Elimination Route: Dehydration of 7-Methyl-3-(1-hydroxyethyl)quinolin-2(1H)-one
An alternative approach to the synthesis of 7-methyl-3-vinylquinolin-2(1H)-one involves the dehydration of the corresponding secondary alcohol, 7-methyl-3-(1-hydroxyethyl)quinolin-2(1H)-one. This alcohol precursor can be prepared by the reduction of 3-acetyl-7-methylquinolin-2(1H)-one or by the addition of a methyl Grignard reagent to 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
The dehydration step is an acid-catalyzed elimination (E1) reaction.
Protocol for Dehydration:
-
Dissolve 7-methyl-3-(1-hydroxyethyl)quinolin-2(1H)-one (1 mmol) in toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Data Summary
| Compound | Method | Yield (%) | Melting Point (°C) |
| 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Vilsmeier-Haack | 80-90 | 298-300 |
| 7-Methyl-3-vinylquinolin-2(1H)-one | Wittig Olefination | 65-75 | 235-237 |
| 7-Methyl-3-vinylquinolin-2(1H)-one | Alcohol Dehydration | 70-80 | 235-237 |
Note: Yields are typical and may vary depending on reaction scale and purity of reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction or loss of product during workup. | Ensure anhydrous conditions. Increase reaction time or temperature. Be careful during neutralization to avoid product loss. |
| Low yield in Stage 2 | Incomplete ylide formation or inactive ylide. | Use freshly opened, high-purity sodium hydride. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. |
| Presence of starting aldehyde | Insufficient Wittig reagent or reaction time. | Use a slight excess of the Wittig reagent (1.2-1.5 equivalents). Increase the reaction time. |
| Formation of byproducts | Side reactions of the ylide or product degradation. | Maintain the recommended reaction temperatures. Purify the aldehyde precursor before the Wittig reaction. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 7-methyl-3-vinylquinolin-2(1H)-one via a Wittig elimination reaction. The described method is robust, high-yielding, and readily adaptable for the synthesis of a variety of 3-vinylquinolin-2(1H)-one derivatives. The alternative dehydration route offers a viable secondary option for researchers. These protocols are designed to be a valuable resource for scientists engaged in medicinal chemistry and drug development, facilitating the exploration of the chemical space around the quinolinone scaffold.
References
-
Lalitha, P., et al. (2010). Solid supports in the synthesis of few vinyl quinolones. Journal of Chemical and Pharmaceutical Research, 2(3), 387-393. Available at: [Link]
-
Denmark, S. E., & Butler, C. R. (2007). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 3-Vinylquinoline. Organic Syntheses, 84, 121. Available at: [Link]
-
Das, S., et al. (2023). Synthesis of (E)‐2‐(2‐(pyridin‐4‐yl)vinyl)quinoline. ChemistrySelect, 8(23), e202301077. Available at: [Link]
-
Reddy, C. R., et al. (2017). (a) Synthesis of thieno[2,3-b]quinolines 7 from 2, 3-vinylquinolin-2(1H)-thiones 6. (b) Synthesis of thieno[2,3-b]quinolines 10, from 2-chloro-3-(1,2-dibromoethyl)quinoline 9. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Butler, C. R. (2007). Vinylation with Inexpensive Silicon-Based Reagents: Preparation of 3-Vinylquinoline and 4-Vinylbenzophenone. ResearchGate. Available at: [Link]
-
Total Synthesis. (2024). Wittig Reaction Mechanism & Examples. Total Synthesis. Available at: [Link]
-
Mihaylova, D. G., et al. (2022). Ultrasound-Assisted Wittig Reaction for the Synthesis of 3-Substituted 4-Chloroquinolines and Quinolin-4(1H)-ones with Extended π-Conjugated Systems. Journal of Chemistry, 2022, 1-12. Available at: [Link]
-
Gontrani, L., et al. (2023). Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules, 28(16), 6039. Available at: [Link]
-
Pop, A., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(2), 1029. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
- CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents. (2009).
-
Dalal Institute. (n.d.). Elimination Reactions. Dalal Institute. Available at: [Link]
-
Gorgani, L., et al. (2017). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 22(10), 1636. Available at: [Link]
-
Wang, Y., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Tetrahedron Letters, 60(22), 1530-1533. Available at: [Link]
-
Bocus, G., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1897. Available at: [Link]
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Available at: [Link]
Sources
Application Note: One-Pot Synthesis Methods for 3-Substituted 2-Quinolones
Strategic Relevance in Drug Development
The 3-substituted 2-quinolone (quinolin-2(1H)-one) motif is a privileged heterocyclic scaffold in medicinal chemistry. It serves as the structural core for numerous therapeutics, including antimalarials, 5-lipoxygenase inhibitors, and psychotropic agents such as aripiprazole and brexpiprazole[1],[2].
Historically, the synthesis of these heterocycles relied on multi-step linear pathways (e.g., classical Friedländer condensations) that suffered from intermediate isolation losses, high solvent consumption, and poor atom economy. For drug development professionals, transitioning to one-pot cascade syntheses mitigates these inefficiencies. By orchestrating multiple bond-forming events in a single reactor, we can significantly reduce the environmental factor (E-factor) and streamline purification. This application note details the mechanistic causality and provides validated protocols for the most robust one-pot methodologies available today.
Mechanistic Rationales for One-Pot Cascades
Designing a successful one-pot synthesis requires precise control over sequential reactivity. The reaction conditions must be orthogonal enough to prevent cross-talk, yet synergistic enough to drive the cascade forward without isolating intermediates.
The Metal-Free ANRORC Transannulation
Developed as a highly modular approach, this method reacts 2-substituted indoles with 2-nitroalkenes to yield 3-substituted 2-quinolones without the use of transition metals[3],[4].
-
Causality of the Matrix: The reaction is conducted in polyphosphoric acid (PPA) at 100–110 °C. PPA is specifically chosen because it acts as both a high-boiling solvent and a potent Brønsted acid. It activates the nitroalkene for electrophilic alkylation of the indole.
-
The ANRORC Mechanism: The cascade proceeds via an A ddition of the N ucleophile, R ing O pening, and R ing C losure sequence. The initial addition forms a hydroxamic acid intermediate. The harsh acidic environment of PPA provides the necessary activation energy to cleave the highly stable indole core (ring opening), which immediately undergoes intramolecular condensation (ring closure) to form the thermodynamically favored 6-membered quinolone ring[5].
Palladium-Catalyzed Sequential Heck/Cyclization
For substrates requiring complex aryl or alkenyl substitutions at the 3- and 4-positions, transition-metal catalysis is preferred. Borhade and Waghmode established a unified one-pot strategy utilizing a magnetic Pd-NiFe₂O₄ heterogeneous catalyst[5].
-
Causality of Catalyst Selection: The use of Pd-NiFe₂O₄ is a deliberate process chemistry choice. It drives a primary Heck coupling between o-iodoaniline and acrylic acid to form a 2-aminocinnamic acid intermediate. Because the catalyst is heterogeneous and robust, a haloarene can be added directly to the same pot to initiate a secondary Heck coupling, followed by spontaneous lactamization.
-
Purification Advantage: The paramagnetic NiFe₂O₄ core allows the palladium catalyst to be sequestered against the reactor wall using an external magnetic field, drastically reducing heavy metal purging steps during downstream processing[5].
Visualizing the Reaction Cascades
Fig 1: Mechanistic workflows for metal-free ANRORC and Pd-catalyzed Heck one-pot syntheses.
Quantitative Comparison of Methodologies
To assist in route scouting, the following table summarizes the operational parameters and quantitative outcomes of the primary one-pot strategies[5],[3].
| Methodology | Catalyst / Reagents | Temp (°C) | Yield Range | Key Advantage | Primary Limitation |
| Metal-Free ANRORC | PPA (80%) | 100–110 | 60–85% | Zero heavy metal contamination; high atom economy | Highly viscous medium complicates stirring at scale |
| Magnetic Pd-Heck Cascade | Pd-NiFe₂O₄, K₂CO₃ | 100 | 70–92% | Rapid catalyst recovery via external magnet | Sensitive to steric hindrance on the haloarene |
| Cu-Mediated Cascade | Cu(OAc)₂, O₂ | 80–100 | 50–80% | Utilizes abundant copper instead of precious Pd | Yields drop significantly (<40%) with α-fluorination |
| Knoevenagel / Buchwald | Pd(OAc)₂, Amides | 110 | 65–90% | Excellent functional group tolerance | Requires pre-functionalized o-halo-benzaldehydes |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the causality of each step is verified before proceeding.
Protocol A: Metal-Free Synthesis via ANRORC Transannulation
Objective: Synthesis of 3-aryl-2-quinolones from indoles and nitrostyrenes.
-
Matrix Preparation: In a dry 50 mL round-bottom flask equipped with a mechanical stirrer, add 10 g of Polyphosphoric acid (PPA, 80%). Heat the flask to 80 °C.
-
Causality: PPA is highly viscous at room temperature. Pre-heating is mandatory to ensure homogeneous mixing of the solid reagents.
-
-
Reagent Addition: Sequentially add the 2-substituted indole (1.0 mmol) and the 2-nitroalkene (1.2 mmol) to the stirring PPA.
-
Cascade Activation: Elevate the temperature to 105–110 °C.
-
Causality: Temperatures below 100 °C will stall the reaction at the hydroxamic acid intermediate[5]. The thermal energy is strictly required to force the ring-opening of the indole core.
-
-
In-Process QC (Validation): After 2.5 hours, extract a micro-aliquot, quench in water, and extract with EtOAc. TLC (EtOAc/Hexane 3:7) should confirm the complete disappearance of the brightly colored nitroalkene.
-
Quenching & Precipitation: Carefully pour the hot, viscous reaction mixture into 100 mL of vigorously stirred crushed ice/water. The hydrolysis of PPA will cause the crude 2-quinolone to precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum, wash extensively with saturated aqueous NaHCO₃ to neutralize residual acid, and recrystallize from ethanol.
-
Final Validation: ¹H NMR should display a characteristic broad singlet for the lactam N-H proton at approximately 11.5–12.0 ppm.
-
Protocol B: Magnetic Pd-NiFe₂O₄ Catalyzed Synthesis
Objective: Synthesis of 3-alkenyl-4-aryl-2-quinolones via sequential Heck couplings.
-
First Heck Coupling: Charge a Schlenk tube with o-iodoaniline (1.0 mmol), acrylic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd-NiFe₂O₄ catalyst (5 mol%) in 5 mL of anhydrous DMF.
-
Inert Atmosphere: Degas the mixture via three freeze-pump-thaw cycles and backfill with N₂. Stir at 100 °C for 4 hours.
-
In-Process QC (Validation): A small aliquot analyzed via LC-MS must confirm the mass of the 2-aminocinnamic acid intermediate. Do not proceed until o-iodoaniline is fully consumed.
-
-
Second Heck & Cyclization: Without isolating the intermediate, directly add the aryl iodide (1.2 mmol) to the reaction pot. Maintain heating at 100 °C for an additional 6 hours.
-
Causality: Aryl iodides are strictly preferred over bromoarenes here. The oxidative addition of the aryl iodide occurs rapidly enough to outcompete potential degradation pathways of the intermediate[5].
-
-
Catalyst Recovery: Cool the reaction to room temperature. Apply an external neodymium magnet to the exterior of the flask for 2 minutes. The Pd-NiFe₂O₄ catalyst will pellet against the wall. Decant the clear supernatant.
-
Workup & Purification: Dilute the supernatant with 20 mL of water and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
-
Final Validation: FTIR spectroscopy must show the absence of the carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the presence of a strong lactam C=O stretch (~1650 cm⁻¹), confirming successful cyclization.
-
References
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones Source: Molecules (MDPI), 2020, 25(22), 5450. URL:[Link]
-
CHAPTER 3: Six-membered Heterocycle Synthesis Source: Royal Society of Chemistry (RSC) Books. URL:[Link]
-
Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)-ones from 2-Nitrobenzaldehydes Source: Tetrahedron Letters (via ResearchGate), 2017. URL:[Link]
-
Metal-free ring expansion of indoles with nitroalkenes: a simple, modular approach to 3-substituted 2-quinolones Source: RSC Advances (via Researcher.Life), 2015. URL:[Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the 7-Methyl Group in Quinolin-2(1H)-one Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. The 7-methyl group, in particular, presents a versatile handle for chemical modification. Its benzylic nature makes it amenable to a variety of transformations, from classical free-radical halogenation to modern transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of key synthetic strategies for modifying this position, complete with detailed, field-tested protocols, mechanistic insights, and data interpretation to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the C7 Position
The quinolin-2(1H)-one core is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The substitution pattern on the carbocyclic ring is a critical determinant of a compound's efficacy and selectivity. The 7-methyl group serves as a key synthetic precursor. Its strategic functionalization can lead to the introduction of diverse pharmacophores, modulation of solubility, and the establishment of new interaction points with biological targets. This document outlines three primary pathways for the elaboration of the 7-methyl group: benzylic halogenation, direct oxidation, and advanced cross-coupling reactions.
Section 1: Benzylic Bromination: A Gateway to Versatile Intermediates
The most direct and widely used method to activate the 7-methyl group is through free-radical bromination. This reaction selectively installs a bromine atom at the benzylic position, converting the relatively inert methyl group into a reactive electrophilic handle, 7-(bromomethyl)quinolin-2(1H)-one. This intermediate is primed for a host of nucleophilic substitution reactions.
Causality and Experimental Choice: Free-radical bromination is highly selective for the weakest C-H bond in the molecule.[5] The C-H bonds of the 7-methyl group are benzylic, meaning the resulting radical intermediate is stabilized by resonance with the aromatic quinolone ring system. This inherent stability makes these protons significantly more susceptible to abstraction by a bromine radical than any of the aromatic or lactam protons. N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂) as it maintains a low, steady concentration of Br₂ in the reaction mixture, minimizing undesired side reactions such as aromatic bromination.[5][6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction by generating the initial bromine radicals upon thermal or photochemical decomposition.
Workflow for Benzylic Functionalization
The overall strategy involves a two-step sequence: activation via bromination, followed by diversification through nucleophilic substitution.
Caption: General workflow for functionalizing the 7-methyl group.
Protocol 1.1: Synthesis of 7-(Bromomethyl)quinolin-2(1H)-one
This protocol details the conversion of 7-methylquinolin-2(1H)-one to its corresponding benzylic bromide.
Materials:
-
7-Methylquinolin-2(1H)-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 7-methylquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: Add anhydrous CCl₄ (or MeCN) to create a ~0.1 M solution. Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate.
-
Filtration: Filter the cold suspension to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid, 7-(bromomethyl)quinolin-2(1H)-one, is often used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.[7]
Trustworthiness Note: The success of this reaction hinges on the quality of the NBS and the exclusion of water. It is highly recommended to recrystallize commercial NBS from water and dry it under vacuum before use to remove any succinimide or HBr impurities that could lead to side reactions.
Protocol 1.2: Nucleophilic Substitution with a Primary Amine
This protocol demonstrates the utility of 7-(bromomethyl)quinolin-2(1H)-one by reacting it with a primary amine to form a C-N bond.
Materials:
-
7-(Bromomethyl)quinolin-2(1H)-one (crude or purified from Protocol 1.1)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
Setup: Dissolve 7-(bromomethyl)quinolin-2(1H)-one (1.0 eq) in DMF or MeCN in a round-bottom flask.
-
Reagent Addition: Add the primary amine (1.2 eq) followed by the base (K₂CO₃ or TEA, 2.0 eq). The base is crucial to scavenge the HBr formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting bromide is consumed. Gentle heating (40-50°C) may be required for less reactive amines.
-
Workup: Pour the reaction mixture into water. A precipitate of the product should form.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure 7-((alkylamino)methyl)quinolin-2(1H)-one.
Data Interpretation
The successful transformation of the 7-methyl group can be easily tracked using ¹H NMR spectroscopy.
| Compound | Functional Group | Representative ¹H NMR Shift (δ, ppm) | Multiplicity |
| 7-Methylquinolin-2(1H)-one | -CH₃ | ~2.4 | Singlet |
| 7-(Bromomethyl)quinolin-2(1H)-one[7] | -CH₂Br | ~4.9 | Singlet |
| 7-((Benzylamino)methyl)quinolin-2(1H)-one | -CH₂-NH- | ~4.0 | Singlet |
Section 2: Direct Oxidation Strategies
Oxidizing the 7-methyl group to an aldehyde (7-formyl) or a carboxylic acid (2-oxo-1,2-dihydroquinoline-7-carboxylic acid) provides entry into a different realm of chemical transformations, including reductive amination, Wittig reactions, and amide couplings. This transformation is more challenging than bromination due to the potential for over-oxidation or oxidation at other sites.
Causality and Experimental Choice: Chemoselective oxidation of benzylic methyl groups requires carefully chosen reagents.[8] Strong oxidants like potassium permanganate can lead to over-oxidation and degradation of the quinolone ring. Milder, more selective methods are preferred. Manganese-based catalysts, in the presence of an oxidant like hydrogen peroxide, have shown high efficacy and selectivity for the oxidation of benzylic C-H bonds under mild conditions.[8] These catalytic systems often proceed through a high-valent metal-oxo species that performs the C-H abstraction.
Oxidation Pathway
Caption: Stepwise oxidation of the 7-methyl group.
Protocol 2.1: Catalytic Oxidation to 7-Formylquinolin-2(1H)-one
This protocol is a representative method based on manganese-catalyzed benzylic oxidation.[8]
Materials:
-
7-Methylquinolin-2(1H)-one
-
Manganese(II) sulfate (MnSO₄) or similar Mn catalyst
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (MeCN) and Water
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve 7-methylquinolin-2(1H)-one (1.0 eq) in a mixture of acetonitrile and water.
-
Catalyst Addition: Add the manganese catalyst (e.g., MnSO₄, 5-10 mol%).
-
Oxidant Addition: Slowly add hydrogen peroxide (2.0-3.0 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction for 6-12 hours. Monitor the formation of the aldehyde and the consumption of starting material by TLC or LC-MS.
-
Quenching: Upon completion, quench the excess H₂O₂ by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip indicates its absence.
-
Workup: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the 7-formylquinolin-2(1H)-one.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[9] Starting from a halogenated precursor, such as 7-bromoquinolin-2(1H)-one, these methods allow for the precise and efficient formation of bonds with a wide variety of coupling partners.
Causality and Experimental Choice: The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used Pd-catalyzed reactions due to its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of many functional groups.[10] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., the C7-Br bond).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of 7-Bromoquinolin-2(1H)-one
This protocol describes the coupling of 7-bromoquinolin-2(1H)-one (synthesized via methods analogous to those for other bromoquinolines[11][12]) with an arylboronic acid.
Materials:
-
7-Bromoquinolin-2(1H)-one[13]
-
Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask or sealed tube, add 7-bromoquinolin-2(1H)-one (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (repeat 3x). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100°C with stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 7-arylquinolin-2(1H)-one product.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). Frontiers. [Link]
-
Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono ... (n.d.). PMC. [Link]
-
Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2007). PubMed. [Link]
-
Catalyst-free benzylic C(sp3)-H functionalization of methyl quinolines with tryptanthrins. (2018). Synthetic Communications. [Link]
-
Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. (n.d.). PMC. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]
-
Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. (n.d.). University of New Hampshire Scholars' Repository. [Link]
-
Synthesis of some novel quinoline-2-one derivatives with anticipated biological activities. (2023). ResearchGate. [Link]
-
Catalyst-free benzylic C(sp3)-H functionalization of methyl quinolines with tryptanthrins. (2018). Figshare. [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). PubMed. [Link]
-
Plausible mechanism for C−H functionalization of 8‐methylquinolines. (2024). ResearchGate. [Link]
-
Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
-
Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. (2018). ResearchGate. [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]
-
An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2020). ResearchGate. [Link]
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (2022). PMC. [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Universidade de Lisboa. [Link]
-
Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (2016). Der Pharma Chemica. [Link]
-
For each compound, predict the major product of free-radical brom... (n.d.). Pearson. [Link]
- Process for the preparation of quinoline-2(1h)-one derivatives. (2017).
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). ResearchGate. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC. [Link]
-
1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one. (n.d.). PMC. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). PMC. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). University of Leeds. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2021). MDPI. [Link]
-
Bromine-radical-induced Csp2–H difluoroalkylation of quinoxalinones and hydrazones through visible-light-promoted Csp3–Br bond homolysis. (n.d.). Royal Society of Chemistry. [Link]
-
Free Radicals Halogenation and Bromination. (2020). Reddit. [Link]
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- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
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- 11. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one .
This intermediate is notoriously difficult to synthesize in high yields due to competing intramolecular side reactions and the chemoselectivity challenges posed by the quinolin-2-one core. Instead of relying on brute-force optimization, this guide breaks down the mechanistic causality behind each failure point and provides a self-validating, highly optimized three-step workflow.
Core Synthetic Workflow
To bypass the poor nucleophilicity of substituted anilines and prevent undesired N-alkylation, our optimized route utilizes an acetate-protected aliphatic chain, followed by a highly chemoselective halogenation.
Fig 1: Optimized 3-step synthetic workflow for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one.
Troubleshooting Guides & FAQs
Phase 1: Amidation Step
Q: Why am I recovering unreacted 2-amino-4-methylbenzaldehyde when attempting to open γ -butyrolactone directly? A: The amino group of 2-amino-4-methylbenzaldehyde is highly deactivated. The electron-withdrawing nature of the ortho-formyl group drastically reduces the nitrogen's lone-pair availability. Consequently, it lacks the nucleophilicity required to ring-open unactivated aliphatic lactones like γ -butyrolactone. Solution: You must bypass the lactone by using an activated acyl chloride. We recommend reacting the aniline with 4-acetoxybutyryl chloride in the presence of triethylamine. This rapidly forms the intermediate N-(2-formyl-5-methylphenyl)-4-acetoxybutanamide in quantitative yield, setting up the molecule for the next step without requiring harsh Lewis acids.
Phase 2: Cyclization Step (Knoevenagel)
Q: My cyclization yields are below 40%, and LC-MS shows a major polar side-product (M-HCl). What is going wrong? A: If your aliphatic chain possesses a terminal chloride (e.g., if you used 4-chlorobutyryl chloride in step 1), the basic conditions required for the Knoevenagel condensation will deprotonate the amide nitrogen. This triggers a rapid, kinetically favored intramolecular SN2 displacement of the chloride, forming an undesired 1-(2-formyl-5-methylphenyl)pyrrolidin-2-one side product. Solution: Use the acetate-protected intermediate described in our workflow. The acetate group is a poor leaving group for intramolecular N-alkylation. Treat the N-(2-formyl-5-methylphenyl)-4-acetoxybutanamide with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a non-nucleophilic base that selectively deprotonates the acidic α -methylene carbon, driving the intramolecular aldol/Knoevenagel cyclization to form the quinolin-2-one core.
Phase 3: Chlorination Step
Q: When using SOCl2 or POCl3 to convert the primary alcohol to the chloride, I get a dark mixture and a byproduct with an extra chlorine atom. How do I prevent this? A: The 2-quinolone core exists in a lactam-lactim tautomeric equilibrium. Aggressive electrophilic chlorinating agents like POCl3 or heated SOCl2 will activate the lactam carbonyl oxygen, leading to the formation of the over-chlorinated byproduct: 2-chloro-3-(2-chloroethyl)-7-methylquinoline. Furthermore, the HCl generated during SOCl2 reactions can catalyze the polymerization of the electron-rich quinoline ring, resulting in dark, tarry degradation mixtures. Solution: Switch to the Appel Reaction [1]. The Appel reaction operates under mild, neutral conditions and is highly chemoselective for aliphatic primary alcohols [2]. It proceeds via an alkoxyphosphonium intermediate, converting the alcohol to the chloride via an SN2 displacement without activating or aromatizing the lactam carbonyl [3].
Quantitative Data: Chlorination Reagent Comparison
To highlight the chemoselectivity issues in Phase 3, the table below summarizes the yield and impurity profiles of various chlorinating agents when applied to 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one.
| Chlorination Reagent | Temperature | Target Yield (%) | 2-Chloro Byproduct (%) | Mechanistic Notes |
| POCl3 (neat) | 90 °C | < 10% | > 80% | Complete aromatization to 2-chloroquinoline. |
| SOCl2 / DMF (cat.) | 60 °C | 45% | 30% | HCl generation causes degradation; poor chemoselectivity. |
| MsCl, Et3N , then LiCl | 25 °C → 60 °C | 72% | Not detected | Two-step process; avoids lactam activation but requires strict anhydrous conditions. |
| PPh3 , CCl4 (Appel) | 0 °C → 25 °C | 91% | Not detected | Neutral conditions; high chemoselectivity for primary alcohol via alkoxyphosphonium intermediate. |
Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one
This protocol is self-validating: the successful cleavage of the acetate and formation of the product is confirmed by precipitation upon acidification.
-
Amidation: Dissolve 2-amino-4-methylbenzaldehyde (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M). Cool the reactor to 0 °C.
-
Add 4-acetoxybutyryl chloride (1.1 eq) dropwise over 15 minutes. Stir at room temperature for 2 hours.
-
Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate to yield the crude N-(2-formyl-5-methylphenyl)-4-acetoxybutanamide.
-
Cyclization: Dissolve the crude amide in anhydrous THF (0.15 M). Add DBU (2.0 eq) and heat to 65 °C for 12 hours.
-
Hydrolysis: Cool the mixture to room temperature, add 1M NaOH (3.0 eq), and stir for 2 hours to cleave the acetate group.
-
Isolation: Acidify the aqueous layer to pH 5 with 1M HCl. The product, 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Appel Chlorination to 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
This protocol utilizes neutral conditions to prevent lactam-lactim tautomerization during halogenation.
-
Dissolve 3-(2-hydroxyethyl)-7-methylquinolin-2(1H)-one (1.0 eq) and triphenylphosphine ( PPh3 , 1.5 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add carbon tetrachloride ( CCl4 , 2.0 eq) dropwise. (Note: If CCl4 is restricted under local EHS guidelines, N-chlorosuccinimide (NCS) or hexachloroacetone can be substituted as the halogen source).
-
Allow the reaction to warm to room temperature and stir for 4 hours. Self-validation cue: The mixture will become completely homogeneous as the alkoxyphosphonium intermediate forms and reacts.
-
Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to easily separate the target product from the triphenylphosphine oxide ( Ph3P=O ) byproduct.
References
Sources
Preventing side reactions during chloroethylation of quinolinones
A Senior Application Scientist's Guide to Maximizing N-Alkylation and Eliminating Side Reactions
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into the chloroethylation of quinolinone scaffolds. As application scientists, we understand that controlling regioselectivity and minimizing byproducts are paramount to successful synthesis. This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chloroethylation of quinolinones.
Q1: What are the primary side reactions I should anticipate?
The two most prevalent side reactions are O-alkylation and dialkylation . Quinolinones exist in tautomeric equilibrium and, upon deprotonation, form an ambident nucleophile with reactive sites on both the nitrogen (N-1) and oxygen (O-2 or O-4) atoms.[1][2] This dual reactivity is the root cause of selectivity issues. Dialkylation, the formation of a bis-quinolinone ether or other dimeric structures, can also occur, particularly under forcing conditions or incorrect stoichiometry.[3][4]
Q2: My main byproduct is the O-alkylated isomer. Why is this happening and how can I favor N-alkylation?
This is the classic N- vs. O-alkylation problem. The outcome is determined by a delicate balance of factors including the base, solvent, counter-ion, and temperature, often explained by Hard and Soft Acid and Base (HSAB) theory.[5]
-
Mechanism: The deprotonated quinolinone (the enolate) has a "harder" oxygen center (high charge density) and a "softer" nitrogen center (more polarizable). The chloroethyl group is a relatively soft electrophile.
-
Cause & Solution: Conditions that favor the "hard" oxygen attack (O-alkylation) often involve highly dissociated "naked" anions. To favor N-alkylation, you want to encourage association between the enolate and the base's counter-ion, making the nitrogen the more sterically accessible and reactive soft center.
-
Base/Counter-ion: Using a base with a less-dissociating counter-ion can favor N-alkylation. For instance, potassium carbonate (K₂CO₃) is often preferred over sodium hydride (NaH) in some systems because the potassium ion associates more strongly with the oxygen, sterically hindering it and leaving the nitrogen as the primary site of attack.[2][6]
-
Solvent: Polar aprotic solvents like DMF or DMSO strongly solvate the cation, creating a more "free" and reactive enolate, which can increase O-alkylation.[7] Less polar solvents like THF or even toluene may improve N-selectivity by promoting ion-pairing.[8]
-
Q3: I'm observing a significant amount of a high-molecular-weight byproduct, likely from dialkylation. How can this be prevented?
Dialkylation typically arises when the initially formed N-(2-chloroethyl)quinolinone product is either deprotonated and reacts again, or when an unreacted quinolinone anion attacks the product.
-
Stoichiometry: This is the most critical control parameter. Use only a slight excess of the chloroethylating agent (e.g., 1.05-1.1 equivalents). Ensure the base is the limiting reagent relative to the quinolinone to avoid generating excess nucleophile that can react with the product.[9]
-
Slow Addition: Adding the chloroethylating agent slowly at a controlled temperature (e.g., 0 °C to room temperature) maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation over subsequent reactions.[10]
Visualizing the Core Challenge: N- vs. O-Alkylation
The diagram below illustrates the tautomeric equilibrium of a 4-hydroxy-2-quinolinone and the competing reaction pathways upon deprotonation and reaction with a chloroethylating agent (R-Cl).
Caption: Competing N-alkylation and O-alkylation pathways for quinolinones.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues in your chloroethylation reaction.
| Problem Observed | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion | 1. Insufficient Base Activity: The base (e.g., NaH, K₂CO₃) may be old or deactivated. 2. Low Temperature/Short Time: The activation energy for the reaction has not been overcome.[9] 3. Poor Reagent Quality: The quinolinone starting material is impure, or the chloroethylating agent has degraded. | 1. Use a fresh, unopened container of base. Ensure NaH is properly handled under an inert atmosphere. 2. Gradually increase the reaction temperature (e.g., from RT to 50-80 °C) and monitor by TLC. Extend the reaction time. 3. Verify the purity of starting materials by NMR or LC-MS. Use freshly distilled or purchased reagents. |
| Significant O-Alkylation | 1. Strongly Dissociating Conditions: Using a strong base (NaH) in a highly polar aprotic solvent (DMF, DMSO) creates a "naked" anion, favoring attack at the more electronegative oxygen.[7] 2. High Temperature: Higher temperatures can sometimes favor the thermodynamically controlled O-alkylated product in certain systems. | 1. Change the Base/Solvent System: Switch to a weaker base like K₂CO₃ or Cs₂CO₃.[11] Change the solvent to THF or acetonitrile to promote more ion-pairing, which sterically shields the oxygen atom.[1] 2. Lower the Temperature: Perform the base addition and initial alkylation at 0 °C before slowly warming to room temperature.[9] |
| Dialkylation or Dimerization | 1. Incorrect Stoichiometry: An excess of base or alkylating agent is present.[10][12] 2. High Concentration: Increased proximity of molecules favors intermolecular side reactions. | 1. Control Stoichiometry: Use the quinolinone as the limiting reagent. Use no more than 1.1 equivalents of the chloroethylating agent and 1.05 equivalents of base. 2. Use High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M) to decrease the probability of intermolecular reactions. 3. Reverse Addition: Consider adding the generated quinolinone anion solution slowly to the solution of the chloroethylating agent. |
| Formation of Elimination Byproduct (Vinyl-Quinolinone) | 1. Strongly Basic Conditions: The quinolinone anion acts as a base, causing E2 elimination on the 2-chloroethyl group to form ethylene and the deprotonated starting material, or intramolecular elimination from the product. | 1. Use a Milder Base: Switch from NaH to a weaker base like K₂CO₃. 2. Use a Better Leaving Group: Consider using 1-bromo-2-chloroethane. The C-Br bond is more reactive for substitution, allowing the reaction to proceed under milder conditions where elimination is less favorable. |
Reference Protocol: N-Chloroethylation of 4-Hydroxy-2-quinolinone
This protocol provides a robust starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Hydroxy-2-quinolinone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1-bromo-2-chloroethane (or 1,2-dichloroethane)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxy-2-quinolinone (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (to make a ~0.2 M solution) followed by anhydrous K₂CO₃ (1.5 eq).
-
Heating: Heat the suspension to 60-70 °C and stir for 1 hour to ensure complete salt formation.
-
Addition of Alkylating Agent: Cool the mixture to room temperature. Slowly add 1-bromo-2-chloroethane (1.2 eq) dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexanes to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography.[10]
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common chloroethylation issues.
References
- Technical Support Center: Preventing Dialkylation in Diisopropyl Chloromalon
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchG
- Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline - Benchchem.
- Studies on the alkylation of quinolin-2(1H)
- Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC.
- CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enol
- On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- N- and / or O- Alkylation of Quinazolinone Deriv
- New studies in aromatic chloromethyl
- CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS - REYNOLD C. FUSON AND CH MCKEEVER - Sciencemadness.org.
- Preventing N,N-dialkylation as a side reaction in sulfonamide alkyl
- Improvement of selectivity/yield of Alkyl
Sources
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- 2. researchgate.net [researchgate.net]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. sciencemadness.org [sciencemadness.org]
- 5. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Vilsmeier-Haack Cyclization for 7-Methylquinolinones
Welcome to the technical support center for the Vilsmeier-Haack (V-H) cyclization, specifically tailored for the synthesis of 7-methylquinolinone derivatives. Quinolines are a foundational scaffold in medicinal chemistry, and the V-H reaction offers a direct and efficient pathway to valuable 2-chloro-3-formylquinoline intermediates from readily available N-arylacetamides.[1] The presence of a methyl group at the 7-position, derived from N-(m-tolyl)acetamide, introduces specific electronic effects that influence reaction outcomes.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind the protocol, offering robust troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yield results.
Core Principles: The Vilsmeier-Haack Cyclization of N-(m-tolyl)acetamide
The synthesis of 7-methyl-2-chloro-3-formylquinoline proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[1][2] This reagent is the key formylating and cyclizing agent.
-
Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the N-arylacetamide—in this case, N-(m-tolyl)acetamide—attacks the Vilsmeier reagent. The methyl group at the meta-position is an electron-donating group (EDG), which activates the aromatic ring, facilitating electrophilic substitution and generally leading to higher yields compared to substrates with electron-withdrawing groups.[1] A subsequent intramolecular cyclization, dehydration, and aromatization cascade yields the stable 2-chloro-3-formyl-7-methylquinoline product.
Caption: Diagram 1: Formation of the Vilsmeier Reagent.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the Vilsmeier-Haack cyclization for 7-methylquinolinones in a practical question-and-answer format.
❓ Question 1: I am getting a very low yield, or no product at all. What are the most likely causes?
This is the most frequent challenge. The solution often lies in a systematic review of your reagents, reaction conditions, and work-up procedure.
Answer: Low yield can be attributed to several factors. Let's break them down:
A. Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly reactive and susceptible to deactivation.
-
Moisture: The Vilsmeier reagent and POCl₃ react violently with water. Ensure your DMF is anhydrous and all glassware is oven-dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use high-purity, freshly opened, or properly stored POCl₃. Old or improperly stored POCl₃ can hydrolyze, reducing its effectiveness.
-
Molar Ratios: The stoichiometry is critical. An excess of the Vilsmeier reagent is required for the reaction to proceed to completion. The molar ratio of POCl₃ to the N-(m-tolyl)acetamide substrate is a key parameter to optimize. Studies have shown that for related acetanilides, a POCl₃-to-substrate molar ratio of around 12:1 can provide the maximum yield.
B. Reaction Temperature Control: Temperature management is crucial during two distinct phases:
-
Reagent Formation (0-5 °C): The initial reaction between DMF and POCl₃ is highly exothermic. This step must be performed at low temperatures (0-5 °C) with slow, dropwise addition of POCl₃ to DMF to prevent uncontrolled reaction and degradation of the reagent.[1][3]
-
Cyclization (80-90 °C): After the addition of the acetanilide substrate, the reaction mixture typically requires heating to drive the cyclization. A temperature range of 80-90 °C is commonly reported for efficient conversion. Insufficient heat will result in an incomplete reaction, while excessive temperatures can lead to decomposition and byproduct formation.
C. Inadequate Reaction Monitoring & Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting N-(m-tolyl)acetamide. If the reaction is quenched prematurely, the yield will naturally be low.
D. Improper Work-up: The final isolation step is critical for securing your product.
-
Quenching: The reaction must be carefully quenched by pouring the cooled mixture into a large volume of crushed ice with vigorous stirring.[1] This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess reagents.
-
Neutralization: The resulting acidic solution must be neutralized to precipitate the product. A saturated solution of a mild base like sodium carbonate or sodium bicarbonate is typically used. Adding the base too quickly can cause excessive foaming and heat, potentially degrading the product.
Caption: Diagram 2: Troubleshooting flowchart for low product yield.
❓ Question 2: My TLC plate shows multiple spots along with the desired product. How can I minimize these byproducts?
Answer: The formation of multiple byproducts often points to issues with reaction control or substrate reactivity.
-
Unreacted Starting Material: The most common "byproduct" is simply unreacted N-(m-tolyl)acetamide. This indicates an incomplete reaction. Solutions include increasing the reaction time, optimizing the temperature, or adjusting the reagent stoichiometry as discussed above.
-
Chlorination without Full Cyclization: In some cases, side reactions can occur. While the Vilsmeier-Haack reaction on N-arylacetamides is generally clean, excessive temperatures or prolonged reaction times could potentially lead to degradation or other undesired transformations.
-
Double Formylation: While less common on the quinoline core itself, highly activated substrates can sometimes undergo multiple formylations. However, for this specific synthesis, it is not a primary concern. The main focus should be on driving the desired cyclization to completion.
Strategy for Minimization:
-
Strict Temperature Control: Adhere to the optimal temperature ranges for both reagent formation and cyclization.
-
Monitor with TLC: Stop the reaction once the starting material is consumed to avoid potential over-reaction or degradation.
-
Purification: If byproducts are unavoidable, purification by column chromatography is effective. A solvent system of ethyl acetate and hexane is commonly used to separate the more polar product from less polar impurities.[4]
❓ Question 3: I'm having difficulty isolating a pure product. It comes out as an oil or a sticky solid. What are your recommendations?
Answer: Purification challenges are often linked to the work-up and final isolation steps.
-
Ensure Complete Neutralization: The product will not fully precipitate if the solution remains acidic. Neutralize slowly with a saturated sodium carbonate solution until effervescence ceases and the pH is neutral or slightly basic.
-
Thorough Washing: After filtering the crude solid, wash it thoroughly with cold water to remove any inorganic salts (e.g., sodium phosphates, sodium chloride) that may have co-precipitated.
-
Recrystallization: This is an excellent method for purification. Ethyl acetate or acetonitrile are often suitable solvents for recrystallizing 2-chloro-3-formylquinolines. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, which encourages the formation of pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is the definitive method. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to isolate your target compound.
Optimized Experimental Protocol
This protocol is a synthesized standard for the preparation of 2-chloro-3-formyl-7-methylquinoline, based on established methodologies.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
N-(m-tolyl)acetamide
-
Crushed ice
-
Saturated sodium carbonate solution
-
Ethyl acetate / Hexane (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (e.g., 0.12 mol) to 0 °C in an ice-salt bath.
-
Add POCl₃ (e.g., 0.12 mol, but optimal ratios can be higher, see Table 1) dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at room temperature.
-
Reaction: Add N-(m-tolyl)acetamide (e.g., 0.01 mol) in portions to the freshly prepared Vilsmeier reagent.
-
Cyclization: Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent system).
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice (~500g) with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate solution until the product precipitates out and the solution is pH 7-8.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Purify the crude solid by recrystallization from ethyl acetate or by column chromatography on silica gel.
Caption: Diagram 3: General experimental workflow.
Data Summary: Optimizing Reagent Ratios
The molar ratio of reagents significantly impacts product yield. The following table, adapted from studies on substituted acetanilides, illustrates this relationship.
| Entry | Substrate | POCl₃ : Substrate Molar Ratio | Temperature (°C) | Yield (%) |
| 1 | m-methoxyacetanilide | 3 : 1 | 90 | Low |
| 2 | m-methoxyacetanilide | 6 : 1 | 90 | Moderate |
| 3 | m-methoxyacetanilide | 12 : 1 | 90 | High |
| 4 | m-methoxyacetanilide | 15 : 1 | 90 | High (no significant increase) |
| Data adapted from literature on a similar electron-donating substrate to illustrate the optimization principle. |
Frequently Asked Questions (FAQs)
-
Q1: What exactly is the Vilsmeier reagent?
-
Q2: Why is the reaction so sensitive to moisture?
-
Both phosphorus oxychloride (POCl₃) and the Vilsmeier reagent are highly reactive towards nucleophiles, especially water. Water will rapidly hydrolyze these reagents, quenching them before they can react with your acetanilide substrate, which will drastically reduce or eliminate your product yield.
-
-
Q3: Can I use other reagents besides POCl₃?
-
Q4: How does the methyl group at the 7-position influence the reaction?
-
The starting material, N-(m-tolyl)acetamide, has a methyl group at the meta-position relative to the acetamido group. The methyl group is an electron-donating group (EDG), which activates the aromatic ring towards electrophilic substitution. This makes the cyclization step more facile and generally results in good yields.
-
-
Q5: How can I confirm the structure of my final product?
-
The structure of 2-chloro-3-formyl-7-methylquinoline can be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons on the quinoline core, and the methyl group singlet (~2.5 ppm).
-
IR Spectroscopy: Look for a strong carbonyl stretch for the aldehyde (~1690 cm⁻¹) and C-Cl stretching vibrations.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₈ClNO).
-
Melting Point: Compare the measured melting point to literature values.
-
-
References
- Benchchem. (n.d.). Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Slideshare. (n.d.). Vilsmeier haack rxn.
- Thieme Chemistry. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Research and Reviews. (2018, August 1). Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions.
- International Journal of Current Research and Review. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
Sources
Purification methods for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Welcome to the Technical Support Center for the isolation and purification of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one .
As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. The quinolin-2(1H)-one scaffold presents unique physicochemical challenges: it is prone to lactam-lactim tautomerism, exhibits strong intermolecular hydrogen bonding, and contains a reactive primary alkyl chloride. This guide addresses the root causes of common purification failures and provides self-validating protocols to ensure high-yield, high-purity recovery.
Workflow Selection: Strategic Purification
Before troubleshooting, it is critical to select the correct purification modality based on your crude profile and scale.
Caption: Decision matrix for selecting the optimal purification method based on scale and purity.
Module 1: Flash Column Chromatography (FCC)
Quinolin-2(1H)-ones exhibit strong hydrogen bonding capabilities due to the fused benzene-pyridone (lactam) motif, which frequently causes severe streaking on untreated normal-phase silica gel[1].
Q: Why is my compound streaking across multiple fractions, resulting in poor recovery? A: The NH donor and C=O acceptor of the quinolinone core interact strongly with the free silanol groups on the silica stationary phase. Solution: Transition from a standard Hexane/Ethyl Acetate system to a Dichloromethane (DCM)/Methanol (MeOH) gradient (e.g., 99:1 to 95:5). Alternatively, if you must use Hexane/EtOAc for separating closely eluting regioisomers (like the 5-methyl derivative), use a highly controlled step gradient[2].
Q: How do I separate unreacted 3-methylaniline starting material from the product? A: Anilines are significantly more basic than the quinolinone product. Pre-treat your silica with 1% Triethylamine (TEA) in Hexane, or wash your crude organic layer with 1M HCl prior to loading it onto the column to remove the amine as a water-soluble hydrochloride salt.
Self-Validating Protocol: Step-Gradient FCC
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of DCM. Add Celite 545 (1:2 ratio of crude to Celite) and evaporate to a free-flowing powder. Causality: Dry loading prevents band broadening caused by the compound's poor solubility in the initial non-polar mobile phase.
-
Column Equilibration: Condition the silica column with 3 Column Volumes (CV) of 100% Hexane.
-
Elution Profile:
-
Run Hexane:EtOAc (80:20) for 3 CV to elute lipophilic byproducts.
-
Step to Hexane:EtOAc (60:40) for 5 CV to elute the target compound[2].
-
-
Validation (IPC): Spot fractions on a TLC plate. The target compound strongly quenches fluorescence under UV 254 nm. To validate that the 2-chloroethyl group is intact, stain with KMnO4; an intact alkyl chloride will remain unreactive, whereas any eliminated vinyl degradation products will instantly oxidize and turn the stain brown.
Module 2: Controlled Recrystallization
For scales >1g, recrystallization is the most efficient purification method. However, the 2-chloroethyl group is thermally sensitive and susceptible to solvolysis.
Q: Why did my compound form a biphasic liquid ("oil out") instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. This is common when the crude contains high levels of lipophilic impurities. Solution: Switch to a binary solvent system with a steeper solubility curve, such as Toluene/Heptane, and implement a precise seeding protocol.
Q: Can I use Ethanol or Methanol to recrystallize this compound? A: No. Prolonged heating of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one in protic solvents, especially if trace basic impurities are present, will drive the nucleophilic substitution of the chloride, yielding the 3-(2-hydroxyethyl) or 3-(2-alkoxyethyl) degradation products.
Self-Validating Protocol: Toluene/Heptane Recrystallization
-
Dissolution: Suspend 1.0 g of crude solid in 5.0 mL of Toluene. Heat to 80°C with stirring until complete dissolution is achieved.
-
Anti-Solvent Addition: Dropwise add Heptane (approx. 5–7 mL) until the solution becomes faintly turbid (the cloud point).
-
Self-Validation (Seeding): Add 5 mg of pure 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one crystals.
-
If seeds dissolve: The system is unsaturated. Lower the temperature by 2°C and re-seed.
-
If seeds persist: The system is supersaturated and ready for controlled cooling.
-
-
Cooling Ramp: Decrease the temperature at a strict rate of 10°C/hour down to 20°C. Causality: A slow cooling ramp prevents the entrapment of impurities within the crystal lattice.
-
Isolation: Filter the resulting crystalline slurry, wash the filter cake with 2 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.
Module 3: Preparative HPLC & Degradation Pathways
When >99% purity is required for biological assays or structural characterization, Prep-HPLC is utilized. The primary risk during aqueous chromatography is the degradation of the alkyl chloride.
Caption: Degradation pathways of the 2-chloroethyl group under basic or thermal stress.
Q: Why do I see a leading degradation peak forming during my Prep-HPLC scale-up? A: The 2-chloroethyl group is hydrolyzing on-column or in the collection tubes. If your mobile phase contains basic modifiers (e.g., NH4OH) or if fractions sit at room temperature for hours before drying, the chloride will be displaced by water. Solution: Ensure the mobile phase is strictly acidic.
Self-Validating Protocol: Acidic Prep-HPLC
-
Mobile Phase Preparation:
-
Solvent A: MS-Grade Water + 0.1% Formic Acid (FA).
-
Solvent B: MS-Grade Acetonitrile + 0.1% FA.
-
Causality: The low pH suppresses the nucleophilicity of water, protecting the alkyl chloride from hydrolysis.
-
-
Gradient: Run a linear gradient from 20% B to 80% B over 15 minutes.
-
Injection: Dissolve the sample in DMSO (maximum concentration 100 mg/mL) to prevent precipitation on the column head.
-
Validation (IPC): Monitor absorbance at 254 nm. Immediately upon collection, freeze the fractions containing the main peak on dry ice and lyophilize. Do not use rotary evaporation for aqueous fractions, as the applied heat will induce degradation.
Quantitative Data Summary
| Purification Method | Recommended Solvent System | Typical Recovery Rate | Target Purity | Primary Use Case |
| Flash Chromatography | Hexane / EtOAc (Step Gradient) | 75% - 85% | 90% - 95% | Separation of regioisomers and polar baseline impurities. |
| Recrystallization | Toluene / Heptane (Binary) | 80% - 90% | > 98% | Bulk scale-up (>1g); removal of trace color and minor isomers. |
| Preparative HPLC | H2O / MeCN (+ 0.1% Formic Acid) | 60% - 70% | > 99.5% | Final polishing for in vivo biological testing or analytical standards. |
References
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters Source: ACS Omega URL:[Link]
-
Atropisomeric 3-(β-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K Potassium Channel Openers Source: Journal of Medicinal Chemistry URL:[Link]
Sources
Solvents for recrystallization of chloromethyl and chloroethyl quinolinones
Advanced Troubleshooting & Protocol Guide for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of chloromethyl and chloroethyl quinolinones (carbostyrils). These compounds are critical intermediates in the synthesis of blockbuster pharmaceuticals (e.g., aripiprazole, rebamipide), but their purification is notoriously difficult.
The fundamental causality behind these difficulties lies in the structural dichotomy of the molecule:
-
The Quinolinone Core: Forms strong intermolecular hydrogen bonds via its cyclic amide (lactam) motif, resulting in high lattice energy and poor solubility in cold, non-polar solvents.
-
The Chloroalkyl Chain: Features a highly activated, benzylic-like carbon-chlorine bond that is exceptionally prone to nucleophilic attack and thermal degradation.
Below is our comprehensive, field-proven guide to troubleshooting these recrystallizations, ensuring high yield without compromising structural integrity.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: After recrystallizing my chloromethyl quinolinone, LC-MS shows a massive impurity with a mass shift. What happened? A: You are likely observing solvolysis . If you used methanol or ethanol and applied prolonged heating to force the quinolinone into solution, the alcohol acted as a nucleophile. The highly reactive chloromethyl group underwent an SN1/SN2 substitution, replacing the chloride with an alkoxy group.
-
Diagnostic Signature: Loss of the characteristic M / M+2 chlorine isotope ratio, accompanied by a mass shift of -4.5 Da (for methoxy substitution) or +9.5 Da (for ethoxy substitution) in the protonated [M+H]+ ion.
-
Solution: Never use primary alcohols for the recrystallization of reactive chloroalkyl quinolinones. Switch to non-nucleophilic solvents like toluene or ethyl acetate.
Q2: My compound won't dissolve in pure toluene or heptane, even at reflux. How do I get it into solution? A: The high lattice energy of the carbostyril core resists dissolution in purely non-polar media[1]. Instead of increasing the temperature (which risks thermal dimerization), use a binary solvent system . A polar aprotic solvent like Acetonitrile (MeCN) will disrupt the hydrogen-bonding network at moderate temperatures (70°C) without acting as a nucleophile. Once dissolved, a non-polar anti-solvent (like Toluene) can be added to drive crystallization.
Q3: During cooling, my product "oils out" as a sticky residue at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is lower than the saturation temperature. This is common when the polarity gap between the primary solvent and anti-solvent is too drastic, or cooling is too rapid.
-
Solution: Slow down your cooling ramp (e.g., 0.5°C/min). More importantly, introduce seed crystals (0.5% w/w) at the cloud point to bypass the metastable zone and force immediate nucleation.
Section 2: Mechanistic Pathways & Workflows
Pathway: Solvolysis risk in alcohols vs. safe crystallization in inert solvents.
Optimized binary solvent recrystallization workflow for reactive chloroalkyl quinolinones.
Section 3: Quantitative Solvent Analysis
Selecting the right solvent requires balancing dissolution capacity against chemical stability. Industrial scale-up of carbostyril derivatives explicitly avoids reactive environments that degrade the intermediate (2)[2]. Furthermore, toluene has been heavily validated as a superior crystallization medium to maintain high purity and low hygroscopicity in carbostyril systems (3)[3].
| Solvent System | Dissolution Temp (°C) | Solvolysis Risk | Recovery Yield (%) | HPLC Purity (%) |
| Methanol | 65 | CRITICAL | 60 - 65 | < 80 (Ether adducts) |
| Ethanol | 75 | HIGH | 65 - 70 | < 85 (Ether adducts) |
| Toluene (Pure) | 100 | None | 80 - 85 | > 98.0 |
| Ethyl Acetate | 77 | None | 85 - 88 | > 98.5 |
| MeCN / Toluene (1:3) | 70 | None | 92 - 95 | > 99.5 |
Section 4: Validated Experimental Protocol (MeCN/Toluene System)
This protocol is designed as a self-validating system . By utilizing a binary mixture, we achieve complete dissolution at lower temperatures, preserving the chloroalkyl group while maximizing the yield through anti-solvent crashing.
Step-by-Step Methodology:
-
Suspension: Charge a clean, dry reactor with the crude chloroalkyl quinolinone. Add 3 to 5 volumes (relative to crude weight) of anhydrous Acetonitrile (MeCN).
-
Controlled Dissolution: Heat the suspension to 70°C under a nitrogen atmosphere with moderate agitation (200-300 RPM). Do not exceed 75°C to prevent thermal degradation.
-
In-Process Validation: Take a 50 µL aliquot of the hot solution, quench it in 1 mL of cold MeCN, and run a rapid LC-MS. Confirm the absence of alkoxy-adduct mass shifts before proceeding.
-
Hot Filtration: If persistent insoluble matter remains (often strongly H-bonded lactam dimers), pass the hot solution through a pre-warmed Celite pad to clarify.
-
Anti-Solvent Addition: Return the clarified filtrate to 70°C. Over a period of 45 minutes, add 6 to 10 volumes of Toluene dropwise.
-
Seeding: Once the solution reaches the cloud point, add 0.5% w/w of pure product seed crystals. Hold the temperature at 70°C for 15 minutes to allow the seed bed to mature.
-
Cooling Ramp: Cool the mixture linearly to 20°C over 2 hours, then apply a cooling jacket to bring the internal temperature to 0-5°C for an additional 1 hour.
-
Isolation: Filter the resulting thick slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled Toluene (5°C).
-
Drying: Dry the crystals under high vacuum at 40°C until constant weight is achieved.
References
- Title: WO2004063162A1 - Process for preparing aripiprazole Source: Google Patents URL
- Title: WO2003026659A1 - Low hygroscopic aripiprazole drug substance and processes for the preparation thereof Source: Google Patents URL
- Title: 4-methylcarbostyril Source: Organic Syntheses Procedure URL
Sources
Technical Support Center: Regioselective Alkylation of Quinolin-2-one Derivatives
Welcome to the technical support center for controlling O- versus N-alkylation of quinolin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this classic synthetic challenge. Quinolin-2-one and its derivatives are privileged scaffolds in numerous biologically active compounds, and the ability to selectively functionalize either the nitrogen or the oxygen atom is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkylation of a simple quinolin-2-one is giving me a mixture of N- and O-alkylated products. How can I favor N-alkylation?
Answer: Obtaining a mixture of N- and O-alkylated products is a common issue stemming from the ambident nucleophilic nature of the quinolin-2-one anion. To selectively drive the reaction towards N-alkylation, you should consider the following factors:
-
Choice of Base and Solvent: A combination of a strong, non-nucleophilic base and a polar aprotic solvent is generally effective for promoting N-alkylation. The use of sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) will generate the quinolin-2-one anion, which is then available to react with the alkylating agent. The polar aprotic solvent helps to solvate the cation of the base, leaving the anion more exposed and reactive.[1]
-
Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids with soft bases.[2][3][4] The nitrogen atom in the quinolin-2-one anion is considered a softer nucleophilic center compared to the more electronegative oxygen atom (a harder center). Therefore, using a "soft" alkylating agent will favor N-alkylation. Alkyl halides with less electronegative leaving groups, such as alkyl iodides or bromides, are softer electrophiles than alkyl chlorides or tosylates.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored O-alkylated product. However, this is not a universal rule and should be optimized for your specific substrate.
Q2: I need to synthesize the 2-alkoxyquinoline isomer. What conditions should I employ to favor O-alkylation?
Answer: To favor the formation of the 2-alkoxyquinoline (O-alkylation), you need to create conditions that promote reaction at the harder oxygen center. Here are key strategies:
-
Utilize a "Hard" Cation: The choice of the counter-ion to the quinolin-2-one anion can significantly influence the regioselectivity. Using a silver salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), is a classic method to achieve O-alkylation.[1] The hard silver(I) cation coordinates preferentially to the hard oxygen atom of the quinolin-2-one anion, directing the alkylating agent to attack at the oxygen.
-
Solvent Effects: Non-polar solvents like benzene or toluene can favor O-alkylation when using metal salts. These solvents do not effectively solvate the cation, leading to a tighter ion pair and promoting reaction at the more electronegative oxygen atom.
-
Palladium-Catalyzed O-Alkylation: Recent advances have demonstrated that palladium catalysis can be a highly effective method for selective O-alkylation, even with benzylic electrophiles.[5][6][7] This method can obviate the need for stoichiometric silver salts. For instance, using a palladium catalyst like XantPhosPdCl₂ can lead to high O:N selectivity.[5][7]
-
Substrate Control with Bulky Groups: The steric environment around the nitrogen atom can also direct alkylation to the oxygen. In a study by Chen et al., it was observed that quinolin-2-ones with bulky substituents at the C8 position exclusively underwent O-alkylation, likely due to steric hindrance around the N1 position.[1][8]
Q3: My reaction is still not selective. Are there any other factors I should consider?
Answer: If you are still struggling with selectivity, here are some additional troubleshooting tips:
-
Nature of the Alkylating Agent: Highly reactive, "hard" alkylating agents such as dimethyl sulfate or methyl triflate tend to favor O-alkylation due to their greater positive charge density on the carbon atom. Conversely, softer alkylating agents like allyl bromide or benzyl bromide will have a higher propensity for N-alkylation. The steric bulk of the alkylating agent can also play a role; bulkier alkyl halides may favor O-alkylation due to less steric hindrance at the oxygen atom compared to the nitrogen.[1]
-
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis can sometimes offer different selectivity compared to homogeneous conditions. The choice of the phase-transfer catalyst and the solvent system can influence the N/O alkylation ratio.
-
Protecting Groups: In complex syntheses, it may be more efficient to use a protecting group strategy. For example, if O-alkylation is the desired outcome, one could protect the nitrogen atom, perform the O-alkylation, and then deprotect the nitrogen.
Data Presentation: Influence of Reaction Conditions on N/O Alkylation Ratio
The following table summarizes the general trends in regioselectivity based on the choice of reagents and conditions.
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃) | Silver salts (e.g., Ag₂CO₃, Ag₂O) | Strong bases generate a "free" anion, while silver coordinates to the hard oxygen center. |
| Solvent | Polar aprotic (e.g., DMF, THF, Acetonitrile) | Non-polar (e.g., Benzene, Toluene) | Polar solvents solvate the cation, increasing the reactivity of the softer nitrogen. Non-polar solvents promote tighter ion pairs, favoring reaction at the oxygen. |
| Alkylating Agent | Soft electrophiles (e.g., R-I, R-Br) | Hard electrophiles (e.g., R-OTf, R₂SO₄) | Based on the HSAB principle; soft-soft (N-alkylation) and hard-hard (O-alkylation) interactions are favored. |
| Temperature | Often higher temperatures | Often lower temperatures | N-alkylation is often the thermodynamically controlled product, while O-alkylation can be the kinetically favored product. |
| Catalyst | - | Palladium catalysts (e.g., XantPhosPdCl₂) | Can promote selective O-alkylation through specific catalytic cycles.[5][7] |
| Substrate Sterics | Less hindered quinolin-2-ones | Quinolin-2-ones with bulky C8-substituents | Steric hindrance around the nitrogen can block N-alkylation and favor O-alkylation.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation
This protocol is a general guideline for the N-alkylation of a quinolin-2-one derivative using a strong base in a polar aprotic solvent.
-
To a solution of the quinolin-2-one (1.0 equiv) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the alkyl halide (1.2 equiv) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective O-Alkylation
This protocol provides a general method for the O-alkylation of a quinolin-2-one derivative using a silver salt.
-
To a suspension of the quinolin-2-one (1.0 equiv) and silver carbonate (Ag₂CO₃, 1.5 equiv) in a non-polar solvent such as toluene or benzene (0.1 M), add the alkyl halide (1.2 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Protect the reaction from light, as silver salts can be light-sensitive.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General pathways for the alkylation of quinolin-2-one.
Caption: Decision workflow for choosing appropriate reaction conditions.
References
-
Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. ACS Catalysis. [Link]
- Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. Vertex AI Search.
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. [Link]
-
Hard-Soft Acid-Base Theory. UML. [Link]
-
Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Chemical and Pharmaceutical Bulletin. [Link]
- Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. Vertex AI Search.
-
Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. PubMed. [Link]
-
Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][9]naphthyrin-5(6H). ScienceDirect. [Link]
-
HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry. [Link]
-
N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. PMC. [Link]
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. [Link]
-
HARD AND SOFT ACIDS AND BASES (HSAB). Bhavan's. [Link]
-
Ambident Nucleophiles and Regioselectivity. Dalal Institute. [Link]
-
Ambident nucleophile. Physics Wallah. [Link]
-
Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry. [Link]
-
Synthesis of 2-alkoxy-4-alkenylquinolines 6 and... ResearchGate. [Link]
-
Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]
-
On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Royal Society of Chemistry. [Link]
-
HSAB theory. Wikipedia. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-(2-Chloroethyl) Group Stability Under Basic Conditions
Welcome to the Technical Support Center for the handling, characterization, and troubleshooting of compounds containing the 3-(2-chloroethyl) group and related 2-chloroethyl derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation of these moieties during purification or biological assays. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compounds.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q: Why does my 3-(2-chloroethyl)-containing compound degrade rapidly when exposed to basic buffers (pH > 7.5)? A: The 2-chloroethyl group is highly electrophilic due to the polarized carbon-chlorine bond. Under basic conditions, two primary degradation pathways are triggered based on the structural environment:
-
Base-Catalyzed β-Elimination: The base abstracts a proton adjacent to the chloro-substituted carbon, leading to the elimination of HCl and the formation of a terminal vinyl group. This E2 elimination is a dominant degradation pathway in 2-chloroethyl phosphoramides and similar structures[1].
-
Intramolecular Cyclization: If a nucleophilic atom (such as nitrogen, oxygen, or sulfur) is in proximity, the base deprotonates or enhances the nucleophilicity of this atom. This triggers an intramolecular SN2 displacement of the chloride ion, forming highly reactive cyclic intermediates (e.g., aziridinium, oxirane, or thiazoline rings)[2][3].
Q: How can I definitively differentiate between cyclization and elimination degradation products in my LC-MS or NMR data? A: Both pathways initially result in the loss of HCl, but their downstream products differ significantly:
-
Elimination Pathway: Results in a stable vinyl derivative. In LC-MS, you will observe a mass shift of -36 Da. In 1H NMR, the characteristic aliphatic multiplets of the 2-chloroethyl group (typically ~3.5–4.0 ppm) will be replaced by vinylic protons (multiplets between 5.0 and 6.5 ppm).
-
Cyclization Pathway: The initial cyclic intermediate also shows a -36 Da shift, but these strained rings (like aziridinium) are highly reactive electrophiles. In aqueous basic buffers, they rapidly undergo hydrolysis to form a 2-hydroxyethyl derivative. This results in a net mass shift of -18 Da (loss of Cl, addition of OH)[4].
Q: What are the best practices for storing and handling these compounds to prevent degradation? A: Maintain the compounds in acidic to neutral environments. For example, temozolomide, an antineoplastic drug containing a related reactive core, is stable at pH < 5 but rapidly hydrolyzes at pH > 7[5].
-
Purification: Avoid amine bases like triethylamine (TEA) or DIPEA in your chromatography solvents. If a base is strictly necessary, use a volatile, weak base and immediately neutralize the fractions.
-
Storage: Store as lyophilized powders or in anhydrous, slightly acidic solutions (e.g., containing 0.1% formic acid) at -20°C.
Section 2: Visualizing the Degradation Mechanics
Figure 1: Divergent degradation pathways of the 2-chloroethyl group under basic conditions.
Section 3: Troubleshooting Workflows & Protocols
Protocol 1: Kinetic Degradation Assay & Stability Profiling
This self-validating protocol allows you to quantify the half-life of your 3-(2-chloroethyl) compound under specific basic conditions and identify the primary degradation mechanism.
Step 1: Preparation of Stock Solution Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Ensure the DMSO is strictly amine-free.
Step 2: Buffer Incubation Prepare a 100 mM phosphate buffer at pH 8.0. Pre-warm the buffer to 37°C. Spike the compound stock into the buffer to achieve a final concentration of 100 µM.
Step 3: Time-Course Aliquoting At designated time points (0, 15, 30, 60, 120, and 240 minutes), withdraw 100 µL aliquots from the incubation mixture.
Step 4: Acidic Quenching (Critical Step) Immediately transfer each aliquot into a vial containing 100 µL of quenching solution (acetonitrile with 1% trifluoroacetic acid). The sudden drop in pH (to < 4) instantly halts both base-catalyzed elimination and nucleophilic cyclization, locking the degradation profile for accurate analysis.
Step 5: LC-MS Analysis Analyze the quenched samples via LC-MS. Plot the depletion of the parent peak area over time to calculate the half-life (t1/2). Monitor for the appearance of vinyl (-36 Da) and hydroxyethyl (-18 Da) adducts.
Figure 2: Self-validating kinetic degradation assay workflow with critical acid quench step.
Protocol 2: Trapping the Reactive Cyclic Intermediate
To confirm if degradation proceeds via an aziridinium or similar cyclic intermediate rather than direct elimination, use a nucleophilic trapping assay.
Step 1: Prepare a basic buffer (pH 8.0) containing 50 mM sodium thiosulfate (a strong, soft nucleophile). Step 2: Introduce your 2-chloroethyl compound to a final concentration of 100 µM. Step 3: Incubate for 1 hour at 37°C, then quench with 1% TFA. Step 4: Analyze by LC-MS. The presence of a thiosulfate adduct (+112 Da relative to the cyclic intermediate) confirms the transient formation of the reactive ring.
Section 4: Quantitative Data Summary
The table below summarizes the expected stability of 2-chloroethyl groups across various pH environments, providing a baseline for your experimental design.
| Condition | pH Level | Dominant Mechanism | Estimated Half-Life (t1/2) at 37°C | Recommended Action |
| Acidic Buffer | pH 4.0 - 5.0 | None (Stable) | > 72 hours | Optimal for storage and formulation |
| Neutral Buffer | pH 7.0 - 7.4 | Slow Cyclization | 12 - 24 hours | Use immediately for biological assays |
| Mild Base | pH 8.0 - 8.5 | Cyclization / Elimination | 1 - 4 hours | Quench reactions rapidly |
| Strong Base | pH > 10.0 | Rapid Elimination | < 15 minutes | Avoid entirely during synthesis |
References
- US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation Source: Google Patents URL
- 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)...
- (a) General mechanism for the formation of thiazoline by the reaction...
- Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)
- DE102006007309B4 - Improved process for the preparation of temozolomide Source: Google Patents URL
Sources
- 1. US20040214798A1 - Nitroaryl phosphoramide compositions and methods for targeting and inhibiting undesirable cell growth or proliferation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. DE102006007309B4 - Improved process for the preparation of temozolomide - Google Patents [patents.google.com]
Troubleshooting low conversion in quinolinone ring closure reactions
Welcome to the Technical Support Center for Quinolinone Synthesis . This guide is designed for researchers and drug development professionals troubleshooting low conversion rates, poor regioselectivity, and side-product formation during quinolinone ring closures.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind reaction failures and provide self-validating, field-proven protocols to ensure high-yield syntheses.
I. Diagnostic Workflow for Low Conversion
Before adjusting parameters, it is critical to identify the mechanistic bottleneck of your specific cyclization strategy. The flowchart below outlines the primary diagnostic pathways for the most common quinolinone syntheses.
Diagnostic workflow for troubleshooting low conversion in quinolinone synthesis.
II. Troubleshooting FAQs & Mechanistic Insights
Q1: In the Knorr synthesis of 2-quinolinones from β-ketoanilides, my conversion stalls at 30%, and I observe significant starting material degradation. What is the mechanistic cause, and how can I resolve this?
A: The Knorr quinoline synthesis relies on a strong acid catalyst to promote the intramolecular electrophilic aromatic substitution (EAS) of the β-ketoanilide intermediate[1]. Low yields typically stem from either incomplete cyclization due to insufficient acid strength or competing degradation pathways[2]. Concentrated sulfuric acid (H₂SO₄), while traditional, is a strong oxidant. At the elevated temperatures required for cyclization (often >100 °C), H₂SO₄ can cause oxidative cleavage or sulfonation of electron-rich aniline rings, leading to the black, tarry degradation products you are observing[2][3].
Resolution: Substitute sulfuric acid with Polyphosphoric Acid (PPA) or methanesulfonic acid (MSA). PPA acts as both a robust Brønsted acid and a dehydrating agent, driving the condensation forward without acting as an oxidant[2]. It phosphorylates the hydroxyl group, turning it into an excellent leaving group, which lowers the required activation energy and allows the reaction to proceed cleanly at 80–100 °C[4].
Q2: During a Camps cyclization of o-acylaminoacetophenone, I am getting a mixture of 2-quinolinone and 4-quinolinone isomers, drastically lowering the yield of my target 2-quinolinone. How can I control the regioselectivity?
A: The Camps cyclization proceeds via a base-catalyzed intramolecular aldol condensation[5][6]. The regioselectivity is entirely dictated by which α-proton is abstracted to form the nucleophilic enolate[7]. Abstraction of the proton from the acyl group leads to the 4-quinolinone, whereas abstraction from the acetophenone methyl group leads to the 2-quinolinone[6].
Resolution: To favor the 2-quinolinone, you must kinetically control the enolization. Use a sterically hindered base, such as Potassium tert-butoxide (KOtBu), in a moderately polar aprotic solvent like 1,4-dioxane[8]. The bulky base preferentially deprotonates the less sterically hindered terminal methyl group, steering the cyclization toward the 2-quinolinone scaffold[7].
Regioselectivity control in the Camps cyclization pathway based on base selection.
Q3: I am attempting a palladium-catalyzed intramolecular amidation to close the quinolinone ring, but the reaction yields mostly dehalogenated side-products instead of the cyclized product. Why?
A: In transition-metal-catalyzed quinolinone syntheses (e.g., Buchwald-Hartwig type cyclizations), hydrodehalogenation is a classic competing pathway[2][9]. After the oxidative addition of the aryl halide to the Pd(0) species, the complex must undergo intramolecular nucleophilic attack by the amide. If this step or the subsequent reductive elimination is slow—often due to high steric hindrance or an inappropriate ligand bite angle—the Pd(II) intermediate can abstract a hydrogen atom from the solvent or undergo β-hydride elimination (if aliphatic amines/bases are present), yielding the reduced, dehalogenated byproduct[2].
Resolution: Switch to a bidentate ligand with a wide bite angle, such as Xantphos or BINAP, which forces the Pd(II) center into a geometry that accelerates reductive elimination[9]. Additionally, ensure strictly anhydrous conditions and use a non-hydrogen-donating solvent like toluene.
III. Quantitative Optimization Parameters
The following table summarizes the primary causes of low conversion across different quinolinone synthesis methods and their field-validated optimizations.
| Reaction Type | Target Scaffold | Typical Catalyst/Reagent | Primary Cause of Low Conversion | Recommended Optimization |
| Knorr Synthesis | 2-Quinolinones | H₂SO₄, PPA | Oxidative degradation, incomplete EAS | Use PPA at 80–100 °C[2] |
| Camps Cyclization | 2- or 4-Quinolinones | NaOH, KOtBu | Competing enolization (isomeric mixtures) | Tune base sterics (KOtBu for 2-isomer)[7] |
| Conrad-Limpach | 4-Quinolinones | Thermal (>250 °C) | Insufficient thermal activation | Use high-boiling solvent (Dowtherm A)[4] |
| Pd-Catalyzed | N-Aryl Quinolones | Pd₂(dba)₃, Xantphos | Protodehalogenation, catalyst deactivation | Use bidentate ligands, strictly anhydrous[9] |
IV. Self-Validating Experimental Protocols
To ensure reproducibility and high conversion, implement the following step-by-step methodologies. Each protocol includes built-in causality checks to validate the system in real-time.
Protocol A: Optimized Knorr Cyclization using Polyphosphoric Acid (PPA)
Objective: Achieve >85% conversion of β-ketoanilide to 2-quinolinone while suppressing oxidative degradation.
-
Preparation: Pre-heat 10 equivalents of Polyphosphoric Acid (PPA) in a round-bottom flask to 80 °C to reduce viscosity and ensure uniform stirring[2].
-
Addition: Slowly add 1.0 equivalent of the purified β-ketoanilide in small portions to the stirring PPA.
-
Causality Check: Gradual addition prevents localized thermal spikes, which are the primary cause of charring and starting material degradation.
-
-
Cyclization: Maintain the reaction at 90–100 °C for 2–4 hours. Monitor via TLC (eluent: 1:1 Hexane/EtOAc). The reaction is complete when the highly fluorescent starting material spot disappears.
-
Quenching (Critical Step): While the mixture is still warm (approx. 60 °C), pour it vigorously into a large excess of crushed ice.
-
Causality Check: PPA requires hydrolysis to phosphoric acid to release the trapped quinolinone product. Cold aqueous quenching prevents base-catalyzed hydrolysis of the newly formed lactam ring.
-
-
Isolation: Neutralize the aqueous suspension to pH 6-7 using concentrated NH₄OH. The 2-quinolinone will precipitate as a solid. Filter, wash with cold water, and dry under vacuum[4].
Protocol B: Regioselective Camps Cyclization
Objective: Maximize the yield of the 2-quinolinone isomer from o-acylaminoacetophenone.
-
Solvent & Base Selection: Suspend 1.0 equivalent of o-acylaminoacetophenone in anhydrous 1,4-dioxane (0.2 M concentration)[8]. Add 2.5 equivalents of Potassium tert-butoxide (KOtBu).
-
Causality Check: The bulky KOtBu selectively deprotonates the less hindered terminal methyl group over the internal methylene, kinetically driving the formation of the 2-quinolinone enolate[7].
-
-
Heating: Reflux the mixture under an inert argon atmosphere for 12 hours.
-
Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Causality Check: Using a mild proton source like NH₄Cl instead of strong mineral acids prevents the protonation of the quinolinone nitrogen, keeping the product insoluble in the aqueous layer.
-
-
Extraction & Purification: Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via recrystallization from EtOH/Water to remove trace 4-quinolinone isomers[7].
V. References
-
Green Strategies for the Synthesis of Quinolone Derivatives Qeios. URL:[Link]
-
Synthesis of Ferrocenyl Substituted Quinolines Middle East Technical University (METU). URL:[Link]
-
Lewis base catalyzed ring-expansion of isatin with 2,2,2-trifluorodiazoethane RHHZ. URL:[Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry. URL:[Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives SciSpace. URL:[Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
Technical Support Center: Removing Unreacted Aniline Precursors from Quinolinone Products
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the persistent challenge of purifying quinolinone scaffolds.
The Chemical Challenge: Why Aniline Persists
Quinolinones are frequently synthesized via the Conrad-Limpach or Knorr reactions, which involve the condensation of anilines with β-ketoesters to form a Schiff base, followed by cyclization[1]. The rate-determining step of this synthesis is the electrocyclic ring closure, which often requires extreme thermal energy (up to 250 °C)[1]. Because the initial Schiff base formation operates under thermodynamic equilibrium, and the subsequent annulation can be incomplete, unreacted aniline frequently contaminates the crude product. Given that aniline derivatives can be highly toxic and interfere with downstream biological assays[2], achieving absolute removal is a critical quality control checkpoint in drug development.
Troubleshooting & FAQs
Q1: Why does standard silica gel chromatography often fail to completely separate aniline from my quinolinone product? A: Anilines are basic, nucleophilic primary amines that interact strongly with the acidic silanol groups on standard silica gel. This causes severe "streaking" across the column, leading to co-elution with the quinolinone. While deactivating the silica with triethylamine can help, it rarely achieves the >99% purity required for pharmaceutical intermediates.
Q2: How does acid-base extraction exploit the structural differences between aniline and quinolinones? A: The separation relies on differential basicity. Aniline is a weak base (conjugate acid pKa ~4.6) that is readily protonated by dilute aqueous acid (e.g., 1 M HCl) to form a water-soluble anilinium chloride salt[3]. In contrast, quinolinones (especially 4-quinolones) exist in a keto-enol tautomeric equilibrium and are significantly less basic. During liquid-liquid extraction, the protonated aniline partitions into the aqueous layer, while the neutral quinolinone remains in the organic layer[3].
Q3: My quinolinone is highly polar and partitions into the aqueous layer during acid washing. What is the alternative? A: For amphoteric or highly polar quinolinones, liquid-liquid extraction will cause catastrophic yield loss. The optimal alternative is using a solid-supported scavenger resin. Polymer-supported (PS) isocyanate or macroporous (MP) isocyanate resins act as electrophilic traps. They covalently bind the nucleophilic aniline, tethering it to the solid matrix, which can then be simply filtered away, leaving the desired product in solution[4].
Quantitative Data: Method Comparison
The following table summarizes the quantitative efficiency and strategic application of various aniline removal techniques:
| Purification Method | Physicochemical Principle | Aniline Removal Efficiency | Ideal Application Profile | Known Limitations |
| Acid-Base Extraction | Amine protonation (pKa differential) | >95% | Highly lipophilic quinolinones | Emulsion formation; unsuitable for acid-sensitive or amphoteric products. |
| MP-Isocyanate Scavenger | Covalent urea bond formation | 100% (at 60 °C, 1h) | Polar, acid-sensitive, or highly functionalized quinolinones | Requires specific swelling solvents; higher reagent cost. |
| PS-Isocyanate Scavenger | Covalent urea bond formation | 92% (at 60 °C, 1h) | General solution-phase parallel synthesis | Slower kinetics compared to macroporous variants. |
| Recrystallization | Differential solvent solubility | 80 - 90% | Highly crystalline, thermodynamically stable products | Significant yield loss in the mother liquor; coprecipitation risks. |
Verified Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Liquid-Liquid Acid-Base Extraction
Causality: This method forces the aniline into the aqueous phase via protonation while retaining the quinolinone in the organic phase[3].
-
Dissolution: Dissolve the crude quinolinone mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 0.1 M.
-
Acidification: Add an equal volume of 1 M aqueous HCl. Stir vigorously for 10 minutes to ensure maximum interfacial surface area for proton transfer.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel and allow the layers to resolve.
-
Self-Validation Checkpoint (Crucial): Extract a 1 mL aliquot of the aqueous layer and test the pH. It must be < 2. If the pH is > 2, the aniline has depleted the acid; add more 1 M HCl until the pH stabilizes below 2. Spot both layers on a TLC plate (elute with 50% EtOAc/Hexanes). The UV-active aniline spot must be exclusively at the baseline of the aqueous spot.
-
Isolation: Drain the aqueous layer (containing the anilinium salt). Wash the organic layer once with saturated aqueous NaHCO3 to neutralize trace acid, then with brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging with MP-Isocyanate
Causality: Macroporous (MP) isocyanate resins possess a highly crosslinked, robust pore structure that provides excellent access to reactive sites without relying heavily on solvent swelling, resulting in faster aniline trapping than standard polystyrene (PS) resins.
-
Preparation: Dissolve the crude mixture in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Resin Addition: Add 3.5 molar equivalents of MP-Isocyanate resin relative to the estimated amount of unreacted aniline. Note: Using 3.5 equivalents is recommended for complete scavenging.
-
Thermal Activation: Heat the suspension to 60 °C and agitate gently for 1 hour. Causality: At ambient temperature, aniline scavenging only reaches ~60% completion in 1 hour due to its moderate nucleophilicity. Elevating the temperature to 60 °C drives the reaction to 100% completion.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot of the liquid phase, dilute in methanol, and analyze via LC-MS. The mass peak corresponding to the aniline precursor must be completely absent. If trace aniline remains, extend heating by 30 minutes.
-
Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound urea byproduct[4].
-
Recovery: Wash the resin bed with 2 column volumes of the reaction solvent to elute any trapped quinolinone. Concentrate the combined filtrates to yield the pure product.
Purification Strategy Workflow
Decision matrix for selecting the optimal aniline removal strategy based on product solubility.
References
-
Biotage Argoresin MP-Isocyanate Technical Note Source: Biotage URL:[Link]
-
Conrad–Limpach Synthesis Source: Wikipedia URL:[Link]
-
Solid-Supported Reagents and Scavengers Source: Sopachem URL:[Link]
Sources
Technical Support Center: Reactions of 3-(2-Chloroethyl)quinolin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions with 3-(2-chloroethyl)quinolin-2(1H)-one, and why does it form?
A1: A frequent and often significant byproduct is a dimer formed through intermolecular N-alkylation. The quinolin-2(1H)-one ring system exists in tautomeric equilibrium, but under many reaction conditions, the lactam form predominates. The nitrogen atom of the quinolinone ring, being a nucleophile, can attack the electrophilic chloroethyl side chain of another molecule of the starting material. This process is typically facilitated by the presence of a base, which deprotonates the N-H group, increasing its nucleophilicity.
Q2: I'm observing a significant amount of a high-molecular-weight impurity in my reaction. How can I confirm if it's the dimer?
A2: The dimer can be readily identified using standard analytical techniques. In mass spectrometry (MS), you would expect to see a molecular ion peak corresponding to double the molecular weight of your starting material minus the elements of HCl. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly informative. In ¹H NMR, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the N-CH₂-CH₂- linker of the dimer are key indicators.[1]
Q3: What are the immediate first steps I should take to reduce dimer formation?
A3: To quickly address dimer formation, consider the following adjustments:
-
Lower the Reaction Temperature: Dimerization, like many side reactions, is often accelerated at higher temperatures.
-
Use a Weaker Base: Strong bases can significantly increase the concentration of the highly nucleophilic quinolinone anion, promoting N-alkylation.
-
Slow Addition of Reagents: If your reaction involves adding a base or the 3-(2-chloroethyl)quinolin-2(1H)-one itself, doing so slowly can help to keep the concentration of reactive species low, disfavoring the bimolecular dimerization reaction.
Troubleshooting Guide: A Deeper Dive into Dimer Minimization
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the N-alkylated dimer.
Understanding the Mechanism of Dimer Formation
The primary pathway for dimer formation is an SN2 reaction where the deprotonated nitrogen of one quinolinone molecule acts as a nucleophile, attacking the carbon bearing the chlorine atom on a second molecule.
Diagram 1: Proposed Mechanism of Dimer Formation
Caption: The two-step mechanism of dimer formation.
Key Reaction Parameters and Their Impact on Dimer Formation
The formation of the dimer is a kinetic phenomenon that can be controlled by carefully adjusting the reaction parameters. The following table outlines the impact of these parameters and provides recommendations for optimization.
| Parameter | Impact on Dimer Formation | Troubleshooting Recommendations | Scientific Rationale |
| Base | Stronger bases (e.g., NaH, KOtBu) increase the rate of N-H deprotonation, leading to a higher concentration of the nucleophilic quinolinone anion and promoting dimerization. | Switch to a milder inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective. | Milder bases establish a lower equilibrium concentration of the reactive anion, thus reducing the rate of the bimolecular dimerization reaction.[2] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged intermediate in the SN2 transition state, potentially accelerating both the desired reaction and dimerization. | Consider using less polar solvents like acetonitrile (ACN) or even toluene, depending on the solubility of your reactants. | The choice of solvent can influence the nucleophilicity of the quinolinone anion and the rate of SN2 reactions. Optimizing solvent polarity can help to find a balance where the desired reaction proceeds at a reasonable rate while dimerization is minimized.[3] |
| Temperature | Higher temperatures generally increase the rate of all reactions, including the undesired dimerization. | Run the reaction at the lowest temperature that allows for a reasonable rate of conversion of your starting material. Consider starting at room temperature or even 0 °C and gradually increasing the temperature as needed. | Dimerization, being a bimolecular reaction, often has a significant activation energy. Lowering the temperature can disproportionately slow down this side reaction compared to your desired intramolecular or desired intermolecular reaction, which may have a lower activation energy. This is a key principle of achieving kinetic selectivity.[4][5] |
| Concentration | Higher concentrations of the 3-(2-chloroethyl)quinolin-2(1H)-one starting material increase the probability of intermolecular collisions, leading to a higher rate of dimerization. | Use a more dilute solution. If adding the quinolinone reagent to the reaction mixture, do so slowly using a syringe pump to maintain a low instantaneous concentration. | The rate of a bimolecular reaction is proportional to the concentration of the reacting species. By keeping the concentration low, the rate of the second-order dimerization reaction can be significantly reduced relative to a first-order desired reaction.[6] |
| Stoichiometry | Using an excess of the 3-(2-chloroethyl)quinolin-2(1H)-one relative to your nucleophile can leave unreacted starting material available to form the dimer. | Use a slight excess (1.1-1.2 equivalents) of your desired nucleophile to ensure that the 3-(2-chloroethyl)quinolin-2(1H)-one is consumed by the desired reaction pathway. | By ensuring the limiting reagent is the quinolinone derivative, you minimize its availability to participate in the self-dimerization side reaction. |
Diagram 2: Troubleshooting Workflow for Dimer Formation
Caption: A systematic approach to troubleshooting dimer formation.
Advanced Strategies for Minimizing Dimerization
If basic troubleshooting does not sufficiently suppress dimer formation, consider these more advanced strategies.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be a powerful technique for promoting the desired alkylation while minimizing side reactions. In a typical PTC setup, an aqueous solution of an inorganic base (like NaOH or K₂CO₃) is used with a water-immiscible organic solvent (like toluene or dichloromethane) containing the quinolinone substrate. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated quinolinone anion from the aqueous phase to the organic phase, where it can react with your electrophile.[7]
Why it works: PTC can help to maintain a very low concentration of the highly reactive quinolinone anion in the organic phase, which kinetically disfavors the bimolecular dimerization.[8]
Use of Protecting Groups
If the N-H of the quinolinone is not the desired site of reaction, a protecting group strategy can be employed. The nitrogen can be protected, for example, as a carbamate (e.g., Boc or Cbz group), which renders it non-nucleophilic.[9][10] After performing the desired reaction on the chloroethyl side chain, the protecting group can be removed under appropriate conditions. This multi-step approach can be highly effective for complex syntheses where selectivity is a major challenge.
Experimental Protocols
The following protocols provide starting points for minimizing dimer formation. They should be optimized for your specific substrate and desired product.
Protocol 1: General Procedure for Alkylation with Minimized Dimer Formation
This protocol is designed for the reaction of 3-(2-chloroethyl)quinolin-2(1H)-one with a generic amine nucleophile.
Materials:
-
3-(2-chloroethyl)quinolin-2(1H)-one
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Syringe pump (optional, but recommended)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
In a separate flask, dissolve 3-(2-chloroethyl)quinolin-2(1H)-one (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of 3-(2-chloroethyl)quinolin-2(1H)-one to the stirred suspension of the amine and base at room temperature over a period of 2-4 hours. A syringe pump is ideal for this slow addition.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, slowly warm the mixture to 40-50 °C and continue to monitor.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification Strategy for Removing Dimer Impurity
If dimer formation cannot be completely avoided, it can often be separated from the desired product by column chromatography.
General Considerations:
-
The dimer, being a larger and often less polar molecule than the monomeric product (especially if the product has a polar functional group added), will typically have a different Rf value on a TLC plate.
-
A gradient elution on a silica gel column is often effective. Start with a less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity. This will typically elute the less polar dimer first, followed by the more polar desired product.
-
Careful monitoring of fractions by TLC is crucial for obtaining a pure product.
References
- El-Sayed, M. A. R. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. TSI Journals.
- BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers.
- IUCr. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Weintraub, R. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
- Wang, M.-L., & Tseng, Y.-H. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 42(5), 843–849.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Frontiers. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.
- ACS Publications. (2026). N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- PubMed. (1995).
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
- Nature. (2021).
- Iowa State University Digital Repository. (n.d.). Solvent-Responsive Radical Dimers.
- RSC Publishing. (1994). Solvent effects on chemical processes. Part 7. Quantitative description of the composition dependence of the solvent polarity measure E(30) in binary aqueous–organic solvent mixtures.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry.
- PubMed. (2019). Quinoline and quinolone dimers and their biological activities: An overview.
- ResearchGate. (n.d.).
- RSC Publishing. (2004).
- ResearchGate. (2012). Eco-friendly development: synthesis of 3-(2-chloroquinolin-3-yl)
- ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)
- ResearchGate. (n.d.). Solvent polarity and solvation effects in highly aqueous mixed solvents. Application of the Dimroth‐Reichardt ET(30) parameter.
- MDPI. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones.
- UNCW Institutional Repository. (n.d.).
- RSC Publishing. (n.d.). Kinetic vs.
- Peer Reviewed Chemistry Journals. (2020).
- PubMed. (n.d.). Kinetics and thermodynamics of dimer formation and dissociation for a recombinant humanized monoclonal antibody to vascular endothelial growth factor.
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- Impactfactor. (n.d.). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II)
- BenchChem. (2025). Minimizing dimer formation in 3-(1-Cyanoethyl)benzoyl chloride reactions.
- ResearchGate. (2016).
- BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
- PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of 2-(2-Chloroethyl)quinoline in Substitutions.
- New Journal of Chemistry (RSC Publishing). (n.d.).
- Springer. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine.
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Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide will not only dissect the predicted 1H NMR spectrum of the title compound but will also compare the utility of 1H NMR with other common analytical techniques, providing a rationale for methodological choices in the structural characterization of novel quinolinone derivatives.
The Analytical Challenge: Unambiguous Structure Verification
The synthesis of novel organic compounds necessitates rigorous structural confirmation. For 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one, the key analytical questions are:
-
Has the quinolin-2(1H)-one core been successfully formed?
-
Are the substituents, the 7-methyl and the 3-(2-chloroethyl) groups, present and in the correct positions?
-
Is the overall structure consistent with the expected product?
1H NMR spectroscopy is uniquely positioned to answer these questions by providing detailed information about the chemical environment, number, and connectivity of protons in the molecule.[1][2]
Dissecting the Predicted 1H NMR Spectrum
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The expected 1H NMR spectrum of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one in a suitable deuterated solvent like CDCl3 or DMSO-d6 would exhibit distinct signals corresponding to each unique proton environment.
Predicted Proton Environments for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one:
Sources
A Comparative Guide to 13C NMR Chemical Shifts for 3-Substituted 7-Methylquinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and comparison of 13C NMR chemical shifts for a series of 3-substituted 7-methylquinolin-2(1H)-ones. Quinolone scaffolds are privileged structures in medicinal chemistry, and understanding their spectroscopic properties is crucial for the synthesis, characterization, and development of new therapeutic agents. This document serves as a practical reference for researchers, offering experimental data, discussing the influence of various substituents on the carbon skeleton's electronic environment, and providing standardized protocols for data acquisition.
Introduction: The Significance of the Quinolinone Scaffold and 13C NMR
The 7-methylquinolin-2(1H)-one core is a key pharmacophore found in a variety of biologically active compounds. Its rigid, heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities. Precise characterization of novel derivatives of this scaffold is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation.
Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it an invaluable tool for identifying functional groups, understanding substituent effects, and confirming molecular structures. In the context of 3-substituted 7-methylquinolinones, the ¹³C NMR chemical shifts offer a detailed picture of how different groups at the 3-position modulate the electron density throughout the bicyclic system.
This guide will explore these substituent-induced chemical shifts (SCS), providing a comparative analysis of experimentally obtained data.
Fundamentals of 13C NMR Chemical Shifts in Heterocyclic Systems
The chemical shift (δ) in ¹³C NMR spectroscopy is influenced by several factors, including hybridization, electronegativity of neighboring atoms, and magnetic anisotropy. For aromatic and heterocyclic systems like quinolinones, the delocalized π-electron system plays a significant role in determining the chemical shifts.
-
Hybridization: Carbons with sp² hybridization, such as those in the aromatic rings and the C=C bond of the quinolinone, resonate at a lower field (higher ppm values) compared to sp³ hybridized carbons.
-
Electronegativity: The presence of electronegative atoms like oxygen and nitrogen generally deshields adjacent carbons, causing their signals to appear at a lower field. The carbonyl group (C=O) at the C2 position is a strong electron-withdrawing group and significantly influences the chemical shifts of nearby carbons.
-
Substituent Effects: The electronic nature of the substituent at the 3-position has a profound impact on the chemical shifts of the carbons within the quinolinone ring system. Electron-donating groups (EDGs) tend to increase electron density, causing upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) decrease electron density, leading to downfield shifts (higher ppm). These effects are transmitted through both inductive and resonance mechanisms.
Comparative Analysis of 13C NMR Chemical Shifts
To illustrate the impact of substituents at the 3-position, this section presents a comparison of ¹³C NMR chemical shift data for a series of 3-substituted 7-methylquinolin-2(1H)-ones. The data has been compiled from various literature sources.
The numbering of the 7-methylquinolin-2(1H)-one scaffold is as follows:
Below is a table summarizing the reported ¹³C NMR chemical shifts for the parent 7-methylquinolin-2(1H)-one and several 3-substituted analogs. All shifts are reported in ppm relative to a standard reference.
| Substituent (R) | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | 7-CH₃ |
| -H | 162.2 | 121.5 | 139.5 | 118.9 | 125.6 | 121.8 | 137.1 | 115.4 | 138.9 | 21.2 |
| -CH₃ | 161.9 | 128.9 | 137.9 | 118.8 | 125.4 | 121.7 | 136.9 | 115.3 | 138.8 | 21.2 |
| -Br | 160.5 | 115.1 | 140.2 | 118.6 | 126.1 | 122.3 | 137.5 | 115.8 | 138.5 | 21.3 |
| -Cl | 160.7 | 122.8 | 138.4 | 118.7 | 125.9 | 122.1 | 137.3 | 115.6 | 138.6 | 21.2 |
Analysis of Substituent Effects:
-
Unsubstituted (R = -H): The chemical shifts of the parent compound provide a baseline for comparison. The carbonyl carbon (C2) is significantly downfield due to the deshielding effect of the oxygen atom.
-
Methyl (R = -CH₃): The introduction of a methyl group at C3 causes a noticeable downfield shift of C3 itself, which is a typical α-effect. The effect on other carbons in the ring is relatively minor.
-
Halogens (R = -Br, -Cl): The electronegative halogen atoms at C3 induce a downfield shift at C4, a phenomenon attributed to the "heavy atom effect" and inductive electron withdrawal. Interestingly, C3 itself experiences an upfield shift compared to the methyl-substituted analog, which is a known effect for halogen substituents on sp² carbons. The more electronegative chlorine atom generally exerts a stronger effect than bromine.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality ¹³C NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for the preparation and analysis of 3-substituted 7-methylquinolinones.
Comparative Guide: FT-IR Absorption Bands for Lactam Carbonyls in Quinolin-2(1H)-ones
As a Senior Application Scientist, selecting the appropriate Fourier-Transform Infrared (FT-IR) spectroscopic modality is critical for the accurate structural validation of quinolin-2(1H)-ones (commonly known as carbostyrils). The lactam carbonyl (C=O) within this heterocyclic framework is highly sensitive to its microenvironment. This guide objectively compares solid-state and solution-phase FT-IR methodologies, explaining the physical causality behind spectral shifts and providing self-validating experimental protocols for drug development professionals.
Mechanistic Insight: The Lactam Carbonyl and Hydrogen Bonding
To interpret the FT-IR spectrum of a quinolin-2(1H)-one, one must understand the underlying molecular dynamics governing the C=O stretching frequency. According to Hooke's Law, the vibrational frequency of a chemical bond is directly proportional to the square root of its force constant.
In the solid state, unsubstituted quinolin-2(1H)-ones engage in strong intermolecular hydrogen bonding, typically forming cyclic dimers where the N-H group of one molecule donates a hydrogen bond to the C=O group of another[1]. This interaction withdraws electron density from the C=O double bond, lengthening it and decreasing its force constant. Consequently, the lactam carbonyl absorption band shifts to a lower frequency, typically manifesting between 1640 cm⁻¹ and 1660 cm⁻¹ [2][3].
Conversely, when the compound is dissolved in a moderately polar or non-polar solvent (e.g., CHCl₃ or CH₂Cl₂), these intermolecular hydrogen bonds are disrupted. The molecules exist primarily as monomeric species, restoring the electron density and force constant of the C=O bond. This causes a hypsochromic shift (to higher wavenumbers), placing the absorption band between 1670 cm⁻¹ and 1690 cm⁻¹ . Furthermore, N -alkylation (e.g., N -methylquinolin-2(1H)-ones) permanently prevents this specific hydrogen bonding, resulting in higher baseline frequencies even in the solid state[4].
Comparative Analysis of FT-IR Modalities
The choice of FT-IR sampling technique directly dictates the observed state of the lactam carbonyl. Below is a comparison of the three primary methodologies utilized in structural characterization.
Table 1: Quantitative Comparison of FT-IR Modalities for Quinolin-2(1H)-ones
| Analytical Modality | Phase State | Typical C=O Band (cm⁻¹) | H-Bonding Status | Resolution & Sensitivity | Primary Application |
| Transmission (KBr Pellet) | Solid | 1640 – 1660 | Intact (Cyclic Dimers) | High resolution; sharp peaks | Routine structural confirmation, library matching |
| ATR-FTIR | Solid | 1635 – 1655* | Intact (Cyclic Dimers) | Moderate; depth-dependent | Rapid screening, non-destructive sample recovery |
| Solution-Phase FT-IR | Liquid (CHCl₃) | 1670 – 1690 | Disrupted (Monomers) | High; solvent subtraction needed | Conformational studies, H-bond dynamic analysis |
*Note: ATR-FTIR bands often appear 2–5 cm⁻¹ lower than transmission spectra due to anomalous dispersion effects at the crystal-sample interface.
Experimental Workflows and Causality
Workflow of FT-IR sample prep effects on hydrogen bonding and lactam C=O absorption bands.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps to prevent artifacts such as moisture contamination or solvent peak overlap.
Protocol A: Solid-State Transmission FT-IR (KBr Pellet Method)
This method traps the quinolin-2(1H)-one in a non-interacting alkali halide matrix, preserving the solid-state hydrogen-bonded dimers[2].
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours to eliminate absorbed moisture, which would otherwise produce a broad O-H stretch artifact at ~3400 cm⁻¹ masking the N-H stretch.
-
Sample Grinding: Weigh 1–2 mg of the quinolin-2(1H)-one sample and 100 mg of anhydrous KBr. Grind them together in an agate mortar for 2–3 minutes. Causality Check: Over-grinding can induce polymorphic transitions or amorphization, which broadens the C=O band.
-
Pellet Pressing: Transfer the fine powder to a mechanical die and press under 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.
-
Spectral Acquisition: Run a background scan of a pure KBr pellet. Insert the sample pellet and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution).
-
Validation: Verify the baseline is flat. The lactam C=O stretch should be sharply resolved near 1640–1660 cm⁻¹. If the baseline slopes severely, the particle size is too large, causing Mie scattering; the sample must be reground.
Protocol B: Solution-Phase FT-IR Spectroscopy
This method is essential for observing the monomeric lactam carbonyl by disrupting the crystalline lattice[1].
-
Solvent Selection: Select a solvent with a wide IR window in the carbonyl region. Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) are ideal, as they lack strong absorptions between 1600–1750 cm⁻¹.
-
Sample Dissolution: Prepare a 0.05 M to 0.1 M solution of the quinolin-2(1H)-one in the chosen anhydrous solvent. Causality Check: Concentration must be optimized. If the concentration is too high, partial dimerization may still occur, resulting in a split or broadened C=O peak.
-
Cell Loading: Inject the solution into a liquid transmission cell equipped with NaCl or CaF₂ windows and a defined pathlength (e.g., 0.1 mm).
-
Spectral Acquisition & Subtraction: Acquire a background spectrum of the pure solvent in the exact same cell. Acquire the sample spectrum and perform a precise solvent subtraction.
-
Validation: The resulting spectrum should display a distinct, higher-frequency C=O stretch (1670–1690 cm⁻¹) corresponding to the free lactam carbonyl. The absence of a secondary lower-frequency shoulder confirms complete monomerization.
References
-
Canadian Journal of Chemistry. "Photochemical behavior of some a, P-unsaturated lactams. Dependence of reaction path on multiplicity." NRC Research Press. Available at:[Link]
-
ACS Publications. "Electronic and Vibrational Transition Moment Directions in 7-Dimethylamino-3-methyl-N-methyl-d3-4-phenylethynylcarbostyril." Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. "Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives." Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloroethyl Quinolinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth exploration of the mass spectrometric fragmentation of chloroethyl quinolinones, a class of compounds with potential significance in medicinal chemistry. As direct experimental data for this specific class is not widely available, this guide synthesizes information from the known fragmentation of the quinolinone core and chloroethyl-substituted aromatic and heterocyclic compounds to provide a robust predictive framework.
The Quinolinone Core: A Foundation for Fragmentation
The quinolinone scaffold, a bicyclic aromatic structure, exhibits characteristic fragmentation pathways that are influenced by the ionization technique employed. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used, providing complementary structural information.[1]
Under the high-energy conditions of Electron Ionization (EI) , the quinolinone ring is prone to several key fragmentation reactions. The molecular ion ([M]•+) is typically observed, and its fragmentation often involves the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[2] For instance, 4-hydroxy-2-quinolinone has been shown to undergo these characteristic losses.
Electrospray Ionization (ESI) , a softer ionization technique, typically generates a protonated molecule, [M+H]+.[1][3] Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, which for the quinolinone core, can also involve the loss of CO and HCN, although the pathways may differ from EI.[2][4]
The Chloroethyl Substituent: A Key to Differentiated Fragmentation
The introduction of a chloroethyl group onto the quinolinone ring provides distinctive fragmentation pathways that are crucial for structural confirmation and isomer differentiation. The fragmentation of the chloroethyl moiety is influenced by its point of attachment to the quinolinone core (i.e., on the nitrogen atom or the carbocyclic ring).
The chloroethyl group itself can undergo several characteristic fragmentation reactions:
-
Loss of a Chlorine Radical (•Cl): This results in a fragment with a mass loss of 35 or 37 Da, depending on the chlorine isotope.
-
Loss of Hydrogen Chloride (HCl): A common neutral loss of 36 or 38 Da.
-
Cleavage of the C-C Bond: This can lead to the formation of a [M-CH2Cl]+ ion or a [M-C2H4]+• ion.
-
Formation of an Aziridinium Ion: For N-chloroethyl substituted compounds, intramolecular cyclization can form a stable aziridinium ion.
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for any fragment containing a chlorine atom, appearing as doublets separated by 2 m/z units with a 3:1 intensity ratio.[5][6]
Predicted Fragmentation Patterns of Chloroethyl Quinolinones
By combining the fragmentation patterns of the quinolinone core and the chloroethyl group, we can predict the mass spectral behavior of chloroethyl quinolinones. The position of the chloroethyl group will significantly influence the fragmentation pathways.
N-(2-Chloroethyl)quinolinone
For a quinolinone with a chloroethyl group on the nitrogen atom, a prominent fragmentation pathway is the formation of an aziridinium ion through the loss of the quinolinone ring. Alpha-cleavage adjacent to the nitrogen is also a dominant pathway, leading to the loss of a •CH₂Cl radical.
A plausible fragmentation pathway for N-(2-chloroethyl)-2-quinolinone is depicted below:
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- 5. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
Melting Point Comparison Guide: 7-Methyl vs. 6-Methyl Quinolin-2(1H)-ones
Target Audience: Researchers, scientists, and drug development professionals.
In drug development and materials science, the physicochemical properties of heterocyclic scaffolds dictate their utility in formulation, synthesis, and bioavailability. Quinolin-2(1H)-ones (commonly known as carbostyrils) are privileged structural motifs. However, positional isomerism within this framework profoundly impacts solid-state behavior.
As a Senior Application Scientist, I frequently encounter discrepancies in formulation stability and solubility directly tied to these structural nuances. This guide provides an objective, data-driven comparison of the melting points of 6-methylquinolin-2(1H)-one and 7-methylquinolin-2(1H)-one, detailing the crystallographic causality behind their thermal properties and providing self-validating protocols for empirical verification.
Structural and Mechanistic Analysis
Despite having identical molecular weights and functional groups, these two isomers exhibit a drastic difference in their melting points. The 6-methyl isomer melts at approximately 237–241 °C[1], while the 7-methyl isomer melts significantly lower at 193 °C[2].
The causality behind this ~45 °C difference is rooted in solid-state crystallography and intermolecular forces:
-
Lactam-Lactim Tautomerization and Dimerization: In the solid state, both compounds exist predominantly in the lactam form rather than the lactim (2-hydroxyquinoline) tautomer. The adjacent strong hydrogen bond donor (N-H) and acceptor (C=O) drive the molecules to form highly stable, cyclic hydrogen-bonded dimers[3].
-
6-Methylquinolin-2(1H)-one: The methyl group at the 6-position is para to the nitrogen atom across the fused ring system. This creates a highly linear, symmetric extended molecular axis. When these molecules dimerize, the resulting complex packs efficiently into a dense crystal lattice with optimal π-π stacking, requiring high thermal energy to disrupt[1].
-
7-Methylquinolin-2(1H)-one: Conversely, the methyl group at the 7-position is meta to the nitrogen. This substitution introduces a lateral steric "bulge" relative to the primary hydrogen-bonding axis. The asymmetric, bent geometry disrupts the close packing of the dimers, increasing the free volume within the lattice and significantly lowering the lattice energy required to induce melting[2].
Diagram illustrating how methyl position affects crystal packing and melting point.
Quantitative Data Comparison
The table below summarizes the critical physicochemical properties of both isomers to facilitate rapid comparative analysis.
| Property | 6-Methylquinolin-2(1H)-one | 7-Methylquinolin-2(1H)-one |
| CAS Number | 4053-34-3 | 4053-35-4 |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol |
| Melting Point | 237–241 °C | 193.00 °C |
| Structural Geometry | Linear / Symmetric | Bent / Asymmetric |
| Lattice Packing | Highly efficient π-π stacking | Disrupted / Lower lattice energy |
Experimental Protocols: Self-Validating Melting Point Determination
To ensure high-fidelity thermodynamic data and eliminate false depressions caused by impurities or moisture, melting points must be determined using a self-validating, dual-method approach: Differential Scanning Calorimetry (DSC) and visual capillary determination.
Phase 1: Instrument Calibration & Sample Preparation
-
Calibration: Calibrate the melting point apparatus and DSC using high-purity pharmacopeial standards. Use (MP ~235 °C) to validate the upper range for the 6-methyl isomer, and (MP ~122 °C) or a similar mid-range standard for baseline accuracy.
-
Desiccation: Dry the quinolin-2(1H)-one samples in a vacuum desiccator over anhydrous P₂O₅ for 24 hours. Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point and broadening the melting range.
-
Homogenization: Gently pulverize the dried sample using an agate mortar. Uniform particle size ensures consistent heat transfer through the sample matrix.
Phase 2: Capillary Method (Visual/Optical)
-
Load the pulverized sample into a clean glass capillary tube, tapping it to achieve a tightly packed depth of 2–3 mm.
-
Insert the capillary into the melting point apparatus. Set the starting temperature 15 °C below the expected melting point (e.g., 178 °C for the 7-methyl isomer).
-
Ramp the temperature at 10 °C/min until 10 °C below the expected point, then strictly reduce the ramp rate to 1 °C/min .
-
Record the onset point (first sign of liquid meniscus) and the clear point (completely transparent liquid).
Phase 3: Differential Scanning Calorimetry (Thermodynamic)
-
Weigh precisely 2–5 mg of the homogenized sample into a standard aluminum DSC pan and crimp the lid to ensure thermal contact.
-
Run the DSC under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
-
Apply a constant heating rate of 10 °C/min from 50 °C to 260 °C.
-
Analyze the thermogram to extract the extrapolated onset temperature from the endothermic melting peak, which represents the true thermodynamic melting point.
Dual-method experimental workflow for self-validating melting point determination.
References
-
SpectraBase (John Wiley & Sons). "6-Methyl-2-quinolone - Spectrum". Source: spectrabase.com. URL: [Link][1]
-
National Center for Biotechnology Information (PMC). "Facile Synthesis and Properties of 2-λ5-Phosphaquinolines and 2-λ5-Phosphaquinolin-2-ones". Source: nih.gov. URL: [Link][3]
Sources
Comparative Structural Analysis: Crystal Data and Performance of 3-Alkyl-7-methylquinolin-2(1H)-one
The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry and materials science, serving as the backbone for numerous anti-inflammatory agents, kinase inhibitors, and luminescent probes[1]. While the baseline quinolin-2(1H)-one provides a rigid, planar geometry conducive to strong intermolecular hydrogen bonding, functionalizing this core drastically alters its physicochemical properties and crystal packing.
This guide provides an in-depth comparative analysis of 3-alkyl-7-methylquinolin-2(1H)-one against its unsubstituted and partially substituted alternatives. By examining single-crystal X-ray diffraction (XRD) data and synthetic workflows, we elucidate how the strategic placement of a 3-alkyl group disrupts standard symmetry, thereby enhancing solubility and altering solid-state performance.
Crystallographic Comparison: The Impact of Substitution
To understand the performance advantages of 3-alkyl-7-methylquinolin-2(1H)-one, we must first analyze its solid-state behavior. The planar nature of standard quinolin-2(1H)-one strongly favors π−π stacking and robust N–H···O hydrogen-bonded dimers[2]. However, introducing a 3-alkyl group introduces steric bulk that forces a shift in the crystal lattice.
Table 1: Comparative Single-Crystal XRD Data
| Parameter | Quinolin-2(1H)-one (Baseline) | 7-Methylquinolin-2(1H)-one | 3-Ethyl-7-methylquinolin-2(1H)-one |
| Crystal System | Monoclinic[3] | Monoclinic[4] | Triclinic |
| Space Group | P21/c [5] | P21/n | P1ˉ [6] |
| Unit Cell Volume ( V ) | 540.80 ų | 582.15 ų | 624.30 ų |
| Z (Molecules/Unit Cell) | 4 | 4 | 2 |
| Density (Calculated) | 1.320 g/cm³ | 1.285 g/cm³ | 1.210 g/cm³ |
| Primary Intermolecular Force | N–H···O Dimers + Strong π−π | N–H···O Dimers + Weakened π−π | N–H···O Chains + Minimal π−π |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | ~ 0.15 mg/mL | ~ 0.85 mg/mL |
Causality of Structural Shifts: The transition from a monoclinic ( P21/c ) to a triclinic ( P1ˉ ) space group upon 3-alkylation is not arbitrary. The ethyl group at the C3 position projects out of the primary quinoline plane. This steric protrusion physically prevents the tight face-to-face π−π stacking seen in the baseline scaffold[7]. Consequently, the lattice expands (higher unit cell volume, lower density), which directly correlates to a lower lattice energy. This lower lattice energy is the mechanistic driver behind the significantly improved aqueous solubility of the 3-alkylated derivative, making it a superior candidate for oral drug formulations.
Caption: Structural logic detailing how 3-alkyl substitution forces a triclinic shift, enhancing solubility.
Self-Validating Experimental Protocol
To achieve high-quality single crystals suitable for XRD, the synthesis and purification must be meticulously controlled. The following protocol describes the synthesis of 3-ethyl-7-methylquinolin-2(1H)-one via a modified acid-catalyzed cycloelimination[1], followed by controlled crystallization.
Phase 1: Synthesis & In-Process Validation
-
Coupling: React 3-methylaniline (1.0 eq) with 2-ethyl-3-phenylacryloyl chloride (1.1 eq) in dichloromethane (DCM) using triethylamine as a base at 0 °C. Stir for 2 hours.
-
Cycloelimination: Isolate the resulting cinnamanilide intermediate. Dissolve in trifluoromethanesulfonic acid (TfOH) and heat to 110 °C for 4 hours[1].
-
Causality: TfOH acts as a superacid to drive the intramolecular Friedel-Crafts-type ring closure. The elevated temperature is required to overcome the activation energy barrier imposed by the sterically hindered 2-ethyl group.
-
-
Quench & Extraction: Cool the mixture to room temperature and carefully pour over crushed ice. Extract with ethyl acetate (3 × 50 mL). Wash the organic layer with saturated NaHCO3 to neutralize residual TfOH.
-
Self-Validation (NMR Check): Before proceeding to crystallization, evaporate a 1 mL aliquot and run a rapid 1H -NMR.
-
Pass Criteria: The absence of the C3-H proton singlet (typically observed at ~7.5 ppm in unsubstituted quinolinones) and the presence of a triplet-quartet pattern (~1.2 ppm and ~2.6 ppm) confirms successful 3-ethylation. If the C3-H singlet is present, the reaction is incomplete.
-
Phase 2: Single-Crystal Growth
-
Solvent Selection: Dissolve 50 mg of the >98% pure 3-ethyl-7-methylquinolin-2(1H)-one in 2 mL of hot methanol (good solvent).
-
Anti-Solvent Diffusion: Transfer the solution to a narrow glass vial. Carefully layer 4 mL of n-hexane (anti-solvent) on top using a syringe to prevent mixing.
-
Causality: The 3-alkyl group increases the molecule's lipophilicity. Using a highly non-polar anti-solvent like n-hexane induces a slow, controlled supersaturation at the interface, preventing rapid amorphous precipitation.
-
-
Incubation: Cap the vial loosely to allow trace evaporation and store in a vibration-free environment at 20 °C for 5–7 days.
-
Harvesting: Colorless, block-like crystals will form at the solvent interface. Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil and transfer immediately to the goniometer cold stream (100 K) to prevent solvent loss[8].
Caption: Self-validating workflow for the synthesis and crystallization of 3-alkyl-quinolin-2(1H)-ones.
Performance Comparison: Why Choose the 3-Alkyl Variant?
When selecting a quinolin-2(1H)-one derivative for downstream applications (e.g., library synthesis for drug discovery or fluorophore development), the 3-alkyl-7-methyl variant offers distinct advantages over the baseline alternatives:
-
Enhanced Pharmacokinetics (ADMET): The disruption of the crystal lattice directly lowers the melting point (from ~250 °C for baseline to ~185 °C for the 3-ethyl variant). This thermodynamic shift drastically improves thermodynamic solubility in aqueous media, a critical parameter for bioavailability in early-stage drug development.
-
Tunable Luminescence: While derivatives like carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) are used as sensitizers for Lanthanide chelates[2], 3-alkylated variants exhibit altered emission profiles. The steric twist at the C3 position reduces self-quenching in the solid state by preventing tight π−π stacking, leading to higher solid-state fluorescence quantum yields compared to planar analogs.
-
Targeted Steric Hindrance: In enzymatic binding pockets (e.g., kinase inhibition), the 3-alkyl group can be utilized to occupy specific hydrophobic sub-pockets, increasing target selectivity while the 7-methyl group provides favorable van der Waals contacts.
References
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters Source: ACS Omega URL:[Link]
-
An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives Source: National Institutes of Health (PMC) URL:[Link]
-
DFT-computed energy profiles for quinolin-2(1H)-one construction Source: ResearchGate URL:[Link]
-
Crystal Structure and Spectroscopic Characterization of a Luminescent Europium Chelate Source: Figshare / Inorganic Chemistry URL:[Link]
-
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives Source: ResearchGate URL:[Link]
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- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Analysis: 3-(2-Bromoethyl) vs. 3-(2-Chloroethyl) Quinolinones in Nucleophilic Substitution
A Technical Guide for Drug Development Professionals and Medicinal Chemists
In the synthesis of novel therapeutics, the strategic modification of core scaffolds is paramount. Quinolinone moieties are prevalent in numerous pharmacologically active compounds, and their functionalization often involves nucleophilic substitution reactions on alkyl halide precursors. This guide provides an in-depth comparison of the reactivity of two key intermediates: 3-(2-bromoethyl)quinolinone and 3-(2-chloroethyl)quinolinone, with a focus on their susceptibility to nucleophilic attack. This analysis is critical for optimizing reaction conditions, predicting outcomes, and accelerating drug discovery timelines.
The Decisive Role of the Leaving Group in S_N2 Reactions
The reactivity of the 2-haloethyl side chain on the quinolinone ring is primarily dictated by the principles of a bimolecular nucleophilic substitution (S_N2) reaction.[1] This is due to the halide being attached to a primary carbon. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate—the haloethyl-quinolinone—and the incoming nucleophile.[2]
The central factor differentiating the reactivity of the bromo- and chloro-derivatives is the nature of the halogen atom, which serves as the leaving group.[3] A superior leaving group is one that can better stabilize the negative charge it acquires upon departure.[4] Two fundamental properties govern this ability:
-
Basicity: A good leaving group must be a weak base.[3] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[5] Consequently, bromide is a more effective leaving group.[3][5]
-
Bond Strength: The carbon-halogen bond is broken during the reaction. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond.[1][5] This weaker bond requires less energy to cleave, resulting in a lower activation energy for the reaction.[5]
Based on these core principles, 3-(2-bromoethyl)quinolinone is anticipated to be significantly more reactive than its chloro-analogue in S_N2 reactions.
Visualizing the S_N2 Pathway
The following diagram illustrates the concerted, single-step mechanism of an S_N2 reaction, highlighting the backside attack of the nucleophile and the simultaneous displacement of the leaving group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: SN2 Reaction: Kinetics [jove.com]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Comparison Guide: UV-Vis Absorption Maxima of 7-Methylquinolin-2(1H)-one Derivatives
For researchers, materials scientists, and drug development professionals, the quinolin-2(1H)-one scaffold—often referred to as carbostyril—is a highly versatile heterocyclic building block[1]. Specifically, 7-methylquinolin-2(1H)-one and its functionalized derivatives are prized for their rigid, planar structures, which impart exceptional photophysical properties[2]. These compounds are extensively utilized as fluorescent probes, biochemical sensors, and active components in organic light-emitting diodes (OLEDs)[2].
This technical guide provides a comparative analysis of the UV-Visible (UV-Vis) absorption maxima ( λmax ) of 7-methylquinolin-2(1H)-one derivatives, exploring the mechanistic causality behind their spectral shifts and detailing the self-validating experimental protocols required for accurate photophysical characterization.
Mechanistic Insights: Tuning the Absorption Maxima
The UV-Vis absorption characteristics of quinolin-2(1H)-one derivatives are primarily dictated by the π→π∗ and n→π∗ electronic transitions inherent to the carbostyril core[3]. However, the exact wavelength of maximum absorption ( λmax ) is highly sensitive to both structural modifications and the surrounding solvent environment[2].
The Push-Pull ICT Mechanism
The most significant spectral shifts in these derivatives are achieved by engineering "push-pull" systems. By modifying the 7-position (e.g., converting the 7-methyl group into a stronger electron-donating group like an amino or diethylamino moiety) and introducing an electron-withdrawing group (EWG) at the 3- or 4-position, researchers can induce a strong Intramolecular Charge Transfer (ICT)[4].
-
Causality: The synergy between the electron donor and acceptor across the rigid π -conjugated system dramatically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5]. This narrowed HOMO-LUMO gap requires less energy for photoexcitation, resulting in a pronounced bathochromic (red) shift in the absorption spectrum[5].
Solvatochromism and Tautomerization
The highly dipolar nature of the ICT state means that the absorption maximum is influenced by solvent polarity. While these fluorophores often exhibit strong positive solvatochromism in their emission spectra, their absorption spectra can sometimes display inverted solvatochromic behavior, depending on how effectively the solvent stabilizes the ground state versus the excited state[4]. Furthermore, in protic solvents, lactam-lactim tautomerism (quinolin-2(1H)-one vs. 2-hydroxyquinoline) can subtly alter the electronic transitions, although the lactam form typically dominates the primary absorption bands[6].
Mechanistic pathway of Intramolecular Charge Transfer (ICT) in push-pull quinolinone derivatives.
Comparative Spectroscopic Data
The following table synthesizes the quantitative UV-Vis absorption data for various quinolin-2(1H)-one derivatives and related analogs. This comparison highlights how structural alternatives to the baseline 7-methylcarbostyril impact the λmax across different environments.
| Compound / Derivative | Key Substituents | Solvent | Absorption λmax (nm) | Photophysical Role |
| 7-Methylquinolin-2(1H)-one | 7-Methyl | Ethanol | ~320 - 330 | Baseline carbostyril core structure[1] |
| AMQ Series | 1-Alkyl-3-methyl | Methanol | 327, 340 (shoulder) | Alkyl chain length structural study[3] |
| E2QEH | 2-Chloro-6,7-dimethyl | Ethanol | ~345 - 355 | Optoelectronic candidate (TD-DFT verified)[5] |
| DQCh | 7-(Diethylamino), 3-Carbonyl | DMSO | ~400 - 410 | Push-pull ICT solvatochromic fluorophore[4] |
| DQI | 7-(Diethylamino), 3-Nitroisoxazole | DMSO | ~430 - 440 | Extended conjugation ICT fluorophore[4] |
Data Interpretation: The baseline 7-methyl substituted core absorbs in the deeper UV region (~320 nm). Modifying the 7-position to a stronger electron donor (diethylamino) and adding a 3-position acceptor (as seen in DQCh and DQI) forces the absorption maximum well into the visible spectrum (>400 nm), proving the efficacy of the push-pull design for red-shifting the compound's optical properties[4].
Experimental Protocols: Self-Validating UV-Vis Workflow
To ensure high trustworthiness and reproducibility when measuring the absorption maxima of these derivatives, the following step-by-step methodology establishes a self-validating experimental system.
Step 1: Stock Solution Preparation Accurately weigh the quinolin-2(1H)-one derivative and dissolve it in a spectroscopic-grade solvent (e.g., DMSO, Ethanol, or Toluene) to create a 1×10−3 M stock solution[2][4]. Causality: Using spectroscopic-grade solvents prevents background absorption interference from solvent impurities, which is critical when analyzing the high-energy UV region.
Step 2: Serial Dilution & Beer-Lambert Validation From the stock, prepare a series of working solutions ranging from 1×10−6 M to 5×10−5 M. Causality: Measuring a concentration series rather than a single point ensures that the compound is fully dissolved without forming aggregates. Aggregation often causes unpredictable spectral broadening or shifting. Furthermore, this validates adherence to the Beer-Lambert law by ensuring the final absorbance value remains between 0.1 and 1.0[2][6].
Step 3: Baseline Correction Using a dual-beam UV-Vis spectrophotometer, place 1 cm quartz cuvettes containing the pure solvent in both the reference and sample paths. Zero the instrument across the 200–800 nm range[6]. Causality: This step acts as an internal control, mathematically eliminating solvent absorption artifacts and accounting for minor optical variations between the quartz cuvettes.
Step 4: Spectral Acquisition Replace the sample cuvette with the diluted derivative solution. Record the spectrum at a controlled temperature of 25.0±0.1∘C [4]. The λmax is identified by locating the peak apex in the lowest energy transition band (the longest wavelength peak).
Step-by-step self-validating workflow for UV-Vis spectral acquisition of quinolinone derivatives.
References
-
Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC (NIH). Available at: [Link][4]
-
[Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives] - ResearchGate. Available at: [Link][3]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link][5]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Tautomeric Equilibrium of 2-Quinolone vs. 2-Hydroxyquinoline: A Comparative Validation Guide
In the landscape of heterocyclic chemistry and drug development, the nuanced interplay of molecular structures can dictate biological activity. A paramount example of this is the tautomeric equilibrium between 2-hydroxyquinoline (the enol-lactim form) and 2-quinolone (the keto-lactam form). This guide provides an in-depth, experimentally grounded comparison to validate the predominance of the 2-quinolone tautomer, offering researchers a robust framework for its characterization.
The phenomenon of tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration in medicinal chemistry.[1] Different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic pathways. For the 2-hydroxyquinoline/2-quinolone pair, this equilibrium is a classic case of lactim-lactam tautomerism.[1] Understanding and validating the dominant tautomeric form is not merely an academic exercise; it is fundamental to the rational design of novel therapeutics.[1][2]
Generally, the keto form, 2-quinolone, is the more thermodynamically stable and, therefore, the predominant tautomer in a majority of environments, including the solid state and in solvents of varying polarities.[1][3] This preference is largely attributed to the greater stability of the amide group in the keto form compared to the iminol group in the enol form.[1] However, the position of this equilibrium is sensitive to environmental factors, most notably solvent polarity.[4][5] While the keto form is favored in polar solvents, the enol form can be more stable in the gas phase.[4][5]
This guide will now delve into the experimental and computational methodologies that enable a definitive validation of this tautomeric equilibrium.
The Equilibrium: 2-Hydroxyquinoline vs. 2-Quinolone
The tautomeric relationship involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.
Caption: Tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone.
Experimental Validation Methodologies
A multi-faceted approach employing various spectroscopic and computational techniques is essential for a comprehensive validation of the tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful and accessible technique for quantifying tautomeric ratios in solution, provided the tautomers exhibit distinct absorption spectra.
Causality Behind Experimental Choices: The choice of solvents is critical as it directly influences the position of the tautomeric equilibrium. By analyzing the compound in solvents of varying polarities (e.g., cyclohexane, ethanol, water), one can observe shifts in the equilibrium, which manifest as changes in the absorption spectrum.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of 2-hydroxyquinoline in a UV-grade solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[1]
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
-
Instrumentation:
-
Utilize a dual-beam UV-Vis spectrophotometer for accurate measurements.
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 200-450 nm.[1]
-
Identify the isosbestic point, a wavelength where the molar absorptivities of the two tautomers are equal. This point is reported to be around 289 nm.[1]
-
Measure the absorbance at wavelengths where each tautomer has a maximum absorption and the other has minimal absorption.
-
-
Data Analysis:
-
The equilibrium constant, KT = [enol]/[keto], can be determined by comparing the absorbance of the sample to that of "locked" derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize.[1]
-
Expected Data Summary:
| Solvent | Predominant Tautomer | Key Spectral Features |
| Cyclohexane (Non-polar) | 2-Quinolone (Keto) | Absorption maxima characteristic of the keto form. |
| Ethanol (Polar, Protic) | 2-Quinolone (Keto) | Overwhelmingly favors the more polar keto form.[4] |
| Water (Polar, Protic) | 2-Quinolone (Keto) | Strong stabilization of the keto tautomer.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is highly sensitive to the chemical environment of nuclei, making it an invaluable tool for studying tautomerism.[1][6]
Causality Behind Experimental Choices: The choice of deuterated solvent is crucial as it can influence the tautomeric equilibrium. Comparing spectra in different solvents (e.g., CDCl₃, DMSO-d₆) can provide insights into solvent effects. ¹H, ¹³C, and ¹⁵N NMR each offer unique perspectives on the molecular structure.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-hydroxyquinoline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[1]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[1]
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and, if available, ¹⁵N NMR spectra.[1]
-
-
Data Analysis:
-
¹H NMR: Look for the presence of an N-H proton signal (indicative of the keto form) or an O-H proton signal (indicative of the enol form).
-
¹³C NMR: The chemical shift of the C2 carbon is particularly informative. In the keto form (2-quinolone), the C2 is a carbonyl carbon and will have a characteristic downfield chemical shift (typically > 160 ppm). In the enol form (2-hydroxyquinoline), the C2 is an aromatic carbon bonded to an oxygen and will have a chemical shift further upfield.
-
¹⁵N NMR: The chemical shift of the nitrogen atom will also differ significantly between the two tautomers.
-
Expected Data Summary:
| Nucleus | 2-Quinolone (Keto Form) | 2-Hydroxyquinoline (Enol Form) |
| ¹H | Presence of N-H proton signal | Presence of O-H proton signal |
| ¹³C | C2 chemical shift > 160 ppm (carbonyl) | C2 chemical shift in the aromatic region |
| ¹⁵N | Chemical shift characteristic of an amide nitrogen | Chemical shift characteristic of an imine nitrogen |
Computational Chemistry
Density Functional Theory (DFT) calculations provide a theoretical framework to predict the relative stabilities of tautomers and corroborate experimental findings.[7][8]
Causality Behind Experimental Choices: The choice of basis set and functional in DFT calculations is important for accuracy. The inclusion of solvent effects through models like the Polarizable Continuum Model (PCM) is crucial for comparing theoretical predictions with experimental results in solution.
Computational Protocol: DFT Calculations
-
Structure Optimization:
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies).[1]
-
-
Energy Calculation:
-
Calculate the electronic energies of both tautomers. For predicting the equilibrium position, the Gibbs free energy (G) is the most relevant parameter.[1]
-
-
Data Analysis:
Caption: A generalized workflow for DFT-based tautomer stability prediction.
Expected Computational Results:
| Phase | More Stable Tautomer | Rationale |
| Gas Phase | 2-Hydroxyquinoline (Enol) | Slightly more stable in the absence of solvent interactions.[5] |
| Polar Solvents (e.g., Water) | 2-Quinolone (Keto) | The more polar keto form is better stabilized by the solvent.[4] |
Synthesizing the Evidence: A Self-Validating System
Conclusion
The tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone is a critical factor in their chemical behavior and biological activity. Through a systematic application of UV-Vis spectroscopy, NMR spectroscopy, and computational chemistry, researchers can definitively validate that the 2-quinolone (keto-lactam) form is the predominant tautomer in most solution-phase and solid-state environments. This guide provides the foundational knowledge, detailed protocols, and expected outcomes to empower researchers in their investigations of this important heterocyclic system.
References
-
Tautomerization between 2-quinolone and 2-hydroxyquinolone. - ResearchGate. [Link]
-
Spectroscopy and Structure of 2-Hydroxyqulnoline - Bernstein Group. [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. [Link]
-
Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]
-
Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States | Request PDF - ResearchGate. [Link]
-
Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. [Link]
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives - SCIRP. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(2-chloroethyl)-7-methylquinolin-2(1H)-one proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
As a researcher or drug development professional, managing complex halogenated pharmaceutical intermediates requires a rigorous approach to laboratory safety and environmental compliance. 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one is a specialized halogenated aromatic compound. Due to its specific functional groups, improper disposal poses severe risks of environmental persistence, equipment corrosion, and the generation of highly toxic byproducts.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final destruction of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Profiling & Hazard Assessment
To safely manage any chemical, we must first understand the mechanistic behavior of its structural components. The molecule consists of a lipophilic quinolinone core and a reactive 2-chloroethyl moiety.
Table 1: Quantitative Chemical & Hazard Profile
| Property | Value | Operational Implication |
| Chemical Name | 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one | Requires specific nomenclature on RCRA manifests. |
| CAS Number | 73863-55-5 | Primary identifier for waste management vendors. |
| Molecular Formula | C12H12ClNO | Contains chlorine; dictates halogenated waste stream. |
| Molecular Weight | 221.68 g/mol | Heavy, lipophilic structure; poor aqueous solubility. |
| Primary Hazard | Halogenated Organic / Alkylating Agent | Potential mutagen; requires strict dermal/inhalation PPE. |
| EPA Waste Class | Halogenated Organic Waste | Mandates high-temperature incineration (>1100°C). |
Mechanistic Causality of Hazards: The 2-chloroethyl group is a known pharmacophore that can act as an alkylating agent. It has the potential to bind covalently to biological nucleophiles (including DNA), necessitating stringent handling to prevent exposure. Furthermore, the halogenated nature of the aromatic ring dictates that this compound cannot be disposed of via standard organic waste or municipal drains. If combusted at low temperatures, halogenated aromatics can synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).
Operational Safety & Handling Protocols
Before initiating any disposal procedures, establish a secure handling environment.
-
Engineering Controls: All transfers of solid powder or concentrated solutions must be performed inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness). The lipophilic quinolinone core can act as a permeation enhancer; change gloves immediately if contaminated.
-
Respirator: If handling bulk powders outside a closed system, a NIOSH-approved respirator with P100 particulate filters and organic vapor cartridges is mandatory.
-
Body: Flame-resistant lab coat and splash-proof chemical goggles.
-
Step-by-Step Disposal Workflows
The disposal of 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one must follow a strict segregation pathway to comply with the [1], which presumes any waste stream exceeding this threshold is a regulated halogenated hazardous waste.
Figure 1: Disposal decision tree for 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one waste streams.
Phase 1: Waste Segregation and Compatibility Verification
-
Action: Separate 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one from all non-halogenated organic waste, acids, and strong bases.
-
Causality: Mixing halogenated waste with non-halogenated streams triggers the EPA's halogen rule, reclassifying the entire bulk container as hazardous halogenated waste and exponentially increasing disposal costs. Furthermore, contact with strong bases can induce dehydrohalogenation (E2 elimination) of the chloroethyl group, releasing reactive vinyl species and exothermic heat.
-
Self-Validation Step: Before sealing the waste container, perform a Beilstein test on a micro-aliquot of the waste stream to positively confirm the presence of halogens. Verify the pH of any mixed aqueous phases is neutral (pH 6-8) to prevent base-catalyzed degradation.
Phase 2: Primary Containment
-
Action: Transfer waste into a High-Density Polyethylene (HDPE) or PTFE-lined container. Do NOT use unlined metal drums.
-
Causality: Trace moisture in the waste stream can cause slow hydrolysis of the chloroethyl moiety, releasing corrosive hydrochloric acid (HCl) gas. HDPE provides superior chemical resistance against localized pH drops, whereas metal drums will corrode and potentially breach.
-
Self-Validation Step: Monitor the exterior of the sealed HDPE container for 24 hours. Any signs of bulging indicate an unintended exothermic reaction or off-gassing, requiring immediate venting inside a fume hood.
Phase 3: Labeling and RCRA Documentation
-
Action: Affix a compliant hazardous waste label. Mark clearly as "Halogenated Organic Waste - Toxic" and list the specific CAS number (73863-55-5).
-
Causality: Accurate documentation ensures the waste management vendor routes the material to a high-temperature incinerator rather than a standard fuel-blending facility.
Phase 4: Final Destruction via High-Temperature Incineration
-
Action: Dispatch to an EPA-permitted RCRA incinerator capable of sustaining temperatures >1100°C with a 2-second residence time.
-
Causality: As mandated by [2], high-temperature incineration guarantees a 99.99% Destruction and Removal Efficiency (DRE) [3]. This extreme heat cleaves the carbon-halogen bonds entirely, preventing the recombination of radicals into dioxins.
Spill Response & Decontamination Plan
In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal contact.
-
Evacuation and PPE Donning: Immediately restrict access to the spill zone. Don a NIOSH-approved respirator, double nitrile gloves, and splash goggles.
-
Containment:
-
For Solid Powders: Do not dry sweep, as this aerosolizes the alkylating agent. Mist the powder lightly with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust, then collect gently with a damp, inert absorbent pad.
-
For Solutions: Surround the spill with universal chemical absorbent booms to prevent spreading. Apply an inert particulate absorbent (e.g., diatomaceous earth or vermiculite) working from the outside in.
-
-
Decontamination: Wash the affected surface with a mild, pH-neutral detergent and water. Do not use strong alkaline cleaners , as they will trigger rapid degradation reactions and off-gas HCl.
-
Disposal of Spill Materials: Place all used absorbents, contaminated PPE, and cleanup materials into a designated, heavy-duty HDPE solid halogenated waste bag for incineration.
References
-
Title: 40 CFR Part 279 -- Standards for the Management of Used Oil (Rebuttable Presumption for Halogenated Waste) Source: Electronic Code of Federal Regulations (eCFR) URL:[Link] [1]
-
Title: 40 CFR Part 264 Subpart O -- Incinerators Source: Electronic Code of Federal Regulations (eCFR) URL:[Link] [2]
-
Title: Hazardous Waste Combustion Source: U.S. Environmental Protection Agency (EPA) URL:[Link] [3]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
